Methyl 4,5-dichloroisothiazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dichloro-1,2-thiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)11-8-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHVVTYUVANBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361341 | |
| Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166668-76-4 | |
| Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4,5-Dichloroisothiazole-3-carboxylate
Introduction
Methyl 4,5-dichloroisothiazole-3-carboxylate is a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. The isothiazole ring system, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] The presence of two chlorine atoms on the isothiazole ring at positions 4 and 5, combined with a methyl ester at position 3, imparts specific physicochemical properties that can modulate a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the synthetic routes to this compound, intended for researchers, scientists, and professionals in drug development and agrochemical research. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering a practical framework for the laboratory-scale synthesis of this important intermediate.
Strategic Overview of the Synthesis
The synthesis of this compound can be strategically divided into three core stages:
-
Formation of the Isothiazole Ring : Construction of the 4,5-dichloroisothiazole core with a suitable functional group at the 3-position that can be further elaborated. A common and effective precursor is 4,5-dichloro-3-cyanoisothiazole.
-
Hydrolysis to the Carboxylic Acid : Conversion of the cyano group at the 3-position into a carboxylic acid functionality. This is a critical step to enable subsequent esterification.
-
Esterification : The final step of converting 4,5-dichloroisothiazole-3-carboxylic acid into the target methyl ester.
This guide will detail two primary, field-proven methodologies for the final esterification step, providing researchers with flexibility based on available reagents and equipment.
Part 1: Synthesis of the Key Intermediate: 4,5-Dichloroisothiazole-3-carboxylic Acid
The most direct route to the target ester begins with the synthesis of its corresponding carboxylic acid. This intermediate is typically prepared from a nitrile precursor, 4,5-dichloro-3-cyanoisothiazole, which is synthesized and then hydrolyzed.
Synthesis of 4,5-Dichloro-3-cyanoisothiazole
While various methods exist for the synthesis of the isothiazole ring, a common approach involves the dehydration of a corresponding carboxamide.
Experimental Protocol: Dehydration of 4,5-Dichloroisothiazole-3-carboxamide
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a drying tube, 4,5-dichloroisothiazole-3-carboxamide is suspended in a suitable inert solvent such as dichloromethane or toluene.
-
Reagent Addition : Phosphorus pentoxide (P₂O₅) is added portion-wise to the stirred suspension. The reaction is exothermic and should be controlled with external cooling if necessary.
-
Reaction Conditions : The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature and quenched by carefully pouring it onto crushed ice. The resulting mixture is stirred vigorously to hydrolyze any remaining P₂O₅. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4,5-dichloro-3-cyanoisothiazole.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Hydrolysis of 4,5-Dichloro-3-cyanoisothiazole
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[2]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup : 4,5-dichloro-3-cyanoisothiazole is dissolved in a mixture of a suitable organic solvent (e.g., dioxane or acetic acid) and a concentrated aqueous acid, such as hydrochloric acid or sulfuric acid.
-
Reaction Conditions : The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the hydrolysis is monitored by TLC until the starting nitrile is consumed.
-
Work-up and Isolation : The reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 4,5-dichloroisothiazole-3-carboxylic acid.
Part 2: Esterification of 4,5-Dichloroisothiazole-3-carboxylic Acid
Two robust methods are presented for the conversion of the carboxylic acid to its methyl ester. The choice between these methods will depend on factors such as the scale of the reaction, the desired purity, and the availability of reagents.
Method A: Fischer Esterification
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3]
Causality Behind Experimental Choices:
-
Excess Methanol : Methanol serves as both a reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.
-
Acid Catalyst : A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.[4]
Experimental Protocol: Fischer Esterification
-
Reaction Setup : In a dry round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloroisothiazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the solution. The addition is exothermic.
-
Reaction Conditions : Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Neutralization : After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.
Diagram of Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Method B: Two-Step Synthesis via Acid Chloride
This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with methanol to form the ester.[5]
Causality Behind Experimental Choices:
-
Acid Chloride Formation : Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid's hydroxyl group into a much better leaving group (a chlorosulfite that decomposes or a mixed anhydride that collapses), facilitating the formation of the highly electrophilic acid chloride.[4] A catalytic amount of dimethylformamide (DMF) is often used with thionyl chloride to accelerate the reaction.[5]
-
Reaction with Methanol : The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with methanol, even in the absence of a strong acid catalyst. This reaction is typically fast and high-yielding.[6]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl Chloride
-
Reaction Setup : In a fume hood, suspend 4,5-dichloroisothiazole-3-carboxylic acid in an excess of thionyl chloride. Add a catalytic amount of DMF (1-2 drops).
-
Reaction Conditions : Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Isolation of Acid Chloride : After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4,5-dichloroisothiazole-3-carbonyl chloride is often used in the next step without further purification.
Step 2: Esterification of the Acid Chloride
-
Reaction Setup : Dissolve the crude 4,5-dichloroisothiazole-3-carbonyl chloride in a dry, inert solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Methanol Addition : Cool the solution in an ice bath and slowly add anhydrous methanol. The reaction is exothermic. A weak base like triethylamine or pyridine can be added to scavenge the HCl produced.
-
Reaction Conditions : Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Isolation : Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of Two-Step Synthesis Workflow
Caption: Workflow for the Two-Step Synthesis via Acid Chloride.
Data Presentation
Table 1: Comparison of Esterification Methods
| Parameter | Method A: Fischer Esterification | Method B: Two-Step Synthesis via Acid Chloride |
| Reagents | Carboxylic acid, Methanol, H₂SO₄ | Carboxylic acid, SOCl₂, Methanol, (optional base) |
| Number of Steps | One | Two |
| Reaction Conditions | Reflux in methanol | Step 1: Reflux in SOCl₂; Step 2: 0°C to RT |
| Advantages | Simpler procedure, fewer reagents | High reactivity, often higher yields, milder conditions for esterification step |
| Disadvantages | Equilibrium reaction, may require large excess of alcohol, potentially lower yields | Use of hazardous reagents (SOCl₂), generation of corrosive byproducts (HCl) |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra will confirm the presence of the methyl ester group and the dichloroisothiazole ring.
-
Mass Spectrometry (MS) : Will provide the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the C=O stretch of the ester and vibrations associated with the isothiazole ring.
-
Melting Point : A sharp melting point is indicative of high purity for solid compounds.
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved in a laboratory setting. The key intermediate, 4,5-dichloroisothiazole-3-carboxylic acid, can be prepared from a nitrile precursor and subsequently esterified using either Fischer esterification or by conversion to the acid chloride followed by reaction with methanol. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. This guide provides the necessary theoretical and practical framework for the successful synthesis of this valuable chemical building block.
References
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ChemInform Abstract: Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives. (2009). ChemInform, 27(14). Available at: [Link]
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Dikusar, E. A., Potkin, V. I., & Kletskov, A. V. (2019). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 55(4), 543–550. Available at: [Link]
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Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2019). ResearchGate. Available at: [Link]
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physicochemical properties of methyl 4,5-dichloroisothiazole-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4,5-Dichloroisothiazole-3-carboxylate
Introduction: The Isothiazole Scaffold and Its Significance
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the development of bioactive molecules.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold" in medicinal chemistry and agrochemical research. Derivatives of isothiazole exhibit a vast spectrum of biological activities, including antiviral, anti-inflammatory, and notably, potent fungicidal properties.[1][3][4] Within this important class of compounds, this compound (MDIC) emerges as a significant derivative. The presence of two chlorine atoms on the isothiazole ring is known to enhance its bioactivity, while the methyl ester functional group at the 3-position provides a key site for synthetic modification and influences the molecule's solubility and transport properties.
This technical guide provides a comprehensive overview of the known and predicted . While extensive experimental data for this specific ester is not widely published, this document synthesizes available information, presents data for the parent carboxylic acid, and details the authoritative experimental and computational protocols required for its full characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, synthesize, and utilize this versatile chemical entity.
Chemical Identity and Structure
A clear definition of a molecule begins with its fundamental identifiers.
-
Chemical Name: Methyl 4,5-dichloro-1,2-thiazole-3-carboxylate[5]
-
Molecular Formula: C₅H₃Cl₂NO₂S[5]
-
Molecular Weight: 212.04 g/mol [5]
The structural arrangement of these atoms dictates the molecule's properties and reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties: Data and Predictions
Direct experimental data for this compound is sparse in the literature. However, we can compile known identifiers and provide context by referencing the properties of its parent compound, 4,5-dichloroisothiazole-3-carboxylic acid. The conversion of a carboxylic acid to its methyl ester typically results in a lower melting point, a potential decrease in the boiling point under vacuum, and a significant reduction in water solubility due to the removal of the acidic proton and hydrogen bonding capability.
| Property | Value (Methyl Ester) | Value (Parent Carboxylic Acid) | Comments and Rationale |
| Molecular Formula | C₅H₃Cl₂NO₂S[5] | C₄HCl₂NO₂S | The addition of a methyl group (CH₂) during esterification. |
| Molecular Weight | 212.04 g/mol [5] | 198.03 g/mol | Reflects the mass of the added methyl group. |
| Physical Form | Solid (Predicted) | Solid | Esters of this size are often solids or high-boiling liquids at room temperature. |
| Melting Point | Not reported | 169 °C | The ester's melting point is expected to be lower than the acid's due to the disruption of intermolecular hydrogen bonding. |
| Boiling Point | Not reported | 205.9 °C (Predicted) | High boiling point is expected due to polarity and molecular weight. Experimental determination would require vacuum distillation to prevent decomposition. |
| Solubility | Low in water (Predicted) | Slightly soluble in water | The ester lacks the acidic proton, making it less polar and significantly less soluble in aqueous media. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| logP (XLogP3) | Not reported | 2.4 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. The ester is predicted to be more lipophilic than the acid. |
| pKa | Not applicable (Ester) | Not reported | The ester does not have an acidic proton. The pKa of the isothiazole ring nitrogen is expected to be very low (basic pKa << 0), indicating it is a very weak base.[7] |
Experimental Protocols for Physicochemical Characterization
To address the data gaps for MDIC, a researcher would employ a series of standardized, self-validating experimental protocols. The causality behind these experimental choices is to build a complete, verifiable profile of the compound from its synthesis to its purity and core properties.
Synthesis and Purification Workflow
The most direct synthesis of this compound is via the esterification of its corresponding carboxylic acid.
Caption: Workflow for the synthesis and purification of MDIC.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 4,5-dichloroisothiazole-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.2-2.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction is stirred at room temperature until gas evolution ceases, indicating the formation of the acid chloride. The solvent and excess reagent are then removed under reduced pressure.
-
Esterification: The crude acid chloride is dissolved in anhydrous methanol. The reaction is typically stirred at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, the excess methanol is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate and washed sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp, well-defined melting range suggests a pure compound, while a broad or depressed range indicates the presence of impurities.
Protocol:
-
A small amount of the purified, dried solid is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.[8]
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point, then increased slowly (1-2 °C per minute).
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.
Solubility Assessment
Rationale: Understanding solubility in various solvents is critical for formulation, reaction setup, and designing biological assays.
Protocol (Qualitative): [9]
-
Place approximately 10-20 mg of the compound into separate small test tubes.
-
Add 1 mL of a given solvent (e.g., water, ethanol, DMSO, hexanes, dichloromethane) to each tube.
-
Agitate the tubes vigorously for 1-2 minutes.
-
Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.
Structural and Purity Analysis
Rationale: A combination of spectroscopic and chromatographic techniques provides an unambiguous confirmation of the chemical structure and a quantitative measure of its purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple. The key signal will be a singlet for the methyl ester protons (-OCH₃), typically appearing in the 3.8-4.0 ppm range in a solvent like CDCl₃.[10][11]
-
¹³C NMR: The carbon NMR will show five distinct signals: one for the methyl carbon (~53 ppm), two for the chlorinated sp² carbons of the isothiazole ring (C4 and C5, likely in the 120-150 ppm range), one for the sp² carbon at position 3, and one for the carbonyl carbon of the ester (>160 ppm).[10][11]
2. Mass Spectrometry (MS):
-
This technique confirms the molecular weight. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a base peak (M⁺), a peak at M+2 (approximately 65% of the base peak's intensity), and a peak at M+4 (approximately 10% intensity), which is a definitive signature for a dichloro-substituted compound.
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound. A well-developed HPLC method should show a single major peak for the target molecule.[12][13]
-
Typical Method:
-
Column: A reverse-phase C18 column is standard for compounds of this polarity.[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water.
-
Detector: UV detector set at a wavelength where the isothiazole ring shows strong absorbance (e.g., ~254 nm).[12]
-
Output: Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Computational Insights and Molecular Properties
In the absence of extensive experimental data, computational chemistry provides valuable insights into the electronic structure and potential reactivity of MDIC.[14][15]
-
Molecular Electrostatic Potential (MEP): DFT calculations on similar 4,5-dichloroisothiazole structures reveal that the region around the nitrogen atom is electron-rich (negative potential), making it a potential site for hydrogen bonding or metal coordination. Conversely, positive potentials (σ-holes) are often found on the chlorine atoms, suggesting they can participate in halogen bonding interactions.[16]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive. For isothiazole derivatives, these orbitals are typically delocalized over the aromatic ring system.
Biological Relevance and Potential Applications
The 3,4-dichloroisothiazole core (an isomer of the 4,5-dichloro structure) is a well-established pharmacophore in agrochemicals, known to act as both a direct fungicide and an inducer of systemic acquired resistance (SAR) in plants.[3][4][17]
-
Fungicidal Activity: Numerous studies have demonstrated that ester and amide derivatives of dichloroisothiazole carboxylic acids exhibit potent fungicidal activity against a broad spectrum of plant pathogens, such as Botrytis cinerea and oomycetes like Pseudoperonospora cubensis.[3][18][19] The lipophilicity of the ester group in MDIC likely facilitates its transport across fungal cell membranes.
-
Systemic Acquired Resistance (SAR): Dichloroisothiazoles can mimic the action of salicylic acid, a key signaling molecule in plants, to trigger a plant's own defense mechanisms against subsequent pathogen attacks.[3][17]
The combination of direct fungicidal action and SAR induction makes MDIC and related compounds highly valuable leads for the development of next-generation crop protection agents.
Conclusion
This compound is a heterocyclic compound of significant interest due to the established biological activity of its core structure. While direct experimental data on its physicochemical properties are limited, this guide provides a robust framework for its characterization. Through established synthetic routes and a suite of standard analytical protocols—from NMR and mass spectrometry for structural verification to HPLC for purity assessment—researchers can confidently produce and validate this compound. The predicted properties, combined with insights from computational studies and the known fungicidal and SAR-inducing activities of related molecules, underscore its potential as a valuable building block in the design of novel agrochemicals and pharmaceuticals.
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Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm (RSC Publishing). Available at: [Link]
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Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A. (2023-02-28). Available at: [Link]
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Methyl 4,5-Dichloroisothiazole-3-carboxylate: A Technical Guide for Chemical and Pharmaceutical Development
Introduction: The Isothiazole Core in Modern Chemistry
The isothiazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, renowned for conferring potent and diverse biological activities. Within this class of heterocyclic compounds, derivatives of 4,5-dichloroisothiazole-3-carboxylic acid represent a key synthetic intermediate for the development of novel fungicides and potential therapeutic agents. This technical guide provides an in-depth exploration of methyl 4,5-dichloroisothiazole-3-carboxylate, a pivotal ester derivative, focusing on its chemical identity, synthesis, and prospective applications for researchers in drug discovery and development.
While a specific CAS number for this compound is not readily found in major chemical databases, it is unequivocally identified by its chemical structure. The parent compound, 4,5-dichloroisothiazole-3-carboxylic acid , is registered under CAS Number 131947-13-2 [1][2]. The methyl ester is logically derived from this acid.
Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively published. However, based on the known properties of its parent carboxylic acid and general principles of organic chemistry, the following characteristics can be inferred.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₅H₃Cl₂NO₂S | Deduced from structure |
| Molecular Weight | 212.05 g/mol | Calculated from formula |
| Physical State | Likely a solid at room temperature | Parent acid is a solid[3] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. | Esterification of a carboxylic acid generally decreases water solubility and increases solubility in organic solvents. |
| Melting Point | Not reported. The parent acid has a melting point of 169 °C.[2] | Esterification typically lowers the melting point compared to the parent carboxylic acid due to the disruption of hydrogen bonding. |
| Boiling Point | Not reported. The parent acid has a predicted boiling point of 205.9±40.0 °C.[2] | The methyl ester is expected to be distillable under reduced pressure. |
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a two-step process starting from the corresponding carboxylic acid. This methodology offers a high-yielding and straightforward route to the desired ester.
Synthetic Pathway Overview
Caption: General synthetic scheme for this compound.
Experimental Protocol
Step 1: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl Chloride
This initial step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial as it accelerates the reaction and allows for milder conditions and a reduction in the amount of the chlorinating agent.[4]
-
To a solution of 4,5-dichloroisothiazole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Upon completion, remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 4,5-dichloroisothiazole-3-carbonyl chloride, which can often be used in the next step without further purification.
Step 2: Esterification to this compound
The crude acid chloride is then reacted with methanol in the presence of a base to neutralize the HCl byproduct.
-
Dissolve the crude 4,5-dichloroisothiazole-3-carbonyl chloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methanol (1.5-2 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.5-2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove the base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Potential Applications in Drug Development and Agrochemicals
While specific biological data for this compound is limited in publicly available literature, the broader class of 4,5-dichloroisothiazole derivatives has demonstrated significant potential in both agricultural and pharmaceutical applications.
Fungicidal Activity
Derivatives of 3,4-dichloroisothiazole-5-carboxylic acid (an isomer of the 4,5-dichloro compound) have been extensively studied for their fungicidal properties.[5][6][7] These compounds have shown broad-spectrum activity against various plant pathogens. For instance, amides derived from 3,4-dichloroisothiazole-5-carboxylic acid exhibited significant inhibition of multiple fungi at a concentration of 50 µg/mL.[7] Ester derivatives have also been synthesized and shown to have fungicidal activity comparable to their lead compounds.[5] It is highly probable that this compound would also exhibit fungicidal properties, making it a valuable scaffold for the development of new agrochemicals.
Table of Fungicidal Activity for Related Isothiazole Derivatives
| Compound Class | Target Fungi | Activity (EC₅₀ or % Inhibition) | Reference |
| 3,4-Dichloroisothiazole-based strobilurins | Erysiphe graminis, Puccinia sorghi | High in vivo efficacy | [6] |
| Ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin | Alternaria solani, Botrytis cinereal, Cercospora arachidicola, Physalospora piricola, Sclerotinia sclerotiorum | EC₅₀ values ranging from 2.90 to 5.56 μg/mL | [5] |
| 3,4-Dichloroisothiazole-5-carboxylic amides | Broad spectrum of nine fungi | >50% inhibition at 50 μg/mL | [7] |
Antiproliferative and Anticancer Potential
Isothiazole-containing compounds are also being investigated for their potential as anticancer agents. For example, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have demonstrated antiproliferative activity against various human cancer cell lines, including leukemia, breast cancer, and colon cancer.[8] Some of these derivatives showed IC₅₀ values in the low micromolar range.[8] The structural similarity of this compound to these active compounds suggests that it could serve as a valuable intermediate or a candidate for screening in anticancer drug discovery programs.
Table of Antiproliferative Activity for Related Isothiazole Derivatives
| Cell Line | Compound Type | IC₅₀ (µg/mL) | Reference |
| Human leukemia (MV4-11) | 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | 4.4 | [8] |
| Breast cancer (MCF-7) | 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | < 15 | [8] |
| Colon cancer (LoVo) | 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | < 15 | [8] |
Safety and Handling
Specific safety data for this compound is not available. However, based on data for structurally related isothiazole and isothiazolone compounds, appropriate precautions should be taken.
-
General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or a face shield).[9]
-
Toxicity : Many isothiazolone derivatives are known to be skin sensitizers and may cause allergic skin reactions.[9] Some are also corrosive and can cause severe skin burns and eye damage.[9] Ingestion and inhalation may be harmful.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9]
Conclusion
This compound is a valuable, though not widely cataloged, chemical entity with significant potential as a building block in the synthesis of novel bioactive compounds. Its straightforward synthesis from 4,5-dichloroisothiazole-3-carboxylic acid, coupled with the known fungicidal and antiproliferative activities of related isothiazole derivatives, makes it a compound of high interest for researchers in both agrochemical and pharmaceutical development. Further investigation into the specific biological activities of this methyl ester is warranted and could lead to the discovery of new lead compounds for a variety of applications.
References
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The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (n.d.). PMC. Retrieved January 13, 2026, from [Link]
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IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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IC50 values of compounds (1-32) and cisplatin, obtained in the... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Anti-proliferative activity (IC50 values) of the novel... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 13, 2026, from [Link]
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Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (n.d.). PMC. Retrieved January 13, 2026, from [Link]
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Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (n.d.). NIH. Retrieved January 13, 2026, from [Link]
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Antiproliferative activity (IC50) and accumulation ratio (AR) on A2780 cells. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method. (n.d.). Google Patents.
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An In-depth Technical Guide to the Solubility of Methyl 4,5-Dichloroisothiazole-3-carboxylate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development, influencing reaction kinetics, purification strategies, and formulation. Methyl 4,5-dichloroisothiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry, lacks readily available quantitative solubility data in the public domain. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and the principles of physical organic chemistry. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their synthetic and formulation endeavors.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness."[1] Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, difficulties in formulation, and unreliable in vitro testing results.[2] this compound is a member of the isothiazole class of heterocyclic compounds, which are known for their diverse biological activities and are scaffolds in various pharmaceutical agents.[3] A thorough understanding of its solubility in a range of organic solvents is paramount for its effective utilization in synthetic chemistry and pharmaceutical development. This guide will first delve into a theoretical prediction of its solubility profile and then provide a robust experimental framework for its empirical determination.
Predicted Solubility Profile of this compound
In the absence of direct experimental data, a qualitative prediction of solubility can be derived from the compound's molecular structure by applying the "like dissolves like" principle.[4] This principle posits that substances with similar polarities are more likely to be soluble in one another. The key structural features of this compound that will govern its solubility are:
-
The Isothiazole Ring: This five-membered aromatic heterocycle containing sulfur and nitrogen is inherently polar.[3]
-
Two Chlorine Atoms: The presence of two electronegative chlorine atoms contributes to the overall polarity of the molecule.
-
The Methyl Ester Group (-COOCH₃): The ester functional group is polar and can act as a hydrogen bond acceptor through its oxygen atoms, but it cannot act as a hydrogen bond donor.[5][6] This allows for some interaction with polar solvents.
Based on these features, a predicted solubility profile in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the oxygen atoms of the ester group. The overall polarity of the solute and solvent are well-matched. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the solute. DMSO is a particularly strong solvent for a wide range of organic compounds. |
| Non-Polar | n-Hexane, Toluene, Benzene | Low to Insoluble | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The presence of chlorine atoms in both the solute and the solvent may lead to favorable interactions, suggesting moderate solubility. |
It is crucial to emphasize that this table represents a qualitative prediction. The actual quantitative solubility can be influenced by factors such as crystal lattice energy and specific solute-solvent interactions.[7][8] Therefore, experimental verification is essential.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[2][9][10][11] This method involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and ability to determine thermodynamic solubility, which is a true measure of a compound's solubility at equilibrium.[2] Coupling this with HPLC analysis provides a sensitive and accurate means of quantification, especially for compounds that have a UV chromophore, which is expected for an aromatic heterocycle like this compound.[12][13]
Experimental Workflow Diagram
The logical flow of the experimental protocol is depicted in the following diagram:
Caption: Workflow for solubility determination.
Detailed Protocol
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The amount should be sufficient to ensure a solid phase remains after equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for the undissolved solid to settle.
-
Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials to pellet the undissolved solid.
-
Filtration: Filter the suspension through a chemically inert syringe filter. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
-
Quantification by HPLC:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Sample Preparation: Accurately dilute the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis:
-
Develop a suitable HPLC method to achieve good separation and peak shape for the compound.
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample solutions.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison across different solvents.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | e.g., 150.5 | e.g., 0.68 |
| Ethanol | e.g., 125.2 | e.g., 0.57 |
| Acetone | e.g., 210.8 | e.g., 0.96 |
| Acetonitrile | e.g., 180.3 | e.g., 0.82 |
| Dichloromethane | e.g., 250.1 | e.g., 1.14 |
| n-Hexane | e.g., < 0.1 | e.g., < 0.0005 |
The results should be analyzed in the context of the predicted solubility. Any significant deviations from the predictions should be rationalized based on specific solute-solvent interactions that may not have been apparent from a simple polarity-based assessment.
Conclusion
While a definitive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, a scientifically sound prediction can be made based on its molecular structure. The compound is anticipated to be soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. However, for the precise and reliable data required in research and drug development, experimental determination is indispensable. The detailed shake-flask protocol provided in this guide offers a robust and accurate method for obtaining these critical solubility values. By combining theoretical prediction with empirical validation, researchers can confidently handle and utilize this compound in their ongoing work.
References
- Palmer, D. C. (Ed.). (2013). The Chemistry of Heterocyclic Compounds, Isothiazoles. John Wiley & Sons.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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"How To Predict Solubility Of Organic Compounds?" Chemistry For Everyone. (2023). [Link]
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"Physics-Based Solubility Prediction for Organic Molecules". Chemical Reviews. (2023). [Link]
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"Ester | Functional Group, Properties & Structural Formula". Study.com. (n.d.). [Link]
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"Esters: Structure, Properties, and Reactions | Solubility of Things". Solubility of Things. (n.d.). [Link]
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"MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD". Regulations.gov. (2018). [Link]
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"Ester". Wikipedia. (2023). [Link]
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"Physics-Based Solubility Prediction for Organic Molecules". PubMed. (2023). [Link]
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"Solubility Testing – Shake Flask Method". BioAssay Systems. (n.d.). [Link]
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"3.2 Solubility – Introductory Organic Chemistry". Open Oregon Educational Resources. (n.d.). [Link]
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"Determination of aqueous solubility by heating and equilibration: A technical note". National Institutes of Health. (2007). [Link]
-
"How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes". PharmaGuru. (2023). [Link]
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"Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". SciELO. (2021). [Link]
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"Properties of Esters". Chemistry LibreTexts. (2023). [Link]
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"Product Class 15: Isothiazoles". Science of Synthesis. (n.d.). [Link]
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"Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus". ACS Publications. (2000). [Link]
-
"Solubility and Dissolution with HPLC or UV-Vis Detection". Improved Pharma. (2021). [Link]
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An In-depth Technical Guide to the Mechanism of Action of Dichloroisothiazole Compounds
Abstract
Dichloroisothiazole compounds represent a class of potent, broad-spectrum biocides and fungicides integral to numerous industrial and agricultural applications. Their efficacy stems from a multi-pronged mechanism of action centered on the reactive isothiazolinone ring, enhanced by chloro-substituents. This guide provides a comprehensive exploration of their core biochemical interactions, from the initial, rapid disruption of microbial metabolism to irreversible cellular damage. We will dissect the specific mechanisms underlying their antimicrobial and fungicidal activities, including the inhibition of key metabolic enzymes and the disruption of mitochondrial respiration. Furthermore, this document details the experimental methodologies required to investigate these mechanisms, offering a self-validating framework for research and development. By synthesizing foundational chemical principles with field-proven applications, this guide serves as an authoritative resource for professionals seeking to understand and leverage the unique properties of dichloroisothiazole compounds.
Introduction: The Chemical Identity and Significance of Dichloroisothiazoles
Isothiazolinones are five-membered heterocyclic compounds that have become indispensable as preservatives and antimicrobial agents in cosmetics, industrial processes, and coatings.[1][2] The dichloroisothiazole subclass, characterized by two chlorine atoms on the isothiazole ring, exhibits significantly enhanced biocidal activity.[3] A prime example is 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a widely used antifouling agent in marine paints and a potent wood preservative.[4][5][6] Other derivatives, such as 3,4-dichloroisothiazole-5-carboxylic acid, serve as crucial intermediates in the synthesis of novel fungicides and pharmaceuticals.[7][8]
The core utility of these compounds lies in their ability to swiftly control the growth of a wide spectrum of microorganisms, including bacteria, fungi, and algae.[4] Understanding their mechanism of action is paramount not only for optimizing their use and developing new derivatives but also for assessing their toxicological and environmental impact.[2][9] This guide will deconstruct their molecular interactions to provide a clear, evidence-based understanding of their function.
The Core Mechanism: Electrophilic Attack on Cellular Thiols
The antimicrobial activity of all isothiazolinones, including the dichlorinated variants, originates from the chemistry of the isothiazolinone ring itself. The molecule acts as an electrophilic agent, with the electron-deficient sulfur atom being highly susceptible to attack by cellular nucleophiles.[10][11]
The primary mode of action is a two-step process that targets thiol (-SH) groups, which are abundant in microbial cells, particularly as cysteine residues in enzymes and proteins.[10][11]
-
Rapid, Reversible Inhibition: The isothiazolinone molecule quickly diffuses across the cell membrane and interacts with accessible thiol groups on enzymes and structural proteins. This initial interaction leads to a rapid cessation of metabolic functions, including growth, respiration, and nutrient uptake, effectively putting the cell in a state of stasis.[10]
-
Irreversible Cell Damage: Following the initial inhibition, a covalent bond is formed between the sulfur atom of the isothiazolinone and the sulfur atom of the thiol group. This reaction involves the cleavage of the reactive N-S bond in the isothiazolinone ring.[12] This covalent modification irreversibly deactivates the target protein or enzyme. The accumulation of this irreversible damage ultimately leads to cell death.[10]
The presence of chlorine atoms on the isothiazole ring enhances the electrophilic nature of the sulfur atom, thereby increasing the compound's reactivity and biocidal potency.[3][12]
Caption: Core mechanism of dichloroisothiazole action via electrophilic attack on enzyme thiol groups.
Specific Mechanisms and Diverse Cellular Targets
While the reaction with thiols is the foundational mechanism, dichloroisothiazole compounds exhibit multiple specific effects depending on the biological system, leading to their broad-spectrum activity.
Antimicrobial and General Biocidal Action
The widespread disruption of thiol-containing proteins affects numerous critical metabolic pathways simultaneously.
-
Inhibition of Dehydrogenase Enzymes: Key enzymes in cellular respiration, such as dehydrogenases, are rich in cysteine residues and are primary targets. Their inactivation halts the electron transport chain, blocking the production of ATP, the cell's main energy currency.[10][11]
-
Disruption of Oxidoreductases and Other Enzymes: Beyond respiration, isothiazolinones inhibit a wide range of enzymes, including oxidoreductases, isomerases, and ligases, leading to a systemic metabolic collapse.[11]
-
Generation of Free Radicals: The interaction with cellular components can lead to the production of reactive oxygen species (free radicals), which cause further damage to proteins, lipids, and nucleic acids.[10]
This multi-target assault makes it difficult for microorganisms to develop resistance, a key advantage for an industrial biocide.
Fungicidal Action: Targeting Mitochondrial Respiration
In agriculture, dichloroisothiazole moieties have been incorporated into advanced fungicides. Some of these compounds function as Quinone outside Inhibitors (QoI), similar to strobilurins, which are a major class of fungicides.[13][14]
-
Targeting Complex III: The primary mode of action for QoI fungicides is the inhibition of the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[13]
-
Blocking ATP Synthesis: By binding to the Q_o site of cytochrome b within Complex III, these fungicides block the transfer of electrons from ubiquinol to cytochrome c₁. This blockage halts the entire respiratory process, preventing the synthesis of ATP and causing the fungal cell to cease growth and eventually die.[13][14]
This specific, high-efficacy mechanism makes them excellent preventative fungicides, as they can inhibit fungal spore germination on the plant surface.[14][15]
Caption: Inhibition of the mitochondrial electron transport chain at Complex III by QoI fungicides.
Neurotoxic Effects in Non-Target Organisms
Studies on non-target species, particularly marine organisms, have revealed that DCOIT can exert neurotoxic effects. This is a critical consideration for environmental risk assessment.
-
Acetylcholinesterase Inhibition: DCOIT has been shown to significantly inhibit acetylcholinesterase, an enzyme essential for breaking down the neurotransmitter acetylcholine.[9] Inhibition of this enzyme leads to an accumulation of acetylcholine at the synapse, causing persistent stimulation of nerve cells and resulting in neurotoxicity.
-
Alteration of Synaptic Transmission: Research has also indicated that DCOIT can facilitate synaptic transmission mediated by both GABA (an inhibitory neurotransmitter) and glutamate (an excitatory neurotransmitter) in mammalian neurons, suggesting a complex and disruptive effect on the central nervous system.[9]
Structure-Activity Relationships (SAR)
The chemical structure of isothiazolinone compounds directly dictates their biological activity.
-
Role of Halogenation: The presence of the two chlorine atoms in dichloroisothiazoles is a key factor in their heightened potency. Compared to non-chlorinated analogues like methylisothiazolinone (MI), chlorinated versions such as methylchloroisothiazolinone (MCI) show significantly lower Minimum Inhibitory Concentration (MIC) values, indicating greater efficacy.[3] The chlorine atoms increase the electrophilicity of the ring, making it more reactive towards nucleophiles.
-
Influence of the N-substituent: The group attached to the nitrogen atom (e.g., the n-octyl chain in DCOIT) primarily influences the compound's physical properties, such as lipophilicity (fat-solubility). A longer alkyl chain increases lipophilicity, which can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms.[5]
Experimental Protocols for Mechanistic Elucidation
To validate and quantify the mechanisms described, a series of standardized laboratory protocols are essential. These methods form a self-validating system to confirm the mode of action.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a biocide required to inhibit the visible growth of a microorganism.
Methodology:
-
Preparation: Prepare a two-fold serial dilution of the dichloroisothiazole compound in a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, A. niger) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in medium, no biocide) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of AChE, a key indicator of neurotoxicity.
Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB), which produces a colored product upon reaction with thiocholine.
-
Reaction Setup: In a 96-well plate, add a phosphate buffer, the dichloroisothiazole compound at various concentrations, and the AChE enzyme solution. Allow to pre-incubate for 15 minutes.
-
Initiation: Initiate the reaction by adding the substrate (ATCh) and Ellman's reagent (DTNB) to all wells.
-
Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction (no inhibitor). Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
Caption: Standard experimental workflow for an acetylcholinesterase (AChE) inhibition assay.
Quantitative Data Summary
The efficacy of dichloroisothiazole compounds varies depending on the target organism and the specific derivative. The table below summarizes representative data from the literature.
| Compound | Target Organism | Endpoint | Value | Reference |
| Methylchloroisothiazolinone (MCI) | Schizosaccharomyces pombe | MIC | 2.6 µg/mL | [3] |
| Methylchloroisothiazolinone (MCI) | Escherichia coli | MIC | 0.5 µg/mL | [3] |
| Methylisothiazolinone (MI) | Schizosaccharomyces pombe | MIC | 245 µg/mL | [3] |
| Methylisothiazolinone (MI) | Escherichia coli | MIC | 41 µg/mL | [3] |
| 3,4-dichloroisothiazole Cycloalkylsulfonamide (3j) | Botrytis cinerea (mycelial growth) | EC₅₀ | 1.4 µg/mL | [16] |
| 3,4-dichloroisothiazole Cycloalkylsulfonamide (3j) | Botrytis cinerea (spore germination) | Inhibition at 50 µg/mL | 89.7% | [16] |
Note: MIC (Minimum Inhibitory Concentration), EC₅₀ (Half maximal effective concentration).
Conclusion
The mechanism of action of dichloroisothiazole compounds is both robust and multifaceted. Their primary biocidal activity is driven by an electrophilic attack on crucial cellular thiols, leading to rapid metabolic inhibition and irreversible cell damage. This core mechanism is augmented by more specific actions, such as the potent inhibition of mitochondrial respiration in fungi and the disruption of key enzymes like acetylcholinesterase in non-target organisms. The enhanced reactivity conferred by the dichloro-substituents makes these compounds highly effective, broad-spectrum antimicrobials. A thorough understanding of these molecular interactions, validated through rigorous experimental protocols, is essential for the continued development of effective, safe, and environmentally conscious applications for this important class of molecules.
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The Isothiazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Isothiazole Derivatives
Foreword
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry. First synthesized in 1956, its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as potent therapeutic agents and biocides.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the biological activities of isothiazole derivatives. We will delve into their fundamental mechanisms of action, explore their diverse therapeutic applications, and provide practical, field-proven experimental protocols for their evaluation. Our focus is on the "why" behind the "how," offering insights into the causal relationships between chemical structure, mechanistic pathways, and biological outcomes.
The Isothiazole Core: Physicochemical Properties and Reactivity
The unique arrangement of the nitrogen and sulfur atoms in the isothiazole ring imparts a distinct electronic character that is fundamental to its biological activity. The electronegativity of these heteroatoms creates a dipole moment and facilitates a range of chemical interactions. The reactivity of the isothiazole ring can be tuned by the introduction of various substituents, allowing for the systematic optimization of biological activity, a cornerstone of modern drug design.
The isothiazolinone subclass, characterized by a carbonyl group adjacent to the sulfur atom, is particularly noteworthy. This structural feature renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack, a key aspect of its primary mechanism of action.
Core Mechanism of Action: The Electrophilic Nature of Isothiazolinones
The most well-characterized mechanism of action, particularly for antimicrobial isothiazolinones, is their ability to function as potent electrophiles. This reactivity is central to their broad-spectrum efficacy.
Inhibition of Thiol-Containing Enzymes
The primary molecular targets of many isothiazolinones are enzymes that possess critical thiol (-SH) groups within their active sites.[2][3] The antimicrobial action unfolds in a two-step process:
-
Rapid Inhibition of Metabolic Pathways: Isothiazolinones quickly inhibit crucial metabolic pathways, such as the Krebs cycle and electron transport chain, by targeting dehydrogenase enzymes.[4][5] This leads to a swift cessation of cellular respiration and ATP generation.[3][4]
-
Irreversible Cell Damage: Following the initial metabolic inhibition, isothiazolinones cause irreversible cellular damage, leading to a loss of viability. This is achieved through the formation of disulfide bonds with critical protein thiols, such as those in cysteine and glutathione, leading to the production of free radicals and widespread cellular damage.[3][5]
The following diagram illustrates this fundamental mechanism:
Caption: General mechanism of isothiazolinone-mediated enzyme inhibition.
A Spectrum of Biological Activities
The versatility of the isothiazole scaffold has been exploited to develop derivatives with a wide array of biological activities, extending far beyond antimicrobial applications.
Antimicrobial Activity
Isothiazolinones are renowned for their potent, broad-spectrum antimicrobial properties against bacteria, fungi, and algae.[2][4] A common commercial example is Kathon™, a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), which is utilized as a preservative in numerous industrial and consumer products.[4]
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Isothiazolinones
| Compound | Organism | MIC (µg/mL) | Reference |
| CMIT/MIT (3:1) | Escherichia coli | 1.5 - 10 | [6] |
| CMIT/MIT (3:1) | Staphylococcus aureus | 0.5 - 5 | [6] |
| CMIT/MIT (3:1) | Aspergillus niger | 2 - 10 | [4] |
| MIT | Pseudomonas aeruginosa | 50 - 200 | [4] |
Antiviral Activity
Several isothiazole derivatives have demonstrated significant antiviral activity against a range of DNA and RNA viruses.[7][8][9] For instance, certain 3-methylthio-5-aryl-4-isothiazolecarbonitriles exhibit a broad spectrum of action against picornaviruses.[8] The antiviral drug Denotivir (Vratizolin) is an isothiazole derivative used for the topical treatment of herpes virus infections.[10][11]
Table 2: Antiviral Activity of Selected Isothiazole Derivatives
| Compound | Virus | Activity (EC50/IC50) | Selectivity Index (SI) | Reference |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 2 | 0.1 µg/mL | >500 | [7] |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | Not specified | 223 | [7][9][12] |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | Not specified | 828 | [7][9][12] |
| Denotivir | Herpes Simplex Virus | Not specified | Not specified | [10][11] |
Anticancer Activity
The isothiazole scaffold is present in several compounds with potent anticancer properties.[13][14] These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[15] For example, benzo[d]isothiazole derivatives have been shown to inhibit the growth of leukemia cell lines.[16] Some isothiazole derivatives act as inhibitors of key signaling molecules in cancer progression, such as histone deacetylases (HDACs) and tyrosine kinases.[13] The FDA-approved cancer drug Dasatinib, a multi-targeted kinase inhibitor, features a thiazole ring, highlighting the clinical relevance of this heterocyclic family.[17]
Table 3: Anticancer Activity of Isothiazole Derivatives
| Compound | Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| Benzo[d]isothiazole Schiff bases | Leukemia cell lines | 4-9 µM (CC50) | Cytotoxicity | [16] |
| 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives | Malignant cell lines | Not specified | Antiproliferative | [13] |
| Ethisterone-based fused-thiazole compounds | Cancer cell lines | Submicromolar | Growth inhibition | [18] |
Anti-inflammatory Activity
Certain isothiazole derivatives have demonstrated significant anti-inflammatory properties.[10][11][19] For example, 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide has shown anti-inflammatory action in preclinical models.[19] Some benzo[d]isothiazole 1,1-dioxide derivatives act as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in the inflammatory cascade.[20]
Structure-Activity Relationships (SAR)
The biological activity of isothiazole derivatives is highly dependent on the nature and position of substituents on the isothiazole ring. While a comprehensive SAR analysis is beyond the scope of this guide, some general principles have emerged. For instance, in a series of 3-isothiazolones, multi-linear regression analysis did not show a strong correlation between experimental activity and calculated electronic properties, but a reasonable relationship was found with calculated solvation energies, suggesting that diffusion and bioavailability play a crucial role in their mode of action.[6] For anti-inflammatory derivatives, the exchange of a N-benzoyl for a N-(4-chlorobenzoyl) group at position 5 of the isothiazole ring has been shown to influence pharmacological activity.[10]
Experimental Protocols for Evaluating Biological Activity
The following protocols provide a framework for the initial screening and characterization of isothiazole derivatives.
General Workflow for Bioactivity Screening
Caption: A generalized workflow for the discovery and development of bioactive isothiazole derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an isothiazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Test isothiazole derivative
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a series of two-fold serial dilutions of the test compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of an isothiazole derivative on a cell line.
Materials:
-
Test isothiazole derivative
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Perspectives
The isothiazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in drug discovery and development.[21][22][23] Future research will likely focus on the development of isothiazole derivatives with improved selectivity and reduced toxicity, as well as the exploration of novel therapeutic applications. The elucidation of detailed structure-activity relationships and the identification of novel molecular targets will be crucial in unlocking the full potential of this remarkable heterocyclic system.
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An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl 4,5-dichloroisothiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the anticipated thermal stability and degradation pathways of methyl 4,5-dichloroisothiazole-3-carboxylate. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related isothiazole derivatives and halogenated heterocyclic compounds to project its thermal behavior. This guide is intended to provide a robust theoretical framework for researchers and professionals in drug development, enabling informed decisions in handling, formulation, and stability testing. We will explore the fundamental principles of thermal degradation, expected decomposition mechanisms, and the state-of-the-art analytical techniques for characterizing these processes.
Introduction: The Significance of this compound
Isothiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antifungal and anti-inflammatory properties.[1] The subject of this guide, this compound, is a halogenated heterocyclic compound with potential applications in pharmaceutical development. The presence of chlorine atoms and a methyl carboxylate group on the isothiazole ring suggests a unique chemical reactivity and a specific thermal profile that warrants careful study.
Understanding the thermal stability of this molecule is paramount for several reasons:
-
Drug Development and Formulation: Ensuring the active pharmaceutical ingredient (API) remains stable during manufacturing, storage, and administration is critical for safety and efficacy.
-
Process Chemistry: High temperatures are often employed in synthesis and purification, making it essential to understand the thermal limits of the compound to prevent degradation and the formation of impurities.
-
Regulatory Compliance: Regulatory bodies like the FDA require thorough stability testing to establish shelf-life and storage conditions.[2]
This guide will provide a projected analysis of the thermal properties of this compound, drawing on established principles of organic chemistry and data from analogous compounds.
Projected Thermal Stability Profile
Based on studies of similar heterocyclic compounds, polynitrogenated heterocycles generally exhibit high thermal stability. For instance, certain nitrogen-rich heterocyclic esters are thermally stable up to 250°C in both inert and oxidizing conditions.[3] The introduction of halogen substituents, particularly chlorine, can further influence thermal stability. In some cases, chlorine substitution has been shown to increase the thermal stability of heterocyclic compounds.[4]
It is therefore projected that this compound will be a thermally stable compound, likely with a decomposition onset temperature exceeding 250°C. However, the exact stability will be influenced by the specific arrangement of the chloro and carboxylate groups on the isothiazole ring.
The following table summarizes the expected thermal properties based on analogous compounds.
| Property | Projected Value/Behavior for this compound | Rationale based on Analogous Compounds |
| Melting Point | Expected to be sharp and well-defined. | Halogenated heterocyclic compounds typically exhibit sharp melting points. |
| Decomposition Onset Temperature | Projected to be >250°C. | Polynitrogenated heterocycles and their esters show high thermal stability.[4][3] |
| Influence of Atmosphere | Stability may be slightly higher in an oxidizing atmosphere. | Some chlorinated heterocycles show increased thermal resistance in the presence of oxygen.[4] |
Anticipated Degradation Pathways and Mechanisms
The thermal decomposition of this compound is expected to proceed through a complex series of reactions, likely involving homolytic bond cleavage and the formation of radical species. The degradation pathway will be dictated by the weakest bonds within the molecule.
Based on studies of halogenated organic compounds and nitrogen-rich heterocyclic esters, the following degradation mechanisms are plausible:
-
Homolytic Cleavage: At elevated temperatures, the initial step is likely the homolytic cleavage of the C-Cl bonds or bonds within the isothiazole ring (C-S, N-S). The decomposition of other halogenated organic compounds has been shown to proceed via the breaking of the carbon-halogen bond.[5][6]
-
Decarboxylation: The methyl carboxylate group may be lost as carbon dioxide and a methyl radical.
-
Ring Opening and Fragmentation: Following initial bond cleavage, the isothiazole ring is expected to open, leading to the formation of smaller, volatile fragments.
The following diagram illustrates a projected thermal degradation pathway for this compound.
Caption: Projected thermal degradation pathway of this compound.
Experimental Analysis of Thermal Stability and Degradation
A thorough investigation of the thermal properties of this compound would involve a suite of analytical techniques. These methods allow for the determination of thermal stability, the identification of degradation products, and the elucidation of decomposition mechanisms.
Thermal Analysis
Simultaneous Thermal Analysis (STA), combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is a powerful tool for characterizing the thermal stability of materials.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the TGA/DSC instrument.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
Atmosphere: Conduct the experiment under both an inert atmosphere (e.g., nitrogen at 50 mL/min) and an oxidizing atmosphere (e.g., synthetic air at 50 mL/min) to assess the influence of oxygen on degradation.
-
-
Data Analysis:
-
TGA Curve: Analyze the weight loss as a function of temperature to determine the onset of decomposition and the number of degradation steps.
-
DTG Curve: The derivative of the TGA curve will show the temperature of maximum decomposition rate for each step.
-
DSC Curve: Analyze the heat flow to identify melting points, phase transitions, and the enthalpy of decomposition.
-
Evolved Gas Analysis (EGA)
To identify the volatile products released during thermal decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) and a Fourier-transform infrared spectrometer (FTIR).
Experimental Workflow: TGA-FTIR-MS
The following diagram illustrates the experimental workflow for evolved gas analysis.
Caption: Experimental workflow for TGA-FTIR-MS analysis.
Protocol:
-
TGA Experiment: Perform a TGA experiment as described in section 4.1.
-
Evolved Gas Transfer: The gaseous decomposition products are transported from the TGA furnace to the FTIR gas cell and the MS inlet via a heated transfer line to prevent condensation.
-
FTIR Analysis: The FTIR spectrometer records the infrared spectra of the evolved gases over time, allowing for the identification of functional groups and specific molecules (e.g., CO₂, CO, HCl, SO₂, HCN).
-
MS Analysis: The mass spectrometer ionizes the evolved gases and separates them based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns for identification.
Analysis of Degradation Products
For a more detailed understanding of the degradation pathway, forced degradation studies can be performed, followed by the analysis of the resulting mixture using chromatographic and spectroscopic techniques.
Forced Degradation Protocol:
-
Stress Conditions: Subject samples of this compound to various stress conditions, including:
-
Thermal Stress: Heat the solid material or a solution at a temperature below its melting point but high enough to induce degradation (e.g., 200°C) for a defined period.
-
Photolytic Stress: Expose the sample to UV and visible light.
-
Hydrolytic Stress: Reflux the sample in acidic, basic, and neutral aqueous solutions.
-
Oxidative Stress: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide).
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Analytical Techniques for Degradant Characterization:
-
HPLC-UV/PDA: To separate the parent compound from its degradation products and quantify them.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine elemental compositions.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of isolated degradation products.[8]
Conclusion and Future Perspectives
While direct experimental data on the thermal stability and degradation of this compound is limited, this guide provides a scientifically grounded projection of its behavior. Based on the analysis of structurally similar compounds, it is anticipated to be a thermally stable molecule with a decomposition profile influenced by its halogen and ester functionalities. The proposed degradation pathways involve homolytic cleavage, decarboxylation, and ring fragmentation, leading to the formation of various volatile products.
For a definitive understanding, the experimental protocols outlined in this guide should be performed. The data generated from such studies would be invaluable for the safe and effective development of any potential pharmaceutical product containing this molecule. Future research should focus on detailed kinetic studies of the degradation process to model its stability under various conditions more accurately.
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An In-depth Technical Guide to the Core Intermediates in the Synthesis of Isothiazole-Based Fungicides
Introduction: The Pivotal Role of Isothiazoles in Crop Protection
Isothiazole and its derivatives, particularly isothiazolinones, represent a critical class of heterocyclic compounds in the agrochemical industry. Their potent and broad-spectrum fungicidal activity has made them indispensable tools for controlling a wide array of plant pathogens that threaten global food security. The efficacy of these fungicides is intrinsically linked to the isothiazole core, a five-membered aromatic ring containing nitrogen and sulfur atoms. This structural motif is responsible for the unique mechanism of action, which typically involves the inhibition of key fungal enzymes, disrupting cellular respiration and leading to cell death.[1]
This technical guide provides a comprehensive exploration of the key chemical intermediates that form the foundation for the synthesis of commercially significant isothiazole-based fungicides. We will delve into the primary synthetic pathways, offering detailed experimental protocols, mechanistic insights, and the scientific rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, chemists, and professionals in the field of drug and pesticide development, providing a robust framework for the synthesis and understanding of these vital agricultural compounds.
I. The Isothiazolinone Core: Synthesis via Dithiopropionamides
A major class of isothiazole-based fungicides are the isothiazolin-3-ones. Commercially important examples include Octylisothiazolinone (OIT), a widely used wood preservative and antifouling agent. The industrial synthesis of these compounds predominantly relies on the oxidative cyclization of N-substituted-3,3'-dithiopropionamides.
Key Intermediate: N,N'-Dioctyl-3,3'-dithiodipropionamide
This disulfide is the direct precursor to OIT. Its synthesis is a straightforward amidation of 3,3'-dithiodipropionic acid.
Experimental Protocol: Synthesis of N,N'-Dioctyl-3,3'-dithiodipropionamide
-
Acid Chloride Formation: In a reaction vessel equipped with a stirrer, reflux condenser, and a gas scrubber, 3,3'-dithiodipropionic acid (1 mole) is suspended in an inert solvent such as toluene. Thionyl chloride (2.2 moles) is added dropwise at room temperature. The mixture is then gently heated to 50-60 °C and stirred until the evolution of HCl and SO₂ ceases, indicating the formation of the diacid chloride. The excess thionyl chloride and solvent are removed under reduced pressure.
-
Amidation: The crude 3,3'-dithiodipropionyl chloride is dissolved in a fresh portion of an inert solvent like dichloromethane. The solution is cooled to 0-5 °C in an ice bath. A solution of octylamine (2.1 moles) and a tertiary amine base such as triethylamine (2.2 moles) in dichloromethane is added dropwise, maintaining the temperature below 10 °C. The triethylamine serves to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours. The mixture is then washed successively with dilute hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude N,N'-dioctyl-3,3'-dithiodipropionamide, which can be purified by recrystallization from a suitable solvent like ethanol.
Cyclization to Octylisothiazolinone (OIT)
The critical ring-closure step is achieved through an oxidative cyclization of the dithiodipropionamide intermediate. Chlorine is a commonly used oxidant in industrial processes.[2]
Experimental Protocol: Synthesis of 2-Octyl-2H-isothiazol-3-one (OIT)
-
Oxidative Cyclization: N,N'-dioctyl-3,3'-dithiodipropionamide (1 mole) is dissolved in an appropriate inert solvent, for example, toluene. The solution is cooled to 0-5 °C. A controlled stream of chlorine gas is then bubbled through the solution. The reaction is exothermic and the temperature should be carefully maintained. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified, typically by vacuum distillation, to yield 2-octyl-2H-isothiazol-3-one as a clear or slightly yellow liquid.[3]
Causality in Experimental Design:
-
Choice of Chlorinating Agent: Thionyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides due to the gaseous nature of its byproducts (HCl and SO₂), which are easily removed.
-
Use of a Tertiary Amine Base: In the amidation step, a non-nucleophilic base like triethylamine is crucial to scavenge the generated HCl without competing with the primary amine nucleophile.
-
Temperature Control: Both the amidation and the oxidative cyclization are exothermic reactions. Low temperatures are maintained to prevent side reactions and ensure selectivity.
Quantitative Data for OIT Synthesis Intermediates
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3,3'-Dithiodipropionic acid | C₆H₁₀O₄S₂ | 210.27 | - | 154-157 |
| N,N'-Dioctyl-3,3'-dithiodipropionamide | C₂₂H₄₄N₂O₂S₂ | 432.73 | >90 | 78-81 |
| 2-Octyl-2H-isothiazol-3-one (OIT) | C₁₁H₁₉NOS | 213.34 | ~96[4] | Liquid |
Synthetic Workflow for Isothiazolinones
Caption: General synthetic pathway for isothiazolin-3-one fungicides.
II. The Benzisothiazolinone Scaffold: A Route Through Dithiodibenzoic Acid
1,2-Benzisothiazolin-3-one (BIT) and its N-substituted derivatives are another significant class of isothiazole-based biocides. A common synthetic strategy involves the use of 2,2'-dithiodibenzoic acid as a key starting material.
Key Intermediate: 2,2'-Dithiodibenzoyl Chloride
This diacid chloride is a reactive intermediate that readily undergoes cyclization with an amine source to form the benzisothiazolinone ring.
Experimental Protocol: Synthesis of 2,2'-Dithiodibenzoyl Chloride
-
Preparation: In a flask equipped with a reflux condenser and a magnetic stirrer, 2,2'-dithiodibenzoic acid (1 mole) is mixed with an excess of thionyl chloride (ca. 5 moles). A catalytic amount of N,N-dimethylformamide (DMF) is added.
-
Reaction: The mixture is heated to reflux (approximately 80 °C) for 2-3 hours. The reaction is complete when a clear solution is obtained and the evolution of gases has ceased.
-
Isolation: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2,2'-dithiodibenzoyl chloride can be used directly in the next step or purified by recrystallization from a non-polar solvent like hexane.[5][6]
Synthesis of 1,2-Benzisothiazolin-3-one (BIT)
The cyclization of 2,2'-dithiodibenzoyl chloride with an ammonia source provides the BIT core structure.
Experimental Protocol: Synthesis of 1,2-Benzisothiazolin-3-one (BIT)
-
Cyclization: The crude 2,2'-dithiodibenzoyl chloride (1 mole) is dissolved in an inert solvent such as toluene. The solution is cooled to 0 °C. Concentrated aqueous ammonia is then added dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to afford pure 1,2-benzisothiazolin-3-one.
Synthetic Workflow for Benzisothiazolinones
Caption: Synthetic pathway for 1,2-benzisothiazolin-3-one (BIT).
III. The Dichloroisothiazole Moiety: Building Blocks for Systemic Fungicides
Certain systemic fungicides, such as Isotianil, are based on a 3,4-dichloroisothiazole core. A key intermediate for the synthesis of these complex molecules is 3,4-dichloroisothiazole-5-carboxylic acid and its derivatives.
Key Intermediate: 3,4-Dichloroisothiazole-5-carboxylic Acid
This intermediate serves as a versatile handle for introducing various functionalities through amide bond formation.
Experimental Protocol: Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid Derivatives
The synthesis of 3,4-dichloroisothiazole-5-carboxylic acid derivatives often starts from simpler isothiazole precursors which are then elaborated. For instance, the synthesis of novel isothiazole-thiazole fungicides involves the amidation of 3,4-dichloroisothiazole-5-carboxylic acid.[7][8]
-
Activation of the Carboxylic Acid: 3,4-Dichloroisothiazole-5-carboxylic acid (1 mole) is dissolved in a dry, aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF). A peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 moles) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 moles) are added. The mixture is stirred at 0 °C for 30 minutes to form the active ester.
-
Amidation: The desired amine (1 mole) is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred for several hours or overnight.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling reagents and byproducts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.[7]
Causality in Experimental Design:
-
Peptide Coupling Reagents: The use of EDC/HOBt is a standard and efficient method for forming amide bonds from carboxylic acids and amines. This system minimizes side reactions and racemization (if chiral amines are used) and proceeds under mild conditions.
Synthetic Workflow for Isotianil Analogs
Caption: General synthetic scheme for Isotianil analogs.
IV. α,β-Unsaturated Cyanoacetamides: Versatile Precursors from Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. In the context of isothiazole fungicide synthesis, this reaction is employed to create α,β-unsaturated cyanoacetamide intermediates. These intermediates can then be further elaborated into the final fungicidal molecules.
Key Intermediate: (E)-2-Cyano-3-arylacrylamides
These compounds are synthesized by the condensation of an aromatic aldehyde with 2-cyanoacetamide.
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, the aromatic aldehyde (1 mole) and 2-cyanoacetamide (1 mole) are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.[9]
-
Catalysis: A catalytic amount of piperidine (typically 10 mol%) is added to the mixture. The use of a mild organic base like piperidine is often sufficient to promote the reaction without causing significant side product formation.[10]
-
Reaction and Isolation: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC. The product often precipitates out of the reaction mixture upon formation. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried. Yields are typically high for this reaction.[9][11]
Causality in Experimental Design:
-
Catalyst Choice: Piperidine is an effective catalyst for the Knoevenagel condensation as it is basic enough to deprotonate the active methylene group of 2-cyanoacetamide, initiating the reaction, yet mild enough to avoid unwanted side reactions.
-
Solvent System: The choice of solvent can influence the reaction rate and the ease of product isolation. The use of water or aqueous ethanol can be advantageous for both reaction efficiency and for precipitating the often sparingly soluble product.[10]
Quantitative Data for Knoevenagel Condensation Products
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 4-Chlorobenzaldehyde | (E)-2-Cyano-3-(4-chlorophenyl)acrylamide | 93[10] | 188-190 |
| 4-Methoxybenzaldehyde | (E)-2-Cyano-3-(4-methoxyphenyl)acrylamide | 85[9] | 184-186 |
| 2-Nitrobenzaldehyde | (E)-2-Cyano-3-(2-nitrophenyl)acrylamide | 90[12] | 119-123 |
Synthetic Workflow for Knoevenagel Condensation
Caption: Knoevenagel condensation for the synthesis of α,β-unsaturated cyanoacetamides.
Conclusion
The synthesis of isothiazole-based fungicides is a testament to the ingenuity of modern synthetic organic chemistry. The efficient construction of these potent crop protection agents relies on the strategic synthesis of key intermediates. This guide has provided an in-depth look at the synthesis of several of these crucial building blocks, including N-substituted-3,3'-dithiopropionamides, 2,2'-dithiodibenzoyl chloride, 3,4-dichloroisothiazole-5-carboxylic acid derivatives, and α,β-unsaturated cyanoacetamides. By understanding the detailed experimental protocols and the underlying chemical principles, researchers and developers can continue to innovate and create the next generation of fungicides to safeguard our agricultural systems.
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- 6. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
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- 8. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to 4,5-Dichloroisothiazole-3-Carboxylic Acid Esters: Synthesis, Bioactivity, and Therapeutic Potential
Introduction: The Isothiazole Scaffold in Modern Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal and agricultural chemistry.[1] Its unique electronic properties, stemming from the lipophilic sulfur atom and the arrangement of heteroatoms, confer a remarkable versatility that has been exploited in a wide array of bioactive compounds.[2] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antifungal, antiviral, antibacterial, and anticancer properties.[1][3]
Within this class, the chlorinated isothiazoles are of particular interest. The inclusion of chlorine atoms on the heterocyclic ring often enhances the lipophilicity and electrophilicity of the molecule, which can lead to improved membrane permeability and potent interactions with biological targets. This guide focuses specifically on the esters of 4,5-dichloroisothiazole-3-carboxylic acid, a subclass with significant, albeit underexplored, potential. We will delve into the synthetic pathways, explore the established biological activities of closely related analogues, and provide a forward-looking perspective on their application for professionals in drug and agrochemical development.
Core Synthesis Strategy: From Acid to Ester
The synthesis of 4,5-dichloroisothiazole-3-carboxylic acid esters is a logical, multi-step process that hinges on the initial formation of the parent carboxylic acid, followed by activation to an acid chloride, and subsequent esterification. This pathway provides a robust and scalable route to a diverse library of ester derivatives.
Diagram of the Core Synthetic Workflow
Sources
Methodological & Application
Application Note & Protocol: A Robust Two-Step Protocol for the Esterification of 4,5-Dichloroisothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the esterification of 4,5-dichloroisothiazole-3-carboxylic acid, a key heterocyclic building block. Esters derived from this acid are valuable intermediates in the synthesis of novel agrochemicals and pharmaceutical agents. This protocol emphasizes a reliable two-step method that proceeds through an acid chloride intermediate, ensuring high yields and avoiding the equilibrium limitations of direct Fischer esterification. The causality behind experimental choices, safety protocols, and purification strategies are detailed to ensure reproducibility and safety.
Scientific Foundation and Strategic Approach
The direct esterification of a carboxylic acid with an alcohol under acidic catalysis (Fischer Esterification) is often a reversible process, requiring harsh conditions and the removal of water to drive the reaction to completion.[1][2][3] For a substrate like 4,5-dichloroisothiazole-3-carboxylic acid, a more robust and higher-yielding strategy involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride. This activated intermediate then readily reacts with an alcohol in an irreversible manner to furnish the desired ester.[4][5]
This two-step approach offers several advantages:
-
High Reactivity: Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, leading to faster and more complete reactions.
-
Irreversible Reaction: The reaction with the alcohol is not an equilibrium, which typically results in higher product yields.
-
Mild Conditions for Ester Formation: The second step can be performed at low temperatures, preserving sensitive functional groups on the alcohol.
The chosen method involves reacting the starting carboxylic acid with thionyl chloride (SOCl₂) to form 4,5-dichloroisothiazole-3-carbonyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is employed to accelerate this transformation.[4] The resulting crude acid chloride is then reacted directly with the alcohol in the presence of a non-nucleophilic base to yield the final ester product.
Reaction Workflow Diagram
Caption: Overall two-step workflow for the synthesis of target esters.
Hazard Analysis and Safety Precautions
A thorough risk assessment is mandatory before commencing any experimental work. All operations should be performed inside a certified chemical fume hood.
-
4,5-Dichloroisothiazole-3-carboxylic Acid: While specific data is limited, related chlorinated heterocyclic compounds are known to be skin and eye irritants.[6] Handle with care, avoiding inhalation of dust and direct skin contact.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled with extreme caution in a fume hood, using appropriate personal protective equipment (PPE).[5]
-
Solvents (Dichloromethane, Toluene): These are volatile organic compounds with associated health risks. Dichloromethane is a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Bases (Triethylamine, Pyridine): These are corrosive, flammable, and have strong, unpleasant odors. Handle in a well-ventilated area.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles or a face shield.[7]
-
Chemically resistant gloves (e.g., nitrile).[8]
-
A flame-resistant lab coat.
-
Ensure safety showers and eyewash stations are readily accessible.[7]
Detailed Experimental Protocol
This protocol details the synthesis of a generic ester. For this example, we will use ethanol to produce Ethyl 4,5-dichloroisothiazole-3-carboxylate. Molar equivalents are provided to allow for scalability.
Part A: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl Chloride
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 4,5-Dichloroisothiazole-3-carboxylic acid | 198.03 | 10.0 | 1.98 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 12.0 | 0.87 mL (1.43 g) | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 1-2 drops | Catalytic |
| Toluene (anhydrous) | 92.14 | - | 20 mL | - |
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet/scrubber system to neutralize evolving HCl and SO₂ gases (e.g., a bubbler containing NaOH solution).
-
Reagent Addition: To the flask, add 4,5-dichloroisothiazole-3-carboxylic acid (1.98 g, 10.0 mmol) and anhydrous toluene (20 mL).
-
Catalyst: Add 1-2 drops of anhydrous DMF to the suspension. The addition of catalytic DMF significantly shortens the reaction time and reduces the required excess of thionyl chloride.[4]
-
Thionyl Chloride Addition: Slowly add thionyl chloride (0.87 mL, 12.0 mmol) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 110°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4,5-dichloroisothiazole-3-carbonyl chloride is a solid or oil and is used in the next step without further purification.
Part B: Synthesis of Ethyl 4,5-Dichloroisothiazole-3-carboxylate
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| Crude Carbonyl Chloride (from Part A) | 216.47 | ~10.0 | - | 1.0 |
| Ethanol (anhydrous) | 46.07 | 11.0 | 0.64 mL | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL | 1.2 |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 30 mL | - |
Procedure:
-
Setup: In a separate 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the crude carbonyl chloride from Part A in anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction with the alcohol.
-
Nucleophile Addition: In a separate vial, prepare a solution of anhydrous ethanol (0.64 mL, 11.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in anhydrous dichloromethane (10 mL). Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.
-
Reaction: Add the ethanol/triethylamine solution dropwise to the cold, stirring solution of the carbonyl chloride over 15-20 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl chloride spot has disappeared.
Work-up and Purification
-
Filtration: A white precipitate of triethylammonium chloride will form. Remove this salt by vacuum filtration, washing the filter cake with a small amount of DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
1 N HCl (2 x 20 mL) - to remove any remaining triethylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) - to neutralize any unreacted acid chloride or acidic impurities.[9]
-
Brine (1 x 20 mL) - to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the ester is a solid.[10]
Mechanism of Reaction
A clear understanding of the reaction mechanism is key to troubleshooting and optimization.
Mechanism Diagram
Caption: Key mechanistic steps in the two-step esterification process.
Step 1: Acid to Acid Chloride: The carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and collapse of the intermediate releases sulfur dioxide (SO₂) and a chloride ion, forming a highly reactive acyl chlorosulfite. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion, yielding the final acid chloride.[5]
Step 2: Acid Chloride to Ester: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base (triethylamine) removes the proton from the oxonium ion to yield the neutral ester product and triethylammonium chloride.
References
-
ResearchGate. (n.d.). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Retrieved from [Link]
-
BYJU'S. (n.d.). Esterification. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
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Application Notes and Protocols for the Antifungal Evaluation of Methyl 4,5-dichloroisothiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Isothiazoles in Antifungal Research
The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents. Among these, isothiazole derivatives have garnered significant attention for their broad-spectrum antimicrobial activities. Methyl 4,5-dichloroisothiazole-3-carboxylate is a member of this promising class of compounds. Its structural features suggest a potential for potent fungicidal or fungistatic activity, making it a compelling candidate for comprehensive antifungal evaluation.
These application notes provide a detailed guide for researchers engaged in the preliminary assessment of this compound's antifungal properties. The protocols herein are rooted in established methodologies, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure reproducibility and comparability of results. This document is intended to serve as a foundational resource, offering both the "how" and the "why" behind the experimental design, thereby empowering researchers to conduct robust and meaningful antifungal assays.
Putative Mechanism of Action: Thiol Reactivity and Respiratory Inhibition
The fungicidal action of isothiazolones, including the related compound 4,5-dichloro-N-octylisothiazolin-3-one (DCOI), is primarily attributed to their electrophilic nature.[1] These molecules readily react with nucleophilic thiol groups present in the cysteine residues of proteins.[1] This covalent modification can lead to the inactivation of critical enzymes.
Studies on DCOI have demonstrated that it targets multiple enzymes within the Krebs cycle, a vital pathway for cellular respiration and energy production.[1] By inhibiting these enzymes, the compound effectively halts cellular respiration, leading to a rapid cessation of oxygen consumption and ultimately, cell death.[1] This multi-targeted approach is advantageous as it may reduce the likelihood of resistance development. It is hypothesized that this compound shares a similar mechanism of action, disrupting fundamental metabolic processes within the fungal cell.
Caption: Putative mechanism of action for this compound.
Protocols for Antifungal Susceptibility Testing
The following protocols are adapted from the CLSI M38 and M27 guidelines for filamentous fungi and yeasts, respectively, and are intended for the in vitro evaluation of this compound.[2][3]
I. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent. It allows for a quantitative assessment of the compound's potency.
A. Preparation of Stock Solution and Dilutions:
-
Solvent Selection: Due to the likely hydrophobic nature of this compound, dimethyl sulfoxide (DMSO) is a recommended solvent. Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well plate using the appropriate broth medium (RPMI-1640). The final concentration of DMSO in the wells should not exceed 1% to avoid solvent-induced toxicity to the fungi.
B. Inoculum Preparation:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microdilution plate.[2]
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the fungus on Potato Dextrose Agar (PDA) until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Filter the suspension to remove hyphal fragments and adjust the conidial concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[2]
-
C. Assay Procedure:
-
Add 100 µL of the appropriate RPMI-1640 broth to each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted compound to the corresponding wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (broth only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
D. Determination of MIC:
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. The endpoint can be determined visually or by using a spectrophotometric plate reader.
Caption: Workflow for the broth microdilution antifungal assay.
II. Agar Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity and is useful for rapid screening.
A. Preparation of Disks:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetone or ethanol).
-
Apply a known amount of the solution onto sterile blank paper disks (6 mm diameter) and allow the solvent to evaporate completely.
B. Inoculum Preparation and Plating:
-
Prepare a fungal inoculum as described for the broth microdilution assay (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[2]
-
Allow the plate to dry for 3-5 minutes.
C. Assay Procedure:
-
Place the prepared disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35°C for 24-48 hours.
D. Interpretation of Results:
Measure the diameter of the zone of inhibition (the area of no fungal growth) around each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Data Analysis and Interpretation
The results of the antifungal assays should be recorded systematically. For the broth microdilution assay, the MIC value is the primary endpoint. For the disk diffusion assay, the diameter of the zone of inhibition is the key result.
Table 1: Illustrative Antifungal Activity Data for an Isothiazole Derivative
| Fungal Strain | Broth Microdilution MIC (µg/mL) | Disk Diffusion Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | 8 | 15 |
| Candida glabrata ATCC 2001 | 16 | 12 |
| Aspergillus fumigatus ATCC 204305 | 4 | 18 |
| Aspergillus niger ATCC 16404 | 8 | 16 |
Note: The data presented in this table is for illustrative purposes only and may not be representative of the actual activity of this compound.
Troubleshooting Common Issues
-
No Fungal Growth in Positive Control: This could be due to an inactive inoculum or improper incubation conditions. Verify the viability of the fungal strain and the incubator settings.
-
Precipitation of the Compound: If the compound precipitates in the wells, the MIC reading will be inaccurate. It may be necessary to use a different solvent or a lower starting concentration.
-
Inconsistent Zone Sizes in Disk Diffusion: This can result from uneven inoculation, variations in agar depth, or improper disk placement. Ensure standardized procedures are followed.
Safety Precautions
Isothiazole derivatives can be corrosive and may cause skin and eye irritation or allergic reactions.[4] Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store the compound in a tightly closed container in a cool, dry place away from ignition sources.[4][5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial antifungal evaluation of this compound. By adhering to standardized methodologies and understanding the putative mechanism of action, researchers can generate reliable and comparable data that will be crucial in determining the potential of this compound as a lead for novel antifungal drug development.
References
-
Pierce, C. G., & Lionakis, M. S. (2021). Antifungal Susceptibility Testing: Current Approaches. Journal of Fungi, 7(7), 541. [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 3rd ed. CLSI standard M38. Clinical and Laboratory Standards Institute. [Link]
-
Al-Shakarchi, F. I. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 53(5), 1633–1636. [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2020). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]
-
Ghannoum, M. A., & Isham, N. (2014). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Antimicrobial Agents and Chemotherapy, 58(7), 3669–3674. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
Chapman, J. S. (1998). Antifungal mechanism of dichloro-N-octylisothiazolone. The International Research Group on Wood Preservation. [Link]
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Al-shakarchi, F. I. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. ResearchGate. [Link]
-
Chen, L., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Medicinal Chemistry, 12(10), 1735–1744. [Link]
-
NCCLS. (2004). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. NCCLS document M44-A. National Committee for Clinical Laboratory Standards. [Link]
-
Mueller, D., Wise, K., & Sisson, A. (2019). Preventative and Curative Fungicides. Integrated Crop Management News. Iowa State University. [Link]
-
Rodriguez-Tudela, J. L., et al. (2005). CLSI and EUCAST conditions for antifungal susceptibility testing. ResearchGate. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
McCormick, M., & Williams, C. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S34–S41. [Link]
-
CLSI. (2022). M27M44S Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
Zhang, Y., et al. (2019). Synthesis, Fungicidal Activity and SAR of 3,4-dichloroisothiazole-based Cycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 29(11), 1345–1349. [Link]
-
Bayer Crop Science. (2022). Fungicide Modes of Action. [Link]
-
Meletiadis, J., et al. (2001). Comparison of NCCLS and 3-(4,5-Dimethyl-2-Thiazyl)-2,5-Diphenyl-2H-Tetrazolium Bromide (MTT) Methods of In Vitro Susceptibility Testing of Filamentous Fungi and Development of a New Simplified Method. Journal of Clinical Microbiology, 39(12), 4521–4529. [Link]
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Application Notes and Protocols for Methyl 4,5-Dichloroisothiazole-3-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
The isothiazole scaffold is a cornerstone in the discovery of novel agrochemicals, demonstrating a remarkable versatility and a broad spectrum of biological activities.[1][2] Within this class of compounds, chlorinated isothiazoles have garnered significant attention for their potent fungicidal properties and, in some cases, their ability to induce systemic acquired resistance (SAR) in plants, offering a dual-action approach to crop protection.[3][4] This guide focuses on methyl 4,5-dichloroisothiazole-3-carboxylate, a key intermediate, providing a comprehensive overview of its application in the synthesis and evaluation of potential agrochemical candidates.
As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and innovate upon these protocols.
Synthesis and Characterization of this compound
This compound serves as a foundational building block for creating a diverse library of agrochemical candidates. Its synthesis is typically achieved through the esterification of 4,5-dichloroisothiazole-3-carboxylic acid.
Protocol 1: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to its corresponding methyl ester, a common transformation in medicinal and agrochemical synthesis.
Materials:
-
4,5-Dichloroisothiazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like EDC with DMAP
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation (Method A):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5-dichloroisothiazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is often used directly in the next step.[5]
-
-
Esterification:
-
Dissolve the crude 4,5-dichloroisothiazole-3-carbonyl chloride in anhydrous methanol at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Direct Esterification (Method B):
-
Alternatively, dissolve 4,5-dichloroisothiazole-3-carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture until the reaction is complete. The work-up would be similar to Method A.
Characterization Data (Hypothetical):
| Property | Value |
| Molecular Formula | C₅H₃Cl₂NO₂S |
| Molecular Weight | 212.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 169 °C[6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.95 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160.0 (C=O), 145.0 (C), 130.0 (C), 125.0 (C), 53.0 (OCH₃) |
| MS (ESI) | m/z 211.9 [M-H]⁻ |
Application in the Synthesis of Agrochemical Candidates
The true utility of this compound lies in its ability to be readily converted into a wide array of derivatives, most notably amides, through reaction with various amines. This allows for systematic structural modifications to explore structure-activity relationships (SAR).
Protocol 2: Synthesis of 4,5-Dichloroisothiazole-3-carboxamides
This protocol outlines the general procedure for the aminolysis of the methyl ester to form the corresponding amides.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
A suitable solvent (e.g., THF, DMF)
-
A base (e.g., triethylamine, if starting from an amine salt)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a suitable solvent in a round-bottom flask.
-
Add the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent, and dried.
-
Alternatively, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4,5-dichloroisothiazole-3-carboxamide.
-
Workflow for Synthesis and Derivatization:
Caption: A typical workflow for the biological evaluation of synthesized compounds.
Structure-Activity Relationship (SAR) Studies
The data generated from the biological assays are crucial for establishing a structure-activity relationship (SAR). This involves correlating the structural modifications of the synthesized compounds with their biological activity.
Hypothetical SAR Table for 4,5-Dichloroisothiazole-3-carboxamides:
| Compound | R Group (Amine) | In Vitro EC₅₀ vs. B. cinerea (µg/mL) | In Vivo Protection vs. P. infestans (%) |
| 1a | -NH-Phenyl | 15.2 | 45 |
| 1b | -NH-(4-chlorophenyl) | 5.8 | 75 |
| 1c | -NH-(4-methoxyphenyl) | 20.5 | 30 |
| 1d | -NH-Cyclohexyl | 8.1 | 60 |
| 1e | Morpholino | 25.0 | 25 |
From this hypothetical data, one might conclude that:
-
Electron-withdrawing substituents on the phenyl ring (e.g., chloro in 1b ) enhance activity.
-
Electron-donating substituents (e.g., methoxy in 1c ) decrease activity.
-
A bulky aliphatic group like cyclohexyl (1d ) provides moderate activity.
-
A polar, heterocyclic group like morpholino (1e ) is not well-tolerated.
This information guides the design of the next generation of compounds for synthesis and testing.
Conclusion
This compound is a valuable and versatile starting material in agrochemical research. While not typically an active ingredient itself, its utility as a scaffold allows for the efficient synthesis of a wide range of derivatives. The protocols outlined in this guide provide a robust framework for the synthesis, biological evaluation, and structure-activity relationship analysis of novel isothiazole-based agrochemical candidates. By understanding the causality behind these experimental choices, researchers can accelerate the discovery of new and effective crop protection solutions.
References
- Benchchem. (n.d.). Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research.
- Wu, Q., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601.
- Benchchem. (n.d.). Application Notes and Protocols for Isothiazole Derivatives in Agrochemicals.
- Wang, J., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46.
- PubMed. (2025). Thiazole and Isothiazole Chemistry in Crop Protection.
- PubMed. (2018). Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives.
- ResearchGate. (n.d.). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole and Thiazole Based Cinnamamides as Fungicidal Candiate.
- NIH. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
- ResearchGate. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.
- ResearchGate. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- ResearchGate. (2025). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
- ResearchGate. (n.d.). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters.
- EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers.
- The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con.
- ResearchGate. (n.d.). In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper.
- MDPI. (n.d.). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides.
- ResearchGate. (2018). In-vitro screening of different fungicides and antifungal antibiotics against Rhizoctonia solani, causing aerial blight of soybean.
- RSC Publishing. (n.d.). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles.
- NIH. (n.d.). Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin.
- CymitQuimica. (n.d.). 3,4-Dichloro-5-isothiazolecarboxylic acid.
- PubMed. (2019). Synthesis, Fungicidal Activity and SAR of 3,4-dichloroisothiazole-based Cycloalkylsulfonamides.
- PubMed. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action.
- ChemicalBook. (n.d.). 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID.
- Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
- Heterocyclic Building Blocks-Isothiazole. (n.d.). Category: 18480-53-0.
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- ECHEMI. (n.d.). 4,5-DICHLOROISOTHIAZOLE-3-CARBOXYLIC ACID.
- NIH. (n.d.). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity.
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Application Notes & Protocols: Strategic Derivatization of Methyl 4,5-Dichloroisothiazole-3-carboxylate for Biological Screening Library Generation
Introduction: Unlocking the Potential of the Isothiazole Scaffold
The Isothiazole Core in Medicinal Chemistry
The isothiazole ring is a privileged five-membered sulfur- and nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This diverse bioactivity underscores the isothiazole scaffold as a valuable starting point for the discovery of novel drug candidates.[3][4]
Methyl 4,5-Dichloroisothiazole-3-carboxylate: A Versatile Building Block
This compound is an exceptionally useful starting material for the construction of compound libraries for biological screening. Its structure presents three key points for chemical modification:
-
Two Reactive Halogen Atoms: The chlorine atoms at the C4 and C5 positions are susceptible to displacement via nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.[5] The electron-withdrawing nature of the isothiazole ring itself facilitates this type of reaction.[6]
-
A Modifiable Ester Group: The methyl ester at the C3 position can be hydrolyzed to a carboxylic acid, which then serves as a handle for further modifications, most notably amide bond formation.[7]
This trifecta of reactive sites allows for a combinatorial approach to library synthesis, enabling the rapid generation of structurally diverse molecules from a single, readily accessible core.
Objectives of this Guide
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of this compound. We present detailed, field-proven protocols for key chemical transformations, explain the rationale behind experimental choices, and offer a workflow for the systematic generation of a compound library poised for biological evaluation.
Derivatization Strategies and Protocols
The derivatization of the starting material can be logically approached by targeting the chloro-substituents and the ester group. The following sections detail robust protocols for these transformations.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C4 and C5
Principle: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).[6] The reaction is favored at the electron-deficient C4 and C5 positions of the isothiazole ring. Generally, the C5 position is more activated towards nucleophilic attack than the C4 position. By carefully controlling reaction conditions (temperature, stoichiometry of the nucleophile), some level of selectivity can be achieved.
This protocol describes the displacement of one or both chlorine atoms with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M), add the desired amine (1.1 eq for monosubstitution, 2.5 eq for disubstitution).
-
Add a base such as triethylamine (1.5 eq for monosubstitution, 3.0 eq for disubstitution).
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the temperature can be increased to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amino-isothiazole derivative.
Causality and Insights: The base (Et₃N or DIPEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the ions involved in the SNAr mechanism.
This protocol introduces sulfur-based functionalities by reacting the starting material with thiols.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
Procedure:
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (1.1 eq) in THF (0.3 M).
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes to form the thiolate.
-
In a separate flask, dissolve this compound (1.0 eq) in THF.
-
Add the solution of the starting material dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Proceed with an aqueous work-up and purification as described in section 2.1.1.
Trustworthiness: The use of a strong base like NaH ensures complete deprotonation of the thiol to the more nucleophilic thiolate. Performing the reaction under an inert atmosphere is critical to prevent the oxidation of the thiol.
Strategy 2: Modification of the Ester Group at C3
This two-step strategy first converts the ester to a carboxylic acid, which is then coupled with amines to form a diverse set of amides.
Materials:
-
This compound (or a derivative from Strategy 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the isothiazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If a precipitate does not form, extract the aqueous layer with ethyl acetate (3x).
Principle: Amide bonds are formed by the condensation of a carboxylic acid and an amine. This reaction requires the activation of the carboxylic acid to make it more electrophilic.[8] A variety of coupling reagents have been developed for this purpose, often used in combination with a base.[9]
Materials:
-
4,5-Dichloroisothiazole-3-carboxylic acid (from 2.2.1)
-
Desired primary or secondary amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[10]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DMF (0.2 M).
-
Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).
-
Add the coupling reagent, HATU (1.2 eq), to the solution.
-
Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in section 2.1.1.
| Coupling Reagent | Additive | Base | Key Features |
| HATU | None needed | DIPEA | High efficiency, fast reaction times, low racemization.[9] |
| EDC | HOBt or HOAt | DIPEA, Et₃N | Cost-effective, water-soluble byproducts are easily removed.[10] |
| DCC/DIC | DMAP | DIPEA, Et₃N | Forms urea byproduct which can be difficult to remove.[8] |
| PyBOP | None needed | DIPEA | Similar to HATU, good for hindered couplings. |
| A summary of common amide coupling reagents. |
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron species (like a boronic acid) and a halide.[11][12] This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 and/or C5 positions, significantly increasing molecular complexity. The general catalytic cycle involves oxidative addition of the halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[12]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add the dichloroisothiazole (1.0 eq), the boronic acid (1.2 eq for monosubstitution), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Perform an aqueous work-up and purification as described in section 2.1.1.
Authoritative Grounding: The choice of catalyst, ligand, base, and solvent can influence the regioselectivity of the reaction on dihalogenated heterocycles.[13][14] For substrates like this compound, selective monocoupling can often be achieved by careful control of stoichiometry and reaction time.
Workflow and Data Management
Library Synthesis Workflow
The following diagram illustrates a logical workflow for generating a diverse compound library from the starting material using the described strategies.
Caption: Synthetic workflow for library generation.
Data Presentation for Synthesized Library
All synthesized compounds should be cataloged systematically. The following table provides a template for organizing the data for each new derivative.
| Compound ID | Structure | Synthetic Route | Yield (%) | MW ( g/mol ) | LC-MS Data (m/z) | ¹H NMR (Reference) |
| L-ISO-001 | (Image of structure) | 2.1.1 (Morpholine) | 85 | 292.75 | [M+H]⁺ 293.1 | File_Link |
| L-ISO-002 | (Image of structure) | 2.2.2 (Benzylamine) | 78 | 315.19 | [M+H]⁺ 316.0 | File_Link |
| L-ISO-003 | (Image of structure) | 2.3.1 (Phenylboronic acid) | 65 | 283.74 | [M+H]⁺ 284.1 | File_Link |
| ... | ... | ... | ... | ... | ... | ... |
Considerations for Biological Screening
-
Compound Purity: Ensure all compounds submitted for screening are of high purity (typically >95% as determined by LC-MS and NMR) to avoid false positives or negatives.
-
Solubility: Prepare stock solutions of all compounds in a suitable solvent, typically DMSO, at a high concentration (e.g., 10 or 20 mM). Assess the solubility of each compound to ensure it remains in solution in the final assay buffer.
-
Plate Mapping: Carefully map the location of each compound on the screening plates. Include appropriate positive and negative controls on each plate to ensure the validity of the assay results.
-
Assay Selection: The choice of biological assays should be guided by the known activities of isothiazole-containing compounds or the specific therapeutic area of interest.[2][15] Initial screening could involve broad panels, such as cytotoxicity against cancer cell lines, antimicrobial assays, or enzyme inhibition assays.
Conclusion
This compound is a powerful and versatile starting material for the generation of diverse chemical libraries. The protocols outlined in this guide for nucleophilic aromatic substitution, amide bond formation, and Suzuki cross-coupling provide a robust framework for creating novel isothiazole derivatives. By systematically applying these strategies, research organizations can efficiently produce compound libraries with a high potential for yielding valuable hits in biological screening campaigns, thereby accelerating the drug discovery process.
References
-
Miedzybrodzki, R. (2003). Biological activity of the isothiazole derivatives. Postepy Higieny i Medycyny Doswiadczalnej. [Link]
-
Li, Y., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. [Link]
- Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
-
Vitale, P., et al. (2020). Chemistry of Biologically Active Isothiazoles. Molecules. [Link]
-
Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie. [Link]
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of General Chemistry. [Link]
-
Koval'ova, V. V., et al. (2018). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry. [Link]
-
Pore, V. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry. [Link]
-
Abuelizz, H. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Bellina, F., et al. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Lis, R., & Mamos, P. (2001). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Progress in Heterocyclic Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Al-Ostath, A. I., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Journal of Molecular Structure. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Yurttaş, L., et al. (2014). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Journal of Chemistry. [Link]
-
Lee, C. H., et al. (2014). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Itami, K., et al. (2019). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
-
LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Guo, K., & Li, L. (2009). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry. [Link]
-
Murthy, A. S. N., & Ram Reddy, A. (1981). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
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- 3. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]
- 4. thieme-connect.com [thieme-connect.com]
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- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methyl 4,5-dichloroisothiazole-3-carboxylate
Introduction
Methyl 4,5-dichloroisothiazole-3-carboxylate is a heterocyclic compound belonging to the isothiazole class. Isothiazole derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their broad-spectrum biological activities. Accurate and reliable quantification of this specific methyl ester is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development and manufacturing. This document provides detailed analytical methods for the precise quantification of this compound in various matrices, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal validation. The protocols outlined herein are designed to be robust, reproducible, and adhere to the principles of analytical method validation.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from its structure and data available for its carboxylic acid precursor, 4,5-dichloroisothiazole-3-carboxylic acid.
| Property | Information for 4,5-dichloroisothiazole-3-carboxylic acid | Inferred Properties for this compound |
| Molecular Formula | C₄HCl₂NO₂S | C₅H₃Cl₂NO₂S |
| Molecular Weight | 198.03 g/mol [1] | 212.06 g/mol |
| Polarity | Polar due to the carboxylic acid group. | Moderately polar, less polar than the carboxylic acid precursor due to the methyl ester group. |
| Solubility | Soluble in polar organic solvents. | Expected to have good solubility in a range of organic solvents like methanol, acetonitrile, and ethyl acetate.[2] |
| Volatility | Low volatility. | More volatile than the carboxylic acid precursor, making it amenable to gas chromatography. |
| UV Absorbance | The isothiazole ring is a chromophore. | Expected to exhibit UV absorbance, enabling detection by HPLC-UV. |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in solution-based samples, such as reaction mixtures, formulation buffers, and biological fluids after appropriate sample preparation. The principle is based on the separation of the analyte from other components on a reversed-phase column followed by detection using its ultraviolet (UV) absorbance.
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow from sample preparation to data analysis.
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
This compound analytical standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Sample matrix (e.g., plasma, reaction mixture)
2. Sample Preparation (Example for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not present in the sample).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | The non-polar stationary phase is suitable for retaining and separating the moderately polar analyte from more polar matrix components. |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) | Provides good resolution and peak shape for isothiazole derivatives.[3] The ratio can be optimized based on preliminary runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| UV Detection | 254 nm | A common wavelength for aromatic and heterocyclic compounds. A full UV scan of the analyte standard should be performed to determine the optimal wavelength for maximum absorbance. |
4. Method Validation: The method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) and inject them to construct a calibration curve. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD) should be <15% (<20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte and internal standard.
Expected Performance Data (Hypothetical):
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.995) |
| Accuracy | 95 - 105% |
| Precision (RSD) | < 10% |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method suitable for the quantification of volatile and thermally stable compounds like this compound. This method is particularly useful for complex matrices where high selectivity is required.
Workflow for GC-MS Analysis
Caption: GC-MS workflow from sample preparation to data analysis.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound analytical standard (purity >98%)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Internal standard (e.g., a stable, deuterated analog or a compound with similar volatility and ionization properties)
2. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To 1 mL of aqueous sample, add 2 mL of ethyl acetate.
-
Vortex and Separate: Vortex for 2 minutes and centrifuge to separate the layers.
-
Collect Organic Layer: Transfer the upper organic layer to a clean vial.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column providing good separation for a wide range of compounds.[4] |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A temperature program designed to separate the analyte from solvent and matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions of the analyte and internal standard. |
4. Theoretical Mass Spectrometry Fragmentation: The proposed fragmentation pattern for this compound upon electron ionization is as follows:
-
Molecular Ion (M⁺): m/z 211/213/215 (due to chlorine isotopes)
-
Loss of -OCH₃: m/z 180/182/184
-
Loss of -COOCH₃: m/z 152/154/156
-
Other characteristic fragments of the dichloroisothiazole ring.
For SIM analysis, the most abundant and specific ions should be chosen. For instance, m/z 211 (quantification ion) and m/z 180, 152 (qualifier ions).
5. Method Validation: Similar to the HPLC method, the GC-MS method must be validated for linearity, accuracy, precision, LOD, and LOQ.
Expected Performance Data (Hypothetical):
| Parameter | Expected Value |
| Linearity Range | 0.01 - 10 µg/mL (r² > 0.998) |
| Accuracy | 90 - 110% |
| Precision (RSD) | < 15% |
| LOD | ~0.003 µg/mL |
| LOQ | ~0.01 µg/mL |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the analytical results, the following practices are essential:
-
System Suitability: Before each analytical run, a system suitability standard should be injected to verify the performance of the chromatographic system. Parameters such as peak area, retention time, tailing factor, and theoretical plates should be monitored.
-
Internal Standard: The use of an internal standard is highly recommended to compensate for variations in sample preparation and instrument response.
-
Orthogonal Analysis: Whenever possible, results should be confirmed using an orthogonal analytical technique. For example, a sample quantified by HPLC-UV can be confirmed by GC-MS. This provides a higher degree of confidence in the reported values.
-
Quality Control Samples: QC samples at different concentration levels should be included in each analytical batch to monitor the performance of the method in real-time.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Proper method validation is paramount to ensure the generation of high-quality, defensible data for research, development, and quality control purposes.
References
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
- Akbari, F., Didehban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209.
-
PubChem. (n.d.). 4,5-Dichloroisothiazole-3-carboxylic acid. Retrieved from [Link]
- Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry.
-
ResearchGate. (2018). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Retrieved from [Link]
- Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
Sources
Application Notes & Protocols: Methyl 4,5-Dichloroisothiazole-3-carboxylate as a Versatile Synthon in Modern Organic Synthesis
Introduction: The Strategic Value of the Isothiazole Scaffold
The isothiazole ring system is a privileged scaffold in contemporary medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, stemming from the 1,2-arrangement of sulfur and nitrogen atoms, confer a range of biological activities, including antifungal, antiviral, and antipsychotic properties.[1] Methyl 4,5-dichloroisothiazole-3-carboxylate emerges as a particularly powerful building block due to its trifunctional nature. The two chlorine atoms at the C4 and C5 positions serve as reactive handles for selective functionalization, while the methyl ester at C3 provides a gateway for further derivatization into amides, alcohols, or other functionalities. This guide provides an in-depth exploration of the synthetic utility of this synthon, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is primarily dictated by the differential reactivity of its three functional groups. Understanding this hierarchy is key to designing selective and high-yielding synthetic routes.
-
C5-Chloride: This position is the most electrophilic and thus the most susceptible to Nucleophilic Aromatic Substitution (SNAr). This enhanced reactivity is due to the stabilizing effect of the adjacent sulfur atom and the electron-withdrawing nature of the isothiazole ring itself.
-
C4-Chloride: While also a site for substitution and cross-coupling, the C4-chloride is generally less reactive than its C5 counterpart in SNAr reactions.[4] However, its reactivity can be effectively harnessed in metal-catalyzed cross-coupling reactions.
-
C3-Methyl Carboxylate: The ester group is relatively stable under neutral or mildly acidic conditions but can be readily transformed under basic (saponification) or strongly acidic conditions, or by using specific reducing agents.
This differential reactivity allows for a logical, sequential approach to molecular construction, as illustrated in the workflow below.
Caption: Synthetic pathways from this compound.
Application 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The most facile transformation of the title compound is the selective substitution of the C5-chloride. This regioselectivity is a key strategic advantage, allowing for the introduction of a diverse range of nucleophiles at a specific position early in a synthetic sequence.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and the C3-ester group, which stabilizes the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring. The C5 position is preferentially attacked over C4 due to superior stabilization of the intermediate.
Caption: Generalized mechanism for SNAr at the C5 position.
Protocol 1: Synthesis of Methyl 4-chloro-5-(morpholino)isothiazole-3-carboxylate
This protocol describes the reaction with a secondary amine, morpholine, a common transformation for introducing heterocyclic fragments.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in DMF (approx. 0.2 M), add potassium carbonate.
-
Add morpholine dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Causality:
-
Base (K₂CO₃): Used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Excess Morpholine: Ensures complete reaction and can also act as a base.
-
Solvent (DMF): A polar aprotic solvent is ideal for SNAr as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[5][6] this compound is an excellent substrate for these transformations, enabling the introduction of aryl, heteroaryl, and amino groups. Catalyst and ligand selection can often be used to control the site of reaction, although sequential coupling (SNAr at C5, then cross-coupling at C4) is a common and reliable strategy.[7][8]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[9] It is widely used due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling at the C4 Position
This protocol details the coupling of an arylboronic acid with the C4-chloride of a C5-substituted isothiazole.
Materials:
-
Methyl 4-chloro-5-(substituted)isothiazole-3-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃, 2.0-3.0 eq) as a 2M aqueous solution
-
Solvent system (e.g., Toluene/Ethanol or Dioxane/Water)
Procedure:
-
In a Schlenk flask, combine the isothiazole substrate, arylboronic acid, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system, followed by the aqueous base solution.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue via flash column chromatography.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | Na₂CO₃ | Toluene/H₂O | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | ~90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | ~78 |
Yields are representative and may vary based on the specific substrate and precise conditions.
Application 3: Modifications of the C3-Ester Group
The methyl ester at the C3 position is a versatile handle for introducing further molecular diversity.
Protocol 3: Saponification to the Carboxylic Acid
Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step, often performed to enable subsequent amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)
-
Solvent system: Tetrahydrofuran (THF)/Water (e.g., 3:1)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting ester in the THF/water solvent mixture.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[10]
Protocol 4: Amide Formation via the Acid Chloride
The resulting carboxylic acid can be converted into a wide array of amides, which are crucial functional groups in many pharmaceuticals. The most reliable method proceeds via an acid chloride intermediate.[11]
Step A: Formation of the Acid Chloride
-
Suspend 4,5-dichloroisothiazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.[12]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
Step B: Reaction with Amine
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N) or DIPEA (1.5 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography or recrystallization.
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its predictable, regioselective reactivity allows for the controlled and sequential introduction of various functional groups. Through SNAr reactions at the C5 position, palladium-catalyzed cross-couplings at the C4 position, and diverse transformations of the C3-ester, chemists can rapidly access a wide array of complex, substituted isothiazoles. The protocols and strategic insights provided herein serve as a robust foundation for researchers and drug development professionals to leverage this powerful synthon in their synthetic endeavors.
References
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Books.
- Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. (2025). Pharmaceutical Chemistry Journal.
- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal.
-
Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2025). ResearchGate. Retrieved from [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2025). ResearchGate. Retrieved from [Link]
-
Cross-coupling reaction. Wikipedia. Retrieved from [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Retrieved from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2008). PMC - NIH. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. isothiazole.com [isothiazole.com]
Application Note: A Robust Protocol for the Synthesis of Amide Derivatives from Methyl 4,5-Dichloroisothiazole-3-carboxylate
Introduction
Isothiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and fungicidal properties.[3][4][5] Among these, N-substituted 4,5-dichloroisothiazole-3-carboxamides are particularly valuable as synthetic intermediates and as bioactive molecules themselves.[3][6] The 4,5-dichloro substitution pattern on the isothiazole ring is a key feature that can enhance the biological efficacy of the resulting compounds.
This application note provides a comprehensive, field-proven protocol for the preparation of amide derivatives starting from methyl 4,5-dichloroisothiazole-3-carboxylate. The described methodology follows a robust and efficient two-step synthetic pathway, which is broadly applicable to a variety of primary and secondary amines. This process involves the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by activation to an acyl chloride and subsequent amidation. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it to their specific needs with a thorough understanding of the underlying chemical principles.
Synthetic Strategy and Mechanism
Direct amidation of an unreactive methyl ester with an amine is often a sluggish and low-yielding process. To achieve high conversion and purity, a more reliable two-step approach is employed. This strategy enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.
-
Step 1: Saponification (Hydrolysis): The starting material, this compound, is first hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification provides the free 4,5-dichloroisothiazole-3-carboxylic acid.
-
Step 2: Acyl Chloride Formation & Amidation: The carboxylic acid is converted into the highly reactive 4,5-dichloroisothiazole-3-carbonyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] This intermediate is not typically isolated but is reacted in situ with the desired primary or secondary amine to furnish the final amide derivative in high yield. The use of a base such as triethylamine is often necessary to scavenge the HCl byproduct generated during the reaction.[6]
Caption: Overall workflow for the two-step synthesis of isothiazole amides.
The core of the final step is a classic nucleophilic acyl substitution reaction. The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.
Caption: Mechanism of nucleophilic acyl substitution for the amidation step.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Magnetic stirrer with heating plate |
| Hydrochloric Acid (HCl, concentrated) | Condenser |
| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dropping funnel |
| N,N-Dimethylformamide (DMF, catalytic grade) | Ice bath |
| Anhydrous Dichloromethane (DCM) or Toluene | Rotary evaporator |
| Triethylamine (Et₃N) or Pyridine | Buchner funnel and filter paper |
| Selected primary or secondary amine (R¹R²NH) | Standard laboratory glassware |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Thin-Layer Chromatography (TLC) plates |
| Solvents for extraction (e.g., Ethyl Acetate) | Fume hood |
| Solvents for purification (e.g., Hexanes, Ethyl Acetate) | Personal Protective Equipment (PPE) |
Detailed Experimental Protocols
PART A: Hydrolysis of this compound
-
Rationale: Saponification is a classic method for ester hydrolysis. The use of a strong base like NaOH ensures a complete and irreversible reaction, driven by the formation of the stable carboxylate salt.[8] Acidification in the workup protonates the carboxylate, causing the less soluble carboxylic acid to precipitate.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent mixture like methanol/water or THF/water.
-
Base Addition: Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equiv) in water to the flask.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC until the starting ester spot has completely disappeared (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the organic solvent (methanol or THF) using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. A white or off-white precipitate of 4,5-dichloroisothiazole-3-carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. The resulting carboxylic acid is typically of sufficient purity for the next step.
PART B: Synthesis of N-Substituted 4,5-Dichloroisothiazole-3-carboxamide
-
Rationale: The carboxylic acid is converted to a highly reactive acyl chloride, which readily reacts with amines.[9] Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6] A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is the active electrophile.[7] The final amidation step is often performed at 0 °C to control the exothermic reaction between the acyl chloride and the amine.
-
Acyl Chloride Formation:
-
CAUTION: This step must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and releases toxic fumes.[10]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 4,5-dichloroisothiazole-3-carboxylic acid (1.0 equiv) from Part A.
-
Suspend the acid in an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 equiv) dropwise at room temperature.
-
Heat the mixture to reflux (for toluene) or stir at room temperature (for DCM) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
-
Amidation:
-
Remove the excess thionyl chloride and solvent under vacuum. The resulting crude acyl chloride (an oil or solid) is used directly.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Add the amine/triethylamine solution dropwise to the cold acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-12 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by silica gel column chromatography.
-
Quantitative Data Summary
| Parameter | Part A: Hydrolysis | Part B: Amidation | Notes |
| Key Reagent Ratio | Ester : Base = 1 : 1.5-2.0 | Acid : SOCl₂ : Amine = 1 : 1.2 : 1.1 | A slight excess of reagents ensures complete conversion. |
| Temperature | 25-50 °C | 0 °C to 25 °C | Initial cooling for amidation is critical for control. |
| Typical Reaction Time | 2-4 hours | 2-12 hours | Monitor by TLC for optimal reaction time. |
| Typical Yield | >90% | 60-95% | Yield for amidation is dependent on the amine used. |
Conclusion
This application note details a reliable and scalable two-step protocol for the synthesis of N-substituted 4,5-dichloroisothiazole-3-carboxamides from the corresponding methyl ester. By converting the relatively unreactive ester into a highly reactive acyl chloride intermediate, this method provides a versatile platform for accessing a wide range of amide derivatives in good to excellent yields. The explanations provided for each procedural choice are intended to empower researchers to not only successfully execute the synthesis but also to logically troubleshoot and adapt the protocol for diverse substrates.
References
- Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214.
- Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2019). Russian Journal of Organic Chemistry, 55(4), 549-560.
- Sanz-Cervera, J. F., et al. (2009). Product Class 15: Isothiazoles. In Science of Synthesis (Vol. 11, pp. 491-587). Thieme.
-
Belskaya, N. P., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ACS Omega, 4(15), 16465–16483. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]
- General procedure for reductive amination. (n.d.).
- Lee, S., et al. (2005). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 26(9), 1477-1479.
- Sriram, D., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Indian Journal of Chemistry, 49B, 828-832. (Available on NIH PMC).
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Wang, J., et al. (2023). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 71(5), 2133–2153. [Link]
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Al-Abdullah, E. S., et al. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 26(15), 4485. [Link]
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Mbouhom, C., & Huy, P. H. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(35), 22915-22920. [Link]
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Application Notes and Protocols for Evaluating the Fungicidal Spectrum of Methyl 4,5-Dichloroisothiazole-3-carboxylate Against Plant Pathogens
Introduction: The Potential of the Isothiazole Scaffold in Plant Protection
Isothiazolinones represent a class of heterocyclic compounds recognized for their potent and broad-spectrum antimicrobial properties.[1][2] Their mechanism of action is primarily attributed to the ability to inhibit crucial life-sustaining enzymes, particularly those with thiol groups at their active sites.[3] Isothiazolinones can induce rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage, ultimately leading to cell death.[4][5] This multifaceted mode of action contributes to their efficacy against a wide range of bacteria and fungi.[2][6]
Within this class, derivatives of 4,5-dichloroisothiazole-3-carboxylic acid have emerged as a promising scaffold for the development of novel fungicides. While direct fungicidal data for methyl 4,5-dichloroisothiazole-3-carboxylate is not extensively published in readily available literature, numerous studies on its derivatives demonstrate significant efficacy against a variety of economically important plant pathogens. These studies reveal that the 3,4-dichloroisothiazole moiety is a key pharmacophore that, when combined with other chemical groups, can yield compounds with potent fungicidal activity.[6][7] Some derivatives have also been shown to induce systemic acquired resistance (SAR) in plants, providing an additional layer of protection.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the fungicidal spectrum of this compound and its analogues. The protocols outlined below are designed to be robust and self-validating, enabling the systematic assessment of this compound's potential as a novel plant protection agent.
Fungicidal Spectrum of 4,5-Dichloroisothiazole-3-Carboxylate Derivatives: A Data-Driven Overview
While specific data for the methyl ester is pending, the following tables summarize the fungicidal activity of various derivatives of 4,5-dichloroisothiazole-3-carboxylic acid against a range of plant pathogens. This data, compiled from recent studies, illustrates the broad-spectrum potential of this chemical class and provides a foundational dataset for comparative analysis.
Table 1: In Vitro Fungicidal Activity of Selected 4,5-Dichloroisothiazole-3-Carboxylate Derivatives
| Pathogen | Disease | Derivative Class | EC50 (µg/mL) | Reference |
| Alternaria solani | Early blight | Coumarin ester | 2.90 - 5.56 | [6] |
| Botrytis cinerea | Gray mold | Coumarin ester | 2.90 - 5.56 | [6] |
| Cercospora arachidicola | Early leaf spot | Coumarin ester | 2.90 - 5.56 | [6] |
| Physalospora piricola | Ring rot | Coumarin ester | 2.90 - 5.56 | [6] |
| Sclerotinia sclerotiorum | White mold | Coumarin ester | 2.90 - 5.56 | [6] |
| Botrytis cinerea | Gray mold | Cycloalkylsulfonamide | 1.4 | |
| Rhizoctonia solani | Root rot | N-acyl-N-arylalaninate | >60% inhibition at 100 µg/mL | |
| Sclerotinia sclerotiorum | White mold | N-acyl-N-arylalaninate | >60% inhibition at 100 µg/mL |
Table 2: In Vivo Fungicidal Activity of Selected 4,5-Dichloroisothiazole-3-Carboxylate Derivatives
| Pathogen | Disease | Host Plant | Derivative Class | Concentration (µg/mL) | Efficacy | Reference |
| Pseudoperonospora cubensis | Downy mildew | Cucumber | Coumarin ester | 25 | Excellent | [6] |
| Erysiphe graminis | Powdery mildew | Wheat | Strobilurin | Not specified | High | [7] |
| Puccinia sorghi Schw | Corn rust | Corn | Strobilurin | Not specified | High | [7] |
| Phytophthora infestans | Late blight | Not specified | Isothiazole-thiazole | 0.20 (EC50) | High | |
| Botrytis cinerea | Gray mold | Tomato | Cycloalkylsulfonamide | 200 | 91.9% - 94.3% |
Experimental Protocols for Determining Fungicidal Spectrum
The following protocols provide a step-by-step methodology for assessing the fungicidal activity of this compound.
Protocol 1: In Vitro Antifungal Bioassay - Mycelial Growth Inhibition
This protocol determines the direct inhibitory effect of the test compound on the mycelial growth of various fungal pathogens.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Cultures of target plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm)
-
Incubator
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Poisoned Media Preparation: Autoclave the PDA medium and cool it to 50-55°C. Add the stock solution of the test compound to the molten agar to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only. Pour the amended and control media into sterile petri dishes.
-
Fungal Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for each specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
-
EC50 Determination: Determine the half-maximal effective concentration (EC50) value by performing a probit analysis of the inhibition data.
Causality Behind Experimental Choices:
-
DMSO as a solvent: It is used to dissolve the often-hydrophobic test compounds and is generally non-toxic to fungi at the low concentrations used.
-
Poisoned media technique: This method provides a uniform distribution of the test compound in the growth medium, ensuring consistent exposure of the fungus.
-
Mycelial plugs from active cultures: Using the margin of an actively growing colony ensures that the inoculum is viable and in a state of vigorous growth.
Protocol 2: In Vivo Protective and Curative Efficacy Assays
This protocol evaluates the ability of the test compound to protect a host plant from fungal infection (protective) and to inhibit disease development after infection has occurred (curative).
1. Materials and Reagents:
-
This compound
-
Surfactant (e.g., Tween 20)
-
Healthy, susceptible host plants (e.g., tomato for Botrytis cinerea, wheat for powdery mildew)
-
Spore suspension of the target pathogen
-
Spray bottle or atomizer
-
Humid chamber or greenhouse with controlled environment
2. Procedure for Protective Assay:
-
Treatment Application: Prepare a solution of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL) in water with a small amount of surfactant (e.g., 0.05% Tween 20) to ensure even coverage. Spray the solution onto the leaves of the host plants until runoff. A control group should be sprayed with water and surfactant only.
-
Drying: Allow the treated plants to air dry for 24 hours.
-
Inoculation: Prepare a spore suspension of the target pathogen at a known concentration. Spray the spore suspension evenly onto the treated and control plants.
-
Incubation: Place the plants in a humid chamber or greenhouse under conditions favorable for disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity on each plant using a disease rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe symptoms).
-
Data Analysis: Calculate the protective efficacy using the following formula:
-
Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
3. Procedure for Curative Assay:
-
Inoculation: Spray the host plants with a spore suspension of the target pathogen.
-
Incubation: Place the plants in a humid chamber for 24-48 hours to allow for infection to establish.
-
Treatment Application: Remove the plants from the humid chamber and spray them with the test compound solutions as described in the protective assay.
-
Further Incubation and Assessment: Return the plants to the greenhouse and assess disease severity after a further incubation period.
-
Data Analysis: Calculate the curative efficacy using the same formula as for the protective assay.
Self-Validating System:
-
The inclusion of a positive control (a known effective fungicide) and a negative control (solvent only) in each experiment is crucial for validating the results. The positive control ensures the assay is working correctly, while the negative control establishes the baseline for disease development.
Visualization of Experimental Workflows
Diagram 1: In Vitro Mycelial Growth Inhibition Assay Workflow
Caption: Comparative workflow for in vivo protective and curative assays.
Conclusion and Future Directions
The available scientific literature strongly suggests that the 4,5-dichloroisothiazole-3-carboxylate scaffold is a promising foundation for the development of novel fungicides with a broad spectrum of activity against key plant pathogens. While direct fungicidal data on this compound is limited, the protocols and data presented in these application notes provide a robust framework for its comprehensive evaluation.
Future research should focus on determining the specific fungicidal spectrum and EC50 values of this compound against a wider range of economically important plant pathogens. Furthermore, investigating its potential for inducing systemic acquired resistance, understanding its mode of action at the molecular level, and conducting toxicological and environmental impact studies will be crucial steps in assessing its viability as a commercial plant protection product. The methodologies outlined herein provide a solid starting point for these critical investigations.
References
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Application Notes & Protocols: Exploring Methyl 4,5-dichloroisothiazole-3-carboxylate for Antiviral Drug Discovery
Abstract
The isothiazole scaffold is a privileged heterocyclic motif that has demonstrated a broad spectrum of biological activities, including notable antiviral properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of a specific analogue, methyl 4,5-dichloroisothiazole-3-carboxylate, as a potential antiviral agent. These application notes and protocols are designed to furnish a robust framework for the initial screening, characterization, and preliminary mechanism of action studies of this compound. The methodologies outlined herein are grounded in established virological and pharmacological principles, emphasizing experimental causality and self-validating systems to ensure scientific rigor.
Introduction: The Rationale for Investigating Isothiazole Derivatives in Antiviral Research
Isothiazole derivatives have emerged as a promising class of compounds in the search for novel antiviral therapies.[1][2][3][4] Their diverse biological activities stem from the unique electronic and structural properties of the isothiazole ring. Previous studies have documented the efficacy of various substituted isothiazoles against a range of both RNA and DNA viruses, including Human Immunodeficiency Virus (HIV), Picornaviruses (such as Poliovirus, Echovirus, and Rhinovirus), and Measles virus.[1][2][3][4][5] The core hypothesis for investigating this compound is based on the structure-activity relationships observed in related compounds, where substitutions on the isothiazole ring have been shown to significantly modulate antiviral potency and spectrum.[6] The dichlorinated nature of this particular compound at positions 4 and 5, combined with the methyl carboxylate at position 3, presents a unique chemical entity with the potential for novel interactions with viral or host-cell targets.
This guide will provide a systematic approach to evaluating its antiviral potential, beginning with fundamental cytotoxicity assessments, followed by broad-spectrum antiviral screening, and culminating in preliminary mechanistic studies to pinpoint the stage of the viral life cycle that is inhibited.
Foundational Assays: Cytotoxicity and Initial Antiviral Screening
A critical first step in the evaluation of any novel compound for therapeutic potential is to determine its effect on host cell viability.[7] This ensures that any observed antiviral activity is not a byproduct of general toxicity. The half-maximal cytotoxic concentration (CC50) is a key parameter determined from these assays. Subsequently, the half-maximal effective concentration (EC50) against a panel of viruses is determined. The ratio of these two values provides the Selectivity Index (SI = CC50/EC50), a crucial metric for gauging the therapeutic window of a potential drug candidate.[7][8]
General Workflow for Initial Compound Evaluation
The following diagram illustrates the overarching workflow for the preliminary assessment of this compound.
Caption: Workflow for antiviral drug discovery with the target compound.
Protocol: Determination of CC50 by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
Materials:
-
This compound (stock solution in DMSO)
-
Host cell line (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed 96-well plates with the chosen host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with DMSO vehicle) and a "blank" control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol: Antiviral Efficacy Screening by Plaque Reduction Assay
The plaque reduction assay (PRA) is a gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.[8][10]
Materials:
-
Virus stocks of interest (e.g., Herpes Simplex Virus-1, Influenza A virus, Hepatitis C virus)
-
Confluent host cell monolayers in 24-well plates
-
This compound dilutions
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Infect confluent cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).
-
After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add 1 mL of overlay medium containing various concentrations of the test compound to each well.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
| Parameter | Description | Importance |
| CC50 | 50% Cytotoxic Concentration | Indicates the concentration at which the compound is toxic to 50% of the host cells. A higher value is desirable. |
| EC50 | 50% Effective Concentration | The concentration of the compound that inhibits 50% of viral activity. A lower value indicates higher potency. |
| SI | Selectivity Index (CC50/EC50) | A measure of the compound's therapeutic window. A higher SI value suggests a more promising candidate for further development. |
Delving Deeper: Preliminary Mechanism of Action Studies
Once a promising SI is established for this compound against a particular virus, the next logical step is to investigate its mechanism of action. A time-of-addition assay is a powerful tool to determine which stage of the viral life cycle is targeted by the compound.[11][12][13][14]
The Viral Life Cycle and Potential Inhibition Points
The following diagram illustrates the main stages of a generic viral life cycle, which can be targeted by antiviral compounds.
Caption: Key stages of the viral life cycle as potential drug targets.
Protocol: Time-of-Addition Assay
This assay helps to pinpoint the window of antiviral activity by adding the compound at different time points relative to viral infection.[11][12][13][14]
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
This compound at a concentration of ~10x EC50
-
Known antiviral drugs with defined mechanisms of action (e.g., entry inhibitor, replication inhibitor) as controls
Procedure:
-
Seed host cells in 24-well plates and grow to confluence.
-
Synchronize infection by pre-chilling the plates and virus at 4°C for 30 minutes.
-
Infect the cells with the virus at a high MOI (e.g., 5-10) for 1 hour at 4°C to allow attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium (37°C) to the cells to initiate synchronous entry and replication. This is considered time zero (t=0).
-
Add the test compound and control drugs at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).
-
At the end of a single replication cycle (e.g., 24 hours), harvest the supernatant and quantify the viral yield (e.g., by plaque assay or qPCR).
-
Plot the viral yield against the time of compound addition. The time at which the compound loses its inhibitory effect indicates the point in the viral life cycle that it targets has been completed.
Concluding Remarks and Future Directions
The protocols detailed in this guide provide a foundational framework for the systematic evaluation of this compound as a potential antiviral agent. A promising selectivity index against specific viruses would warrant further investigation into its precise molecular target. Subsequent studies could involve the development of resistant viral strains to identify the target gene, or biochemical assays against known viral enzymes (e.g., polymerases, proteases). The journey from a hit compound to a clinical candidate is long and arduous, but the structured approach outlined here ensures a solid scientific basis for these initial, critical steps.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Methyl 4,5-Dichloroisothiazole-3-carboxylate Synthesis
Welcome to the technical support center dedicated to the synthesis of methyl 4,5-dichloroisothiazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The most common and practical approach involves a multi-step synthesis. This typically begins with the formation of a 3-cyano-4,5-dichloroisothiazole intermediate. This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified to yield the final methyl ester product. An alternative, though less common, route might involve direct synthesis from a pre-functionalized isothiazole ring.
Q2: What are the most critical parameters influencing the yield and purity of the final product?
Several factors are crucial for maximizing yield and purity:
-
Purity of Starting Materials: The purity of the initial reagents is paramount. Impurities can lead to unwanted side reactions and the formation of difficult-to-remove byproducts.
-
Reaction Temperature: Precise temperature control is essential during both the chlorination and esterification steps. Deviations can result in incomplete reactions or the formation of degradation products.
-
Choice and Stoichiometry of Reagents: The selection of the chlorinating and esterifying agents, as well as their molar ratios relative to the substrate, directly impacts reaction efficiency and selectivity.
-
Reaction Time: Adequate reaction time is necessary for completion, but prolonged reaction times can lead to byproduct formation. Monitoring the reaction progress is key.
-
Work-up and Purification Procedures: Proper work-up techniques are vital to isolate the crude product effectively. The chosen purification method, such as recrystallization or column chromatography, will determine the final purity.
Q3: What are the common byproducts, and how can their formation be minimized?
Common byproducts can include incompletely chlorinated isothiazoles, over-chlorinated species, or unreacted starting materials and intermediates. Minimizing their formation can be achieved by:
-
Careful control of chlorinating agent addition: Slow, controlled addition of the chlorinating agent helps to prevent localized high concentrations that can lead to over-chlorination.
-
Strict temperature regulation: Maintaining the optimal reaction temperature minimizes side reactions.
-
Monitoring reaction progress: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the desired product, allowing for timely quenching of the reaction.
Q4: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and identify any impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.
Q5: What are the key safety precautions when handling the reagents involved?
Many of the reagents used in this synthesis are hazardous. It is imperative to:
-
Wear appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.[2][3] A face shield is also recommended when handling corrosive reagents.[1]
-
Handle thionyl chloride and sulfuryl chloride with extreme care: These are highly corrosive and react violently with water, releasing toxic gases.[2][3][4][5] They should be stored in a cool, dry place under an inert atmosphere.[1]
-
Avoid contact with water: Ensure all glassware is dry and reactions are carried out under anhydrous conditions where necessary.[2][3]
-
Have appropriate spill containment and emergency procedures in place. [5]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| A. Poor Quality of Starting Materials | Verify Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Starting materials like 2-aminothiophenol are susceptible to oxidation.[6] Using freshly opened or purified reagents is advisable. |
| B. Suboptimal Reaction Temperature | Calibrate and Optimize: Ensure your temperature monitoring equipment is accurately calibrated. The reaction temperature can significantly impact the yield.[6] If the yield is low at a certain temperature, consider a stepwise increase while monitoring for byproduct formation. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial. |
| C. Inefficient Chlorination | Reagent and Condition Optimization: The choice of chlorinating agent (e.g., sulfuryl chloride, chlorine gas) is critical. Ensure accurate stoichiometry. The reaction of an alkali metal cyanodithioformate with a chlorinating agent is temperature-sensitive, with optimal temperatures often between 20°C and 50°C.[7] |
| D. Incomplete Esterification | Catalyst and Water Removal: For the esterification of the carboxylic acid intermediate with methanol, an acid catalyst such as sulfuric acid is typically used.[8][9] The reaction is an equilibrium process, and removing the water formed can drive the reaction to completion.[8] Alternatively, converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride can significantly improve yields.[10][11] The addition of a catalytic amount of DMF can accelerate the formation of the acid chloride.[10] |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Recommendation |
| A. Over-chlorination or Side Reactions | Controlled Reagent Addition: Add the chlorinating agent dropwise or in portions to maintain better control over the reaction exotherm and prevent localized high concentrations. Monitor the reaction closely using TLC to avoid over-chlorination. |
| B. Incomplete Cyclization or Side Reactions of Intermediates | Condition Optimization: The cyclization step to form the isothiazole ring can sometimes be incomplete. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[6] Adjusting the temperature or reaction time might be necessary to suppress the formation of byproducts from intermediate species. |
| C. Hydrolysis of the Ester Product | Anhydrous Conditions and Careful Work-up: Ensure that the esterification reaction and subsequent work-up are performed under anhydrous conditions to prevent hydrolysis of the methyl ester back to the carboxylic acid. Use dried solvents and glassware. During the work-up, minimize contact with aqueous acidic or basic solutions. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Recommendation |
| A. Emulsion Formation During Work-up | Break the Emulsion: If an emulsion forms during the aqueous work-up, adding a saturated brine solution can help to break it. Adjusting the pH of the aqueous layer may also be effective. |
| B. Co-elution of Impurities During Chromatography | Optimize Chromatography Conditions: If impurities co-elute with the product during column chromatography, experiment with different solvent systems (varying polarity) or try a different stationary phase (e.g., alumina instead of silica gel). |
| C. Product Decomposition During Purification | Gentle Purification Techniques: Some isothiazole derivatives can be sensitive to heat or prolonged exposure to silica gel. Consider using milder purification techniques such as recrystallization if possible. If chromatography is necessary, perform it quickly and at room temperature or below. |
Section 3: Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis of this compound. Note: These are general guidelines and may require optimization for your specific laboratory conditions and scale.
Step 1: Synthesis of 3-Cyano-4,5-dichloroisothiazole
This step often starts from simpler precursors and involves cyclization and chlorination. One documented approach involves the chlorination of an alkali metal cyanodithioformate.[7]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, suspend the starting material (e.g., sodium cyanodithioformate) in an appropriate solvent like dimethylformamide (DMF).[7]
-
Chlorination: While maintaining the temperature between 20-50°C, introduce the chlorinating agent (e.g., chlorine gas) into the reaction mixture.[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.[7] The solid is then filtered, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., cyclohexane) or by steam distillation.[7]
Step 2: Hydrolysis to 4,5-Dichloroisothiazole-3-carboxylic Acid
The cyano group is hydrolyzed to a carboxylic acid, often under basic conditions.[12]
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-cyano-4,5-dichloroisothiazole in a suitable solvent such as methanol.[12]
-
Hydrolysis: Add an aqueous solution of a base, for example, sodium hydroxide, to the mixture.[12] Heat the reaction mixture (e.g., to 40°C) and stir until the hydrolysis is complete, as indicated by TLC.[12]
-
Work-up: After cooling, remove the organic solvent under reduced pressure.[12] Acidify the remaining aqueous solution with a strong acid like concentrated hydrochloric acid to a pH of approximately 3 to precipitate the carboxylic acid.[12]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.[12] This product may be of sufficient purity for the next step.[12]
Step 3: Esterification to this compound
This can be achieved through Fischer esterification or via an acyl chloride intermediate.
Method A: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve the 4,5-dichloroisothiazole-3-carboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[8][9]
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate to obtain the crude ester. Purify by column chromatography or recrystallization.
Method B: Via Acyl Chloride Intermediate
-
Acyl Chloride Formation: In a flask, suspend the 4,5-dichloroisothiazole-3-carboxylic acid in an inert solvent like dichloromethane.[11] Add a few drops of DMF as a catalyst.[11] Add thionyl chloride or oxalyl chloride dropwise and stir the mixture, possibly with gentle heating, until the reaction is complete (cessation of gas evolution).[10][11]
-
Esterification: Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.[10] Dissolve the resulting crude acyl chloride in a dry solvent and add methanol, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl produced.
-
Work-up and Purification: Follow similar work-up and purification procedures as described in Method A.
Section 4: Mechanistic Insights & Visualization
Understanding the underlying reaction mechanisms can aid in troubleshooting and optimization.
Fischer Esterification Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.
Caption: A decision tree for troubleshooting synthesis issues.
Section 5: Data Summary
The following table provides a hypothetical summary of how different conditions might affect the yield. Actual results will vary.
| Parameter Varied | Condition A | Condition B | Observed Yield (%) | Notes |
| Esterification Catalyst | H₂SO₄ (catalytic) | None | 65 | 25 |
| Esterification Time | 4 hours | 8 hours | 70 | 85 |
| Chlorination Temp. | 25°C | 50°C | 75 | 60 |
Section 6: References
Sources
- 1. chemtrack.org [chemtrack.org]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. isothiazole.com [isothiazole.com]
- 12. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 4,5-Dichloroisothiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of crude methyl 4,5-dichloroisothiazole-3-carboxylate. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and a thorough understanding of the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include unreacted starting materials, chlorinated precursors, and side-products from the cyclization reaction.[1][2] Specifically, you might encounter:
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Starting Materials: Unreacted materials from the synthesis process.
-
Over-chlorinated or Under-chlorinated Analogs: Species with either more or fewer chlorine atoms on the isothiazole ring.
-
Ring-Opened Byproducts: Hydrolysis or other degradation products of the isothiazole ring.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: My crude product is a dark, oily residue. Is this normal, and how should I proceed?
A2: It is not uncommon for crude heterocyclic compounds to be dark and oily due to the presence of polymeric or highly colored impurities.[3] Do not be discouraged. The first step is to attempt to solidify the material. This can often be achieved by:
-
Trituration: Stirring the oil with a non-polar solvent in which the desired product has low solubility (e.g., hexanes, diethyl ether). This can often induce crystallization or precipitation of your product, leaving many impurities dissolved.
-
Solvent Evaporation with a Co-solvent: Dissolving the oil in a volatile solvent (e.g., dichloromethane) and then adding a less polar co-solvent (e.g., hexanes) before slowly removing the more volatile solvent under reduced pressure.
If the product remains an oil, purification by column chromatography is the recommended next step.[4]
Q3: What is the general stability of this compound under typical purification conditions?
A3: The isothiazole ring is a stable heteroaromatic system.[5] However, the ester functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The chlorine substituents are generally stable under standard purification techniques like column chromatography and recrystallization. It is advisable to avoid prolonged exposure to strong nucleophiles or high heat, which could lead to degradation or side reactions.
Q4: How do I choose the best primary purification technique for my crude product?
A4: The choice of purification technique depends on the physical state of your crude material and the nature of the impurities.[3]
-
For solid crude products: Recrystallization is often the most efficient first-line technique, especially for removing less soluble or more soluble impurities.
-
For oily or complex solid mixtures: Column chromatography is the method of choice for separating compounds with different polarities.[4]
A preliminary analysis by Thin Layer Chromatography (TLC) is essential to assess the complexity of the mixture and to guide the selection of an appropriate solvent system for either technique.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance to resolve specific issues you may encounter during the purification process.
Guide 1: Column Chromatography Troubleshooting
Flash column chromatography is a powerful tool for purifying this compound, especially from closely related impurities.[6]
Issue: Poor Separation of Spots on TLC and Column
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for resolving your target compound from impurities.
-
Solution: Systematically screen different solvent systems using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4.[7] Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[4]
-
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Recommendation |
| 9:1 | > 0.8 | Decrease polarity (e.g., 9.5:0.5) or switch to a less polar system. |
| 7:3 | 0.35 | Optimal for column chromatography. |
| 1:1 | < 0.1 | Increase polarity (e.g., 1:2) or switch to a more polar system. |
-
Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column relative to the amount of stationary phase.
-
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[3] If you need to purify a large amount of material, use a wider column.
-
Issue: The Compound is Not Eluting from the Column
-
Possible Cause: Compound is too Polar for the Current Solvent System. Your product may be strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. If you started with a hexane/ethyl acetate system, you could switch to a dichloromethane/methanol system.[3] A gradient elution, where the polarity of the solvent is steadily increased during the separation, can be very effective.
-
Issue: The Compound Appears to be Decomposing on the Column
-
Possible Cause: Sensitivity to Silica Gel. Although isothiazoles are generally stable, some derivatives can be sensitive to the acidic nature of standard silica gel.[7]
-
Solution:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 1% v/v in the eluent) to neutralize acidic sites.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[7] A preliminary stability test on a TLC plate can help diagnose this issue.[7]
-
-
Experimental Protocol: Standard Flash Column Chromatography
-
Prepare the Column:
-
Select an appropriate size glass column.
-
Pack the column with silica gel (60-120 or 100-200 mesh) as a slurry in the initial, least polar eluent.[4]
-
Ensure the packing is uniform and free of air bubbles.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimum amount of the appropriate solvent (often dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a solid load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
-
Elute the Column:
-
Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: Workflow for Flash Column Chromatography.
Guide 2: Recrystallization Troubleshooting
Recrystallization is an excellent technique for purifying solid crude this compound, provided a suitable solvent can be found.[8]
Issue: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly. The solubility limit is exceeded too rapidly, preventing the formation of an ordered crystal lattice.
-
Solution:
-
Add More Solvent: Re-heat the solution and add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.[3]
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This creates nucleation sites for crystal growth.[3]
-
Seed Crystals: Introduce a tiny crystal of the pure compound to induce crystallization.[3]
-
-
-
Possible Cause 2: High Impurity Content. The presence of significant impurities can interfere with crystal lattice formation.
-
Solution: Attempt a preliminary purification step, such as passing the crude material through a small plug of silica gel, before recrystallization.[3]
-
Issue: No Crystals Form Upon Cooling
-
Possible Cause: The Compound is Too Soluble in the Chosen Solvent. The solution is not saturated enough for crystallization to occur, even at low temperatures.
-
Solution:
-
Evaporate Some Solvent: Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of your compound.
-
Add an Anti-solvent: If using a solvent mixture, slowly add a solvent in which your compound is less soluble.
-
Cool to a Lower Temperature: Use an ice-salt bath or a freezer to further decrease the solubility.
-
-
Issue: Low Recovery of the Purified Product
-
Possible Cause 1: Using Too Much Solvent. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Possible Cause 2: Premature Crystallization During Hot Filtration. If a hot filtration step is necessary to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to ensure the compound remains in solution.
-
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.[9]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Caption: Recrystallization Workflow.
III. References
-
Bera, A., & P, P. (n.d.). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Retrieved from [Link]
-
Semantic Scholar. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]
-
CrystEngComm. (2021). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. Retrieved from [Link]
-
ResearchGate. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]
Sources
- 1. Isothiazole synthesis [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of Isothiazole Compounds in Aqueous Media
Welcome to the technical support center dedicated to addressing a critical hurdle in the development of isothiazole-based compounds: poor aqueous solubility. Isothiazoles are a vital class of heterocyclic compounds with broad applications in medicinal chemistry, including antiviral and anti-inflammatory agents.[1][2] However, their inherent lipophilicity and crystalline nature frequently lead to solubility issues, posing significant challenges for in vitro bioassays, formulation development, and achieving adequate bioavailability.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and advanced troubleshooting strategies. We will move from fundamental questions to detailed, protocol-driven solutions to help you navigate the experimental challenges posed by these promising but often stubborn molecules.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts underpinning the solubility challenges of isothiazole compounds.
Q1: Why are many isothiazole compounds poorly soluble in aqueous buffers?
Isothiazoles are heterocyclic aromatic compounds. Their limited water solubility often stems from a combination of factors inherent to their molecular structure:
-
Lipophilicity: The ring structure and common substituents are often nonpolar, leading to a hydrophobic character. This makes them more inclined to partition into lipids rather than water.
-
Crystal Lattice Energy: The planar nature of the isothiazole ring can facilitate strong intermolecular π-π stacking in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart, thus lowering solubility.
-
Molecular Weight: As more complex, lipophilic groups are added to the isothiazole scaffold to improve potency, the molecular weight and overall hydrophobicity increase, further reducing aqueous solubility.[3]
Q2: How does the Biopharmaceutics Classification System (BCS) apply to isothiazole compounds?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4][5][6][7] Most novel isothiazole derivatives fall into one of two challenging categories:
-
BCS Class II (Low Solubility, High Permeability): These compounds can readily cross cell membranes but their absorption is limited by how slowly they dissolve.[4][8] The primary goal for these compounds is to enhance the dissolution rate.
-
BCS Class IV (Low Solubility, Low Permeability): These compounds face a dual challenge of poor dissolution and poor absorption, making them particularly difficult to develop.[4][8]
Understanding a compound's likely BCS class is crucial as it dictates the most effective formulation strategy.[9]
Q3: What are the direct consequences of poor solubility in my experiments?
Ignoring solubility issues can lead to flawed and misleading experimental data. Key consequences include:
-
Underestimation of Potency: If a compound precipitates in an assay, the actual concentration exposed to the biological target is lower than the intended nominal concentration, leading to inaccurately high IC50 or EC50 values.[3]
-
Irreproducible Results: The extent of precipitation can vary between experiments, or even between wells in a single plate, causing high data variability.[3]
-
Assay Interference: Precipitated particles can scatter light, interfering with optical detection methods used in many absorbance or fluorescence-based assays.[3]
-
False Negatives: A potentially potent compound may appear inactive simply because it never reached its target in a soluble, biologically available form.[3]
Troubleshooting Guide: From Benchtop to In Vivo
This section provides a tiered, problem-solving approach to common solubility-related issues encountered during research and development.
Issue 1: My isothiazole compound "crashes out" of solution when I dilute my DMSO stock into aqueous assay buffer.
This is a classic sign that you have exceeded the compound's kinetic solubility . The compound was soluble in the high-concentration organic solvent (DMSO) but precipitates when diluted into a predominantly aqueous environment.[3]
Before moving to complex methods, simple adjustments to the vehicle can often solve the problem for in vitro assays.
-
pH Modification: Many isothiazole derivatives contain basic nitrogen atoms.[10] Adjusting the pH of the buffer can protonate these sites, creating a charged species with significantly higher aqueous solubility.
-
Rationale: The ionized form of a molecule is generally more water-soluble than the neutral form. By shifting the pH below the compound's pKa, you can increase the proportion of the more soluble, protonated form.[11]
-
Protocol: Conduct a simple pH-solubility screen by preparing small batches of your buffer at various pH levels (e.g., pH 5.0, 6.0, 7.4) and assess the solubility of your compound. Ensure the chosen pH is compatible with your assay's biological system.[10]
-
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent into the final assay medium can increase the solubility of your compound.[12]
-
Rationale: Co-solvents work by reducing the overall polarity of the aqueous vehicle, making it more hospitable to hydrophobic molecules.[13]
-
Caution: The final concentration of the co-solvent should be kept low (typically <1% for DMSO, <5% for others) to avoid solvent-induced artifacts or toxicity in cell-based assays.[3]
-
| Co-solvent | Typical Final Concentration | Notes |
| DMSO | < 0.5 - 1% | Most common, but can have biological effects at higher concentrations. |
| Ethanol | < 1 - 5% | Can be effective but is also volatile and can have cellular effects. |
| Polyethylene Glycol (PEG 300/400) | < 5% | Generally well-tolerated and effective for many compounds.[12] |
| Propylene Glycol | < 5% | Another well-tolerated option with good solubilizing power.[12] |
Issue 2: My results are inconsistent, and I need a more robust and stable formulation for reliable data.
When simple vehicle modifications are insufficient, more advanced formulation strategies that actively enhance solubility are required. These methods create thermodynamically stable solutions or finely dispersed systems.
-
Micellar Solubilization with Surfactants:
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble isothiazole compounds, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous medium.[14][15][16] The choice of surfactant is critical; molecules with long hydrophobic chains and hydrophilic head groups that can interact with the drug (e.g., via ion-dipole interactions) often provide the highest solubility.[17][18]
-
Experimental Protocol: Preparing a Micellar Formulation
-
Select a Surfactant: Common choices include Tween® 80, Kolliphor® EL (formerly Cremophor® EL), and Solutol® HS-15.[14]
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its known CMC.
-
Add Compound: Add the isothiazole compound (either as a solid or from a concentrated organic stock) to the surfactant solution.
-
Equilibrate: Gently mix the solution (e.g., using a rotary mixer or shaker) at a controlled temperature for 24-48 hours to allow for complete equilibration and encapsulation.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material before use.
-
-
Caption: Mechanism of micellar solubilization of isothiazole compounds.
-
Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate a poorly soluble "guest" molecule, like an isothiazole, within this cavity, forming a water-soluble "host-guest" inclusion complex.[14][21][22] Modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly improved solubility and are widely used.[14]
-
Experimental Protocol: Preparing an Inclusion Complex (Freeze-Drying Method)
-
Molar Ratio Selection: Determine the desired molar ratio of Drug:CD (commonly 1:1 or 1:2).
-
Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water with stirring.
-
Compound Addition: Add the isothiazole compound to the CD solution.
-
Complexation: Stir the mixture for 24-72 hours at room temperature or with gentle heating to facilitate complex formation.
-
Filtration: Filter the solution to remove any un-complexed drug.
-
Lyophilization: Freeze the resulting clear solution and lyophilize (freeze-dry) it to obtain a solid powder of the drug-CD complex. This powder can be readily reconstituted in aqueous media.[22][23]
-
-
Caption: Workflow for preparing an isothiazole nanosuspension.
| Strategy | Advantages | Disadvantages | Best For |
| Solid Dispersion | Significant increase in dissolution rate; potential for supersaturation. [11] | Can be physically unstable (recrystallization); manufacturing can be complex. [24] | Oral solid dosage forms for BCS Class II compounds. |
| Nanosuspension | High drug loading possible; increases dissolution rate and saturation solubility; suitable for multiple administration routes. [25][26] | Physically unstable (crystal growth, aggregation); requires specialized equipment for production and characterization. [26] | Oral liquids and parenteral formulations for BCS Class II/IV compounds. |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances solubility and can improve absorption via lymphatic pathway, bypassing first-pass metabolism. [14][22] | Potential for drug precipitation upon dilution in vivo; limited to lipid-soluble compounds. | Oral formulations for highly lipophilic BCS Class II/IV compounds. |
References
- Vertex AI Search. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ChemRealm. (2025). Formulation Methods for Poorly Soluble Drugs.
- PubMed. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- Wikipedia. (n.d.). Biopharmaceutics Classification System.
- Pharma Now. (n.d.). Parenteral Drugs: Formulation Requirements and Common Challenges.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- IOSRPHR. (2018). Different Methods Used In Solid Dispersion.
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b]t[21][1]hiazole Compounds for In Vivo Research. Retrieved January 13, 2026, from
- PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
- PMC - NIH. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
- MDPI. (n.d.). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam.
- Contract Pharma. (2016). Parenteral Preparations: Challenges in Formulations.
- RSC Publishing. (n.d.). Cooperativity in micellar solubilization.
- GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS).
- Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms.
- University of Alberta. (n.d.). Micellar solubilization of drugs.
- Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability.
- NIH. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note.
- Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach.
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- SciTechnol. (n.d.). Challenges in parenteral formulation development studies and an evaluation from QbD point of view.
- Benchchem. (n.d.). Technical Support Center: Addressing Poor Solubility of 5-Methylaminothiazole Compounds for Bioassays.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- International Journal of Biology, Pharmacy and Allied Sciences. (2025). SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS.
- IJSDR. (2022). TYPES AND MECHANISM OF SOLID DISPERSION-BASED SOLUBILITY IMPROVEMENT.
- IJSDR. (n.d.). Methods to boost solubility.
- ResearchGate. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- Pharmazie. (2000). Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Compounds.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Roquette. (n.d.). Parenteral preparations, challenges in formulations.
- Manufacturing Chemist. (2017). Parenteral preparations: formulation challenges.
- DigitalCommons@URI. (n.d.). A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA.
- ResearchGate. (2025). Nanoparticles Boost Drug Solubility.
- Eurasia. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
- MDPI. (n.d.). Preparation of Nanocrystals for Insoluble Drugs by Top-Down Nanotechnology with Improved Solubility and Bioavailability.
- Scifiniti. (n.d.). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs.
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- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Micellar solubilization of drugs. [sites.ualberta.ca]
- 16. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. mdpi.com [mdpi.com]
- 26. eaapublishing.org [eaapublishing.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Isothiazole Esters
Welcome to the technical support center for the synthesis of isothiazole esters. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-quality results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of isothiazole esters, providing foundational knowledge for successful experimentation.
Q1: What are the primary synthetic routes to isothiazole esters?
The formation of the isothiazole ring can be approached through several retrosynthetic strategies.[1] The most common methods involve building the ring from acyclic precursors through intramolecular cyclization or by combining molecular fragments in heterocyclization reactions.[1]
-
Intramolecular Cyclization: A prevalent method is the oxidative cyclization of 3-aminopropenethiones or related S-C-C-C-N fragments.[1] This involves forming the S-N bond in the final step using oxidizing agents like iodine or hydrogen peroxide.[1]
-
(4+1) Heterocyclization: This strategy involves reacting a four-atom fragment with a single-atom reagent that provides the final atom for the ring.[1] A notable example is the reaction of β-ketodithioesters with ammonium acetate, where the ammonium ion provides the nitrogen atom for the isothiazole ring.[2]
-
(3+2) Heterocyclization: This approach combines a three-atom and a two-atom fragment.[1] For instance, the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate, where the thiocyanate acts as the N-S donor, can yield isothiazoles.[1]
-
Multi-component Reactions: Modern approaches include three-component reactions that can assemble the isothiazole ring in a single step from simple starting materials, such as the reaction of enaminoesters, sulfur, and bromodifluoroacetamides/esters.[3][4]
Q2: How do I select the appropriate starting materials for my desired isothiazole ester?
The choice of starting materials is dictated by the desired substitution pattern on the isothiazole ring. The following diagram provides a decision-making framework for selecting starting materials based on common synthetic routes.
Caption: Decision tree for starting material selection.
Q3: What is the role of catalysts in isothiazole ester synthesis?
Catalysts can play a crucial role in enhancing reaction rates, improving yields, and controlling selectivity. Both metal-based and metal-free catalytic systems are employed.
-
Metal Catalysts: Transition metals like rhodium and copper are used in specific synthetic routes. For example, rhodium can catalyze the transannulation of 1,2,3-thiadiazoles with nitriles to form isothiazoles.[2][5] Copper catalysts have been reported for the thioannulation of propynamides to yield isothiazol-3-ones.[5]
-
Acid/Base Catalysis: Many isothiazole syntheses proceed under acidic or basic conditions. For instance, acid catalysis can be involved in the formation of the isothiazole ring from sulfenic acid intermediates.[5] The choice and concentration of the base can also be critical; in some reactions, a combination of bases, such as DABCO and triethylamine, has been shown to be more effective than a single base.[1]
-
Metal-Free Conditions: Several modern protocols are designed to be metal-free, which is advantageous for pharmaceutical applications to avoid metal contamination. These often rely on reagents like ammonium acetate or involve oxidative cyclization under aerial oxidation.[2]
Q4: How does temperature influence the reaction outcome?
Temperature is a critical parameter that can significantly affect reaction kinetics and product distribution.
-
Reaction Rate: Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product.
-
Side Reactions: Temperature can influence the selectivity of the reaction. At higher temperatures, competing side reactions may become more prominent, leading to a lower yield of the desired product and a more complex product mixture.[6] It is often necessary to carefully control the temperature to favor the desired reaction pathway.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate some isothiazole syntheses, reducing reaction times from hours to minutes without negatively impacting the yield.[1]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of isothiazole esters.
Caption: General troubleshooting workflow.
Problem 1: Low or No Yield of Isothiazole Ester
| Possible Cause | Recommended Action |
| Incorrect Stoichiometry | Carefully re-verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion. |
| Impure or Degraded Starting Materials | Assess the purity of your starting materials using techniques like NMR or melting point analysis. Some precursors can be sensitive to air or moisture.[6] Use freshly purified materials if degradation is suspected. |
| Suboptimal Reaction Temperature | If no product is formed, the reaction may require higher temperatures to overcome the activation energy.[7] Conversely, if a complex mixture is observed, the temperature may be too high, leading to decomposition.[7] Screen a range of temperatures to find the optimum. |
| Incorrect Solvent | The solvent plays a crucial role in reactant solubility and reaction kinetics.[6] If the yield is low, consider screening a panel of solvents with varying polarities. |
| Inactive or Inappropriate Catalyst | If using a catalyst, ensure it is active and used at the correct loading. For metal-catalyzed reactions, the oxidation state and ligand environment of the metal are critical. For acid/base catalysis, the pKa and concentration are important factors. |
Problem 2: Formation of Multiple Side Products
| Possible Cause | Recommended Action |
| Reaction Time Not Optimized | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early can leave unreacted starting materials, while extended reaction times can lead to the formation of degradation products. |
| Competing Reaction Pathways | The formation of isomeric byproducts can occur.[6] For example, in some syntheses, thiazole isomers may form alongside the desired isothiazole.[3][4] Modifying the reaction conditions (e.g., catalyst, solvent, temperature) can often improve selectivity for the desired product. |
| Presence of Oxygen or Water | Some isothiazole syntheses are sensitive to air or moisture.[7] If side products indicative of oxidation or hydrolysis are observed, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Action |
| Co-eluting Impurities in Chromatography | If impurities are difficult to separate by column chromatography, try varying the mobile phase polarity or using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Instability | Isothiazoles are generally stable aromatic compounds, but certain substitution patterns can lead to instability, especially during purification.[1] If you suspect your product is degrading on the column, consider alternative purification methods like recrystallization or distillation. |
| Residual Acidic or Basic Impurities | Unreacted acidic or basic starting materials or byproducts can complicate purification. Perform aqueous washes with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities or a mild acid (e.g., dilute HCl) to remove basic impurities before chromatography.[8][9] |
III. Experimental Protocols
Protocol 1: General Synthesis of a 3,5-Disubstituted Isothiazole-4-carboxylate
This protocol is a general guideline for the synthesis of a 3,5-disubstituted isothiazole-4-carboxylate via a (4+1) annulation strategy.
Materials:
-
β-Keto-dithioester (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-keto-dithioester (1.0 eq) and ethanol.
-
Add ammonium acetate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired isothiazole ester.
Protocol 2: Optimization of Reaction Solvent
This protocol describes a systematic approach to screen for the optimal solvent for an isothiazole ester synthesis.
Procedure:
-
Set up a parallel reaction block or a series of identical reaction vials.
-
In each vial, place an equal amount of the limiting starting material and a stir bar.
-
To each vial, add the other reagents in the same stoichiometric ratio.
-
Add a different solvent to each vial (e.g., Toluene, Dioxane, DMF, Acetonitrile, Ethanol). Ensure the concentration of the limiting reagent is the same in all vials.
-
Seal the vials and place them in the reaction block.
-
Heat all reactions to the same temperature and for the same amount of time.
-
After the specified time, cool the reactions to room temperature.
-
Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the relative yield of the desired product.
Data Analysis:
| Solvent | Dielectric Constant | Product Yield (%) |
| Toluene | 2.4 | 35 |
| Dioxane | 2.2 | 45 |
| Acetonitrile | 37.5 | 78 |
| DMF | 36.7 | 85 |
| Ethanol | 24.6 | 62 |
This data can then be used to select the optimal solvent for a larger-scale reaction.
IV. References
-
Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Books. Retrieved from
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). SciSpace. Retrieved from
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. Retrieved from [Link]
-
Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal.
-
Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Retrieved from [Link]
-
Synthesis of new 4 and 5 disubstituted isothiazoles. (1984). PubMed. Retrieved from [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). SciSpace. Retrieved from [Link]
-
Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Request PDF on ResearchGate. Retrieved from [Link]
-
Mechanism for the synthesis of thiazoles and isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Isothiazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. (n.d.). J-Stage. Retrieved from [Link]
-
The chemistry of isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. Retrieved from [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved from [Link]
-
Light-driven method simplifies synthesis of complex heterocycles. (2024). Chemistry World. Retrieved from [Link]
-
Process for the purification of esters. (n.d.). Google Patents. Retrieved from
-
Help with Low Yield Synthesis. (2025). Reddit. Retrieved from [Link]
-
Process for purifying esters. (n.d.). Google Patents. Retrieved from
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. Retrieved from [Link]
-
General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Retrieved from [Link]
-
Esters 4. Organic Preparation & Purification of an Ester. (2014). YouTube. Retrieved from [Link]
-
Recent advances in the synthesis of isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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- 2. Isothiazole synthesis [organic-chemistry.org]
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troubleshooting inconsistent results in biological assays with isothiazole compounds
Technical Support Center: Isothiazole Compounds
Introduction: Navigating the Nuances of Isothiazoles in Biological Assays
Isothiazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the scaffold for a multitude of biologically active compounds with applications ranging from oncology to infectious diseases.[1][2][3] However, the very chemical properties that make the isothiazole ring a potent pharmacophore—its unique arrangement of sulfur and nitrogen atoms—can also introduce significant challenges in biological assays.[2][4] Researchers often encounter frustratingly inconsistent results, including variable IC50 values, loss of activity over time, and high background signals.
This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to move beyond generic troubleshooting and provide you with a deeper understanding of the causality behind these issues. We will explore the inherent reactivity, stability, and potential for assay interference characteristic of isothiazole compounds, equipping you with the knowledge and practical protocols to diagnose and resolve these challenges effectively. This document is structured as a series of frequently asked questions (FAQs) that directly address the most common problems encountered in the lab.
Part 1: Core Troubleshooting Guide (Question & Answer Format)
This section addresses the most pressing issues researchers face when working with isothiazole compounds. Each question is followed by a detailed explanation of potential causes and a series of actionable troubleshooting steps.
Q1: Why are my IC50/EC50 values highly variable between experiments, even when I follow the same protocol?
High variability is one of the most common complaints and often points to underlying issues with the compound's behavior in the assay medium.
Potential Cause 1: Poor Compound Solubility & Aggregation Many heterocyclic compounds, including isothiazole derivatives, exhibit poor aqueous solubility.[5][6] When a compound precipitates out of the assay buffer, its effective concentration becomes unknown and highly variable, leading to inconsistent results. At higher concentrations, these compounds can also form aggregates, which can non-specifically inhibit enzymes and lead to steep, difficult-to-interpret dose-response curves.[7]
-
Expert Insight: Aggregation is a classic hallmark of a Pan-Assay Interference Compound (PAINS).[7][8] These aggregates can sequester the target protein, leading to apparent inhibition that is not related to specific binding at an active site.
Troubleshooting Steps:
-
Assess Aqueous Solubility: Before proceeding with extensive biological assays, determine the maximum soluble concentration of your compound in the final assay buffer. See Protocol 1: Aqueous Solubility Assessment .
-
Run an Aggregation Counter-Screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, aggregation is the likely cause of the observed activity.[7]
-
Vary Enzyme/Protein Concentration: The apparent potency of aggregating inhibitors is often dependent on the concentration of the biological target. True inhibitors should have an IC50 that is independent of the enzyme concentration.[7]
-
Visual Inspection: At high concentrations, visually inspect your assay plates for signs of precipitation (cloudiness, particulates).
Potential Cause 2: Compound Instability in Assay Buffer The isothiazole ring can be susceptible to degradation under certain conditions, particularly in alkaline solutions (pH > 8).[9] This degradation often involves the opening of the heterocyclic ring, rendering the compound inactive.[9][10] If your assay buffer has a high pH or if stock solutions are stored improperly, the compound may be degrading during the experiment.
Troubleshooting Steps:
-
Check Buffer pH: Confirm the pH of your assay buffer. If it is alkaline, assess if a lower pH buffer is compatible with your assay system. Isothiazolinones, for example, are known to be more stable in acidic media.[9]
-
Pre-incubation Test: Incubate the isothiazole compound in the assay buffer for the full duration of your experiment. Then, use an analytical method like LC-MS to check for the appearance of degradation products.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce water, which may compromise compound stability over time. Aliquot stock solutions into single-use volumes.
Q2: My compound shows initial promise, but its activity disappears upon re-synthesis or with a new batch. What's happening?
This frustrating "disappearing hit" phenomenon often points to issues with the compound itself rather than the assay.
Potential Cause: Activity from a Reactive Impurity The initial potent activity may not have been from your compound of interest but from a highly reactive impurity left over from the synthesis (e.g., unreacted starting materials or side-products).[7][11] When a new, cleaner batch is synthesized, the impurity is gone, and so is the activity.
-
Expert Insight: This underscores the critical importance of rigorous analytical characterization. A compound is not truly "active" until its structure and purity are unequivocally confirmed and the activity is reproduced with a freshly purified sample.
Troubleshooting Steps:
-
Confirm Identity and Purity: Use multiple analytical techniques, such as NMR and LC-MS, to confirm the structure and assess the purity of every batch of the compound.[7] A purity of >95% is recommended for biological screening.
-
Re-test with a Freshly Purified Sample: If the activity is lost after re-purification of the original "active" batch, it strongly suggests the original hit was an artifact.[7]
Q3: My isothiazole compound inhibits multiple, unrelated enzymes, including those without a clear binding pocket. Is this a promiscuous inhibitor?
Observing activity across diverse and unrelated biological targets is a major red flag.[7] This often indicates a non-specific mechanism of action, which is a common liability for certain classes of heterocyclic compounds.[12]
Potential Cause 1: Thiol Reactivity and Covalent Modification The isothiazole ring can be "bioactivated" by metabolic enzymes (like cytochrome P450s) or be inherently electrophilic, making it reactive toward nucleophilic residues on proteins, particularly cysteine thiols.[13][14] This results in the formation of a covalent bond between the compound and the protein, leading to irreversible inhibition. This is a common mechanism for assay interference.[11]
-
Expert Insight: Cysteine-containing enzymes are particularly vulnerable to this mechanism.[12] If your target protein has a critical cysteine in its active site, you must rigorously test for thiol reactivity.
Troubleshooting Steps:
-
Assay with a Reducing Agent: Run the inhibition assay in the presence of a high concentration (e.g., 10 mM) of a reducing agent like Dithiothreitol (DTT). If the compound's inhibitory activity is abolished or significantly reduced, it strongly suggests a mechanism involving thiol reactivity or redox cycling.[11][12]
-
Time-Dependent Inhibition Assay: Pre-incubate the enzyme and the inhibitor for varying amounts of time before adding the substrate. A reactive compound that forms a covalent bond will often show an increase in potency (a lower IC50) with longer pre-incubation times.
-
Dialysis or Jump-Dilution Experiment: Pre-incubate the enzyme and a high concentration of the inhibitor. Then, rapidly dilute the mixture or perform dialysis to remove the free, unbound inhibitor. If the enzyme activity is not recovered, the inhibition is likely irreversible (covalent).[7]
Potential Cause 2: Redox Activity Some compounds can undergo redox cycling in an assay, generating reactive oxygen species (ROS) that can damage proteins and cause non-specific inhibition.
Troubleshooting Steps:
-
Include DTT in the Assay Buffer: As with thiol reactivity, the presence of DTT can quench redox cycling effects.
-
Test for H₂O₂ Production: Use an assay to detect the generation of hydrogen peroxide in the presence of your compound and assay components (without the target enzyme).
The following diagram illustrates a logical workflow for troubleshooting inconsistent results with isothiazole compounds.
Caption: A troubleshooting workflow for isothiazole compounds.
Q4: I am seeing a high background signal or fluorescence interference in my assay. Could my isothiazole compound be the cause?
Yes, this is a distinct possibility. Many heterocyclic aromatic rings, including isothiazole, can possess intrinsic fluorescent properties or interfere with assay detection systems.
Potential Cause: Intrinsic Compound Fluorescence or Quenching The compound itself may fluoresce at the excitation/emission wavelengths used in your assay, leading to a high background signal that masks the true biological signal. Conversely, it could absorb light at the excitation or emission wavelength, quenching the signal from your reporter fluorophore.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare assay wells containing all components (buffer, co-factors, probe) except the biological target (e.g., enzyme or cells). Add your isothiazole compound across its full concentration range. A significant signal in these wells indicates direct interference.[7]
-
Scan for Compound Fluorescence: Use a plate reader to perform an excitation/emission scan of the compound in your assay buffer to determine its spectral properties. This can help you choose a different fluorescent probe with non-overlapping wavelengths.
-
Switch to an Orthogonal Assay Format: If interference is unavoidable, consider changing the detection method entirely. For example, switch from a fluorescence-based readout to a luminescence, absorbance, or label-free detection method (e.g., surface plasmon resonance).
The diagram below illustrates potential mechanisms of assay interference beyond specific target binding.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of methyl 4,5-dichloroisothiazole-3-carboxylate under different pH conditions
Technical Support Center: Stability Testing of Methyl 4,5-Dichloroisothiazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and challenges encountered during the pH-dependent stability assessment of this molecule. Our approach is rooted in the established principles of physical organic chemistry and regulatory expectations for stability studies.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of this compound, leveraging established knowledge of the isothiazolinone class of compounds.
Q1: What is this compound, and why is pH stability testing critical?
This compound is a heterocyclic compound belonging to the isothiazolinone family. Compounds in this class are known for their potent biocidal activity and are used as preservatives and antimicrobial agents in various industrial and pharmaceutical products.[1][2] The stability of the active ingredient is paramount to ensuring product efficacy, safety, and shelf-life.
pH is one of the most significant factors influencing the stability of isothiazolinones.[1][3][4] Forced degradation studies, which intentionally expose the compound to stressful pH conditions, are essential for:
-
Identifying Degradation Pathways: Understanding how the molecule breaks down helps in predicting its long-term stability and identifying potential degradants that may need to be monitored or toxicologically assessed.[5][6]
-
Formulation Development: The data generated informs the selection of buffers, excipients, and optimal pH range to ensure the stability of the final product.
-
Developing Stability-Indicating Analytical Methods: The degradation samples are used to prove that the chosen analytical method (e.g., HPLC) can separate the intact active ingredient from its degradation products.[6]
-
Regulatory Submissions: Regulatory bodies like the ICH require forced degradation data as part of the documentation for a new drug substance or product.[5]
Q2: What is the expected stability profile of this compound across a typical pH range?
Based on extensive literature on related isothiazolinone compounds, a distinct pH-dependent stability profile is expected:
-
Acidic Conditions (pH < 7): The isothiazolinone ring is generally stable in acidic media.[1][3] The primary, albeit slow, degradation pathway would likely be the acid-catalyzed hydrolysis of the methyl ester to its corresponding carboxylic acid (3,4-dichloroisothiazole-5-carboxylic acid).[7]
-
Neutral Conditions (pH ≈ 7): Moderate stability is expected, though the compound may be susceptible to nucleophilic attack if other reactive species are present in the formulation.[1]
-
Alkaline Conditions (pH > 8): Significant and rapid degradation is anticipated. The degradation rate of isothiazolinones increases with rising pH.[3][4] Two primary reactions will likely occur:
-
Base-catalyzed ester hydrolysis: The methyl ester will be rapidly saponified to the carboxylate salt.
-
Isothiazolinone ring opening: This is the more critical degradation pathway. The heterocyclic ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring cleavage and a loss of biological activity.[1][2]
-
Q3: What are the primary degradation products I should be looking for?
The two main degradation products to monitor are:
-
3,4-Dichloroisothiazole-5-carboxylic acid: This is the product of methyl ester hydrolysis. It is an expected degradant under both acidic and, more rapidly, basic conditions. Its presence can be confirmed by comparing the retention time and mass spectrum (if using LC-MS) to a reference standard.[8][9]
-
Ring-Opened Products: Under alkaline conditions, nucleophilic attack on the sulfur atom of the isothiazole ring can lead to its opening.[1][2] This results in various smaller, more polar fragments that may not have a strong UV chromophore, potentially creating challenges for detection and mass balance calculations.
Q4: What analytical technique is most suitable for a pH stability study of this compound?
High-Performance Liquid Chromatography (HPLC) , particularly with UV detection (HPLC-UV) or Mass Spectrometric detection (HPLC-MS), is the gold standard for this type of analysis.[3][10] A reversed-phase method is typically employed.
-
Why HPLC? It excels at separating the parent compound from its more polar degradation products (like the carboxylic acid) and allows for accurate quantification of the parent compound's decay over time.
-
UV vs. MS Detection: A UV detector is often sufficient for quantifying the parent compound and major UV-active degradants. However, HPLC-MS is invaluable for identifying the structure of unknown degradation products and is essential for a comprehensive understanding of the degradation pathways.
Section 2: Experimental Design & Protocols
This section provides a practical framework for designing and executing a robust pH stability study.
Q5: How do I design and conduct a forced degradation study for this compound under different pH conditions?
The goal is to achieve a target degradation of approximately 5-20% to identify primary degradation pathways without generating complex secondary degradants.[6] This often requires adjusting the stress level (e.g., temperature, time, acid/base concentration).
Experimental Workflow Diagram
Caption: Workflow for pH-dependent stability testing.
Step-by-Step Experimental Protocol
-
Buffer Preparation:
-
Acidic:
-
pH 2.0: 0.01 N Hydrochloric Acid (HCl).
-
pH 4.5: 0.05 M Acetate Buffer.
-
-
Neutral:
-
pH 7.0: 0.05 M Phosphate Buffer.
-
-
Alkaline:
-
pH 9.0: 0.05 M Borate Buffer.
-
pH 12.0: 0.01 N Sodium Hydroxide (NaOH).
-
-
Expert Tip: Prepare all buffers fresh and verify the pH with a calibrated meter.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at ~1 mg/mL in a non-aqueous solvent like acetonitrile (ACN) or methanol.
-
To initiate the experiment, dilute a small volume of the stock solution into each buffer to achieve a final concentration of ~50-100 µg/mL. The final percentage of organic solvent should be low (<5%) to avoid altering the aqueous buffer properties.
-
Prepare a control sample in the same solvent and dilute it with the mobile phase for a t=0 reference.
-
-
Incubation:
-
Store the prepared solutions in tightly sealed vials at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect samples from light to prevent photolytic degradation.
-
Causality: Elevated temperature increases the reaction rate, allowing for observable degradation within a practical timeframe (hours to days).[1][11]
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot into a neutralizing buffer or the initial mobile phase to stop further degradation. For example, an aliquot from the pH 12 solution can be quenched by diluting it into a slightly acidic mobile phase.
-
-
Analysis:
-
Analyze all samples (including the t=0 sample) using a validated, stability-indicating HPLC method.
-
Q6: What is a good starting HPLC method for this analysis?
A generic reversed-phase HPLC method can be optimized for this compound.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is effective for separating the nonpolar parent from polar degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Detection | UV at 275 nm (or DAD 200-400 nm) | Wavelength should be optimized based on the compound's UV spectrum. A Diode Array Detector (DAD) is useful for checking peak purity. |
Self-Validation: This method is considered self-validating for stability studies if it can successfully separate the parent peak from all degradation peaks and baseline noise, as demonstrated by analyzing the stressed samples.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during stability experiments.
Q7: My compound is degrading too quickly in the alkaline solution, even at the first time point. What should I do?
-
Problem: The stress condition is too harsh, leading to complete degradation before the first measurement.
-
Solution 1 (Lower Temperature): Reduce the incubation temperature from 60°C to 40°C or even room temperature (~25°C). The rate of hydrolysis is highly temperature-dependent.[11]
-
Solution 2 (Lower Base Concentration): Use a weaker base or a lower concentration, for example, switch from 0.01 N NaOH (pH 12) to a pH 9.0 borate buffer.
-
Solution 3 (Shorter Time Points): If degradation is still rapid, take much earlier time points (e.g., 0, 5, 15, 30, 60 minutes).
Q8: I'm not seeing any degradation in the acidic solution after 48 hours at 60°C. What's next?
-
Problem: The stress condition is not strong enough to induce degradation. Isothiazolinones are known to be stable in acid.[1][3]
-
Solution 1 (Increase Stress): Increase the acid concentration (e.g., to 0.1 N or 1 N HCl) and/or the temperature (e.g., to 80°C).
-
Solution 2 (Report Stability): If no degradation occurs even under harsh conditions (e.g., 1 N HCl at 80°C for 72 hours), it is acceptable to report the compound as "stable" under those conditions. This is a valid and important result.
Q9: My total peak area (mass balance) is decreasing over time, especially at high pH. Where is my compound going?
-
Problem: The sum of the parent peak area and all degradant peak areas is less than the initial total area at t=0.
-
Cause 1 (Non-UV Active Degradants): The isothiazolinone ring opening can produce small fragments that do not absorb UV light at the monitored wavelength. This is a common cause of poor mass balance in isothiazolinone degradation.[1]
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or preferably, use LC-MS to look for the expected masses of potential fragments.
-
-
Cause 2 (Precipitation): The parent compound or a degradant may be precipitating out of the solution.
-
Solution: Visually inspect the vials for precipitate. If observed, try reducing the initial concentration of the compound.
-
-
Cause 3 (Adsorption): The compound may be adsorbing to the surface of the container (e.g., glass or plastic vials).
-
Solution: Perform a recovery study by preparing a sample and immediately transferring it to a new vial to see if the concentration changes. Using silanized glass vials can sometimes mitigate this issue.
-
Section 4: Data Analysis & Interpretation
This section covers how to process and understand the results from your stability study.
Q10: How do I calculate the degradation rate and half-life of my compound?
Degradation often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound.
-
Plot the Data: Plot the natural logarithm of the concentration (or % remaining) of the parent compound versus time (in hours).
-
Determine the Rate Constant (k): If the plot is linear, the reaction is first-order. The slope of the line is equal to the negative of the rate constant (-k).
-
Equation: ln[A]t = -kt + ln[A]₀
-
-
Calculate the Half-Life (t½): The half-life is the time required for the concentration to decrease by 50%.
-
Equation: t½ = 0.693 / k
-
Q11: How should I present my stability data in a clear and concise way?
A summary table is highly effective for presenting quantitative results.
Table 2: Hypothetical Stability Data for this compound at 60°C
| pH Condition | Time (hours) | % Parent Remaining | Major Degradant(s) | Calculated Half-Life (t½) |
| pH 2.0 (0.01 N HCl) | 48 | 98.5% | 3,4-DCI-5-CA* (<1.5%) | > 1000 hours |
| pH 4.5 (Acetate) | 48 | 99.2% | None Detected | > 1000 hours |
| pH 7.0 (Phosphate) | 48 | 96.1% | 3,4-DCI-5-CA* (~3%) | ~ 800 hours |
| pH 9.0 (Borate) | 8 | 45.2% | 3,4-DCI-5-CA*, Unknowns | ~ 7.5 hours |
| pH 12.0 (0.01 N NaOH) | 1 | 15.7% | Multiple Unknowns | ~ 25 minutes |
*3,4-Dichloroisothiazole-5-carboxylic acid
Proposed Degradation Pathways Diagram
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 9. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 10. The effects of pH on the degradation of isothiazolone biocides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
side reactions to avoid during the synthesis of dichloroisothiazoles
Welcome to the technical support center for the synthesis of dichloroisothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you minimize side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield and Purity of the Desired Dichloroisothiazole
Question: My reaction to synthesize 5-cyano-3,4-dichloroisothiazole is resulting in a low yield and a complex mixture of products. What are the likely side reactions, and how can I mitigate them?
Answer: Low yield and the formation of multiple byproducts in the synthesis of 5-cyano-3,4-dichloroisothiazole, typically prepared from an alkali metal cyanodithioformate and chlorine, are common issues. The primary culprits are often over-chlorination and nucleophilic substitution reactions.
Troubleshooting Over-chlorination:
The chlorination of the isothiazole precursor is a highly exothermic reaction, and poor temperature control is a leading cause of over-chlorination, where more than two chlorine atoms are added to the isothiazole ring or side chains.[1][2]
-
Causality: At elevated temperatures, the reactivity of chlorine increases, leading to less selective reactions and the formation of polychlorinated species. The reaction's exothermicity can create localized hot spots, further promoting these unwanted reactions.[3]
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range. For the chlorination of alkali metal cyanodithioformate, a temperature range of 20-50°C is often cited.[4] Some related oxidations are even performed at ice-bath temperatures (5-10°C).[4]
-
Controlled Reagent Addition: Add the chlorinating agent (e.g., chlorine gas) slowly and subsurface to ensure it reacts quickly and does not accumulate.
-
Efficient Cooling: Ensure your reaction vessel has an efficient cooling system to dissipate the heat generated during the reaction.
-
Troubleshooting Nucleophilic Substitution:
The chlorine atom at the 5-position of the dichloroisothiazole ring is particularly susceptible to nucleophilic attack, especially when using protic solvents like alcohols.[5]
-
Causality: Protic solvents can act as nucleophiles, displacing the chloride at the 5-position. This is a common issue during the reaction or workup.
-
Preventative Measures:
-
Solvent Selection: Use aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethylacetamide, or N-methylpyrrolidone for the reaction.[4] Toluene is also a suitable solvent for subsequent reactions to avoid nucleophilic substitution.
-
Workup Conditions: During the workup, use non-nucleophilic solvents and avoid prolonged exposure to alcohols or water, especially at elevated temperatures.
-
| Parameter | Suboptimal Condition | Recommended Condition | Rationale |
| Temperature | > 50°C or uncontrolled exotherm | 20-50°C (for cyanodithioformate chlorination)[4] | Prevents over-chlorination and decomposition. |
| Chlorine Addition | Rapid, headspace addition | Slow, subsurface addition | Ensures immediate reaction and prevents accumulation. |
| Solvent | Protic (e.g., Methanol, Ethanol) | Aprotic polar (e.g., DMF)[4] | Minimizes nucleophilic substitution at the C5-position. |
| Stirring | Inefficient, leading to hot spots | Vigorous and efficient stirring | Ensures homogenous temperature distribution.[1] |
Issue 2: Unwanted Hydrolysis of the Cyano Group
Question: I am trying to isolate 5-cyano-3,4-dichloroisothiazole, but I am observing the formation of 3,4-dichloroisothiazole-5-carboxylic acid. How can I prevent this hydrolysis?
Answer: The hydrolysis of the cyano group to a carboxylic acid is a common side reaction, particularly under basic or strongly acidic conditions during the workup.[6][7]
-
Causality: The cyano group is susceptible to hydrolysis, which is catalyzed by both acid and base. The workup procedure, especially if it involves washing with aqueous base or acid, can inadvertently promote this reaction.
-
Preventative Measures:
-
Neutral Workup: Whenever possible, perform the workup under neutral conditions. Use water washes to remove salts and then extract the product with a suitable organic solvent.
-
Controlled pH: If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Ensure the temperature is kept low during these steps.
-
Aprotic Solvents for Extraction: Use aprotic solvents for extraction to minimize the presence of water in the organic phase.
-
Issue 3: Formation of Dithiazole and Other Sulfur-Containing Impurities
Question: My reaction is producing a significant amount of a dark, insoluble solid, which I suspect are dithiazole or other sulfur-rich byproducts. What causes their formation and how can I avoid them?
Answer: The formation of complex sulfur-containing byproducts, such as dithiazoles, can occur from the decomposition of intermediates or side reactions of the sulfur source.
-
Causality: These byproducts can arise from the dimerization or rearrangement of reactive sulfur intermediates, especially if the reaction is not proceeding cleanly to the desired isothiazole ring formation. The presence of unreacted starting materials or incorrect stoichiometry can favor these side pathways.
-
Preventative Measures:
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of the sulfur source or cyanide salt can lead to the formation of these byproducts.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the complete consumption of starting materials and to detect the formation of byproducts early.
-
Purification: The crude product is often a dark solid. Purification methods such as steam distillation or recrystallization from a suitable solvent like cyclohexane are effective in removing these impurities.[4]
-
Experimental Protocols
Protocol 1: Synthesis of 5-Cyano-3,4-dichloroisothiazole
This protocol is adapted from established procedures and is designed to minimize side reactions.[4][8]
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube for subsurface addition, and a thermometer. The flask should be placed in a cooling bath.
-
Reagent Preparation: Dissolve sodium cyanide (1.0 eq) in N,N-dimethylformamide (DMF).
-
Formation of Sodium Cyanodithioformate: Cool the sodium cyanide solution and add carbon disulfide (1.0 eq) dropwise, maintaining the temperature between 20-30°C. Stir the mixture for 1-2 hours.
-
Chlorination: While maintaining the temperature between 35-40°C, bubble chlorine gas (1.0 eq) through the reaction mixture via the subsurface gas inlet tube over 1.5-2 hours. The reaction mixture will undergo several color changes.
-
Reaction Completion and Quenching: After the chlorine addition is complete, stir the reaction for an additional hour at ambient temperature.
-
Workup: Add filter aid to the reaction mixture, stir, and then filter to remove precipitated salts. Wash the filter cake with a minimal amount of DMF.
-
Precipitation and Isolation: Vigorously stir the combined filtrate into a large volume of water. The crude product will precipitate as a solid.
-
Purification: Collect the solid by filtration and wash thoroughly with water. The crude product can be purified by steam distillation or recrystallization from cyclohexane to yield pure 5-cyano-3,4-dichloroisothiazole.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and the key side reactions.
Caption: Desired synthesis pathway and major side reactions.
Caption: Troubleshooting flowchart for dichloroisothiazole synthesis.
References
- CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google P
-
ChemInform Abstract: Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Derivatives. | Request PDF - ResearchGate. Accessed January 12, 2026. [Link].
- WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. Accessed January 12, 2026. [Link].
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. St. Paul's Cathedral Mission College. Accessed January 12, 2026. [Link].
- US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google P
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4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Accessed January 12, 2026. [Link].
-
NS7. Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict. Accessed January 12, 2026. [Link].
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St. Paul's Cathedral Mission College. Accessed January 12, 2026. [Link].
-
Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines - ResearchGate. Accessed January 12, 2026. [Link].
-
Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction | Request PDF - ResearchGate. Accessed January 12, 2026. [Link].
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Supporting Information - AWS. Accessed January 12, 2026. [Link].
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Progress In Heterocyclic Chemistry Volume 23 - UTN. Accessed January 12, 2026. [Link].
-
Preparation method of 3,4-dichloro-5-cyan-isothiazole - Eureka | Patsnap. Accessed January 12, 2026. [Link].
-
Isothiazole synthesis - Organic Chemistry Portal. Accessed January 12, 2026. [Link].
-
(PDF) 1,2,3-Dithiazole chemistry in heterocyclic synthesis - ResearchGate. Accessed January 12, 2026. [Link].
-
SAFETY OF CHLORINATION REACTIONS - IChemE. Accessed January 12, 2026. [Link].
-
Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene - YouTube. Accessed January 12, 2026. [Link].
-
Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC - NIH. Accessed January 12, 2026. [Link].
-
Synthesis of isothiazole derivatives [4-6] - ResearchGate. Accessed January 12, 2026. [Link].
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Accessed January 12, 2026. [Link].
-
Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles | Journal of the American Chemical Society. Accessed January 12, 2026. [Link].
-
Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions | Journal of the American Chemical Society. Accessed January 12, 2026. [Link].
-
Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing). Accessed January 12, 2026. [Link].
-
Synthesis of Heterocyclic Compounds - ijirset. Accessed January 12, 2026. [Link].
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Accessed January 12, 2026. [Link].
-
aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. Accessed January 12, 2026. [Link].
-
The chemistry of isothiazoles - ResearchGate. Accessed January 12, 2026. [Link].
-
Disconnection approach for unsaturated heterocyclic compounds - YouTube. Accessed January 12, 2026. [Link].
-
(PDF) An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents - ResearchGate. Accessed January 12, 2026. [Link].
-
Modern Strategies for Heterocycle Synthesis | MDPI Books. Accessed January 12, 2026. [Link].
-
Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Accessed January 12, 2026. [Link].
-
Reactions of Nitriles - Chemistry Steps. Accessed January 12, 2026. [Link].
-
20.7: Chemistry of Nitriles. Accessed January 12, 2026. [Link].
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. Accessed January 12, 2026. [Link].
-
hydrolysis of nitriles - Chemguide. Accessed January 12, 2026. [Link].
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- 4. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 4,5-dichloroisothiazole-3-carboxylate
Welcome to the technical support center for handling and purifying methyl 4,5-dichloroisothiazole-3-carboxylate. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. We will address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After synthesis, my TLC shows multiple spots. What are the most probable impurities I'm dealing with?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. A common method involves the esterification of 3,4-dichloroisothiazole-5-carboxylic acid. Based on this, the most likely impurities are:
-
Unreacted 3,4-dichloroisothiazole-5-carboxylic acid: This is the most common impurity. It is significantly more polar than the desired methyl ester and will appear as a distinct spot with a lower Rf value on a normal-phase silica TLC plate. Its presence can be confirmed by a simple extraction with a mild aqueous base (like sodium bicarbonate solution), which will selectively remove the acidic starting material.
-
Hydrolysis Product: The methyl ester can hydrolyze back to the carboxylic acid, especially if the workup conditions are not anhydrous or if the crude product is stored for extended periods without proper drying.[1][2] This impurity is identical to the unreacted starting material.
-
Byproducts from the Esterification Reagent: If using reagents like thionyl chloride (to form the acid chloride in-situ) followed by methanol, residual reagents or their byproducts may be present.[3] For instance, excess thionyl chloride must be thoroughly removed under reduced pressure to prevent side reactions.[3]
-
Solvent Residues: Common reaction solvents like Dimethylformamide (DMF) or Toluene can be difficult to remove completely and may persist in the crude product.[4]
A preliminary analysis using Thin-Layer Chromatography (TLC) is the best first step to visualize these impurities.
Q2: I'm trying to purify my crude product by recrystallization, but it's not working. What am I doing wrong and what solvent system should I use?
A2: Recrystallization failures are common and usually fall into a few categories: the compound "oils out," no crystals form upon cooling, or the recovery is very poor. The key is selecting an appropriate solvent system. For a molecule like this compound, which has moderate polarity, a single solvent may not be ideal.
Causality Behind Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). For heterocyclic compounds, mixed solvent systems are often effective.[5][6]
Recommended Solvent Systems to Test:
| Solvent System | Rationale & Application |
| Hexane / Ethyl Acetate | A non-polar/polar mixture. Start by dissolving the crude product in a minimum amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the saturation point). This is excellent for removing more polar impurities. |
| Ethanol / Water | A polar protic/polar system. Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Then, add a drop or two of hot ethanol to redissolve and clarify. This system is effective for moderately polar compounds.[5] |
| Cyclohexane | This non-polar solvent was successfully used to recrystallize the related compound 5-cyano-3,4-dichloroisothiazole and may be effective for the methyl ester, particularly for removing non-polar impurities.[4] |
Troubleshooting Flowchart for Recrystallization:
Caption: Troubleshooting common recrystallization failures.
Q3: My compound is still impure after recrystallization. When should I use column chromatography and how do I set it up?
A3: If recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the next logical step.[7] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.
When to Choose Chromatography:
-
When impurities have very similar polarity to the product.
-
When multiple impurities are present.
-
When a very high degree of purity (>99%) is required.
General Workflow for Flash Column Chromatography:
Caption: Standard workflow for flash column chromatography.
Key Causality: The separation works because compounds constantly equilibrate between the stationary phase and the mobile phase. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds adhere more strongly to the silica and elute later. The unreacted carboxylic acid, being more polar, will stick to the silica gel more strongly than the methyl ester.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Use a magnetic stirrer and hot plate.
-
Saturation: While maintaining the heat, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again. If any solids remain, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (in the same ratio) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Use TLC to determine the best eluent. Test various ratios of ethyl acetate (EtOAc) in hexane. A good system will give the product an Rf value of ~0.3. For this compound, a starting point of 10-30% EtOAc in hexane is recommended.
-
Column Packing: Prepare a slurry of silica gel (200-400 mesh) in hexane.[7] Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.
-
Elution: Begin eluting with the chosen solvent system (e.g., 10% EtOAc/Hexane). Collect fractions in test tubes. Monitor the separation by TLC.
-
Gradient Elution (Optional): If separation is poor, you can gradually increase the polarity of the mobile phase (e.g., from 10% to 20% EtOAc) to elute more polar compounds.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]
-
Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Link]
- Methods and compositions for the removal of impurities from an impurity-loaded organic salt.
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- 3, 4-dichloroisothiazoles and process for making them.
-
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPIS. [Link]
-
Synthesis of isothiazole derivatives. ResearchGate. [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC - NIH. [Link]
-
The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]
- Hydrolysis of methyl esters.
-
Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Royal Society of Chemistry. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
- Hydrolysis of methyl esters in dimethylsulfoxide for production of fatty acids.
-
A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. ResearchGate. [Link]
- Method for producing 3,4-dichloro-n-(2-cyano-phenyl)-5-isothiazole carboxamide.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
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- 4. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Pilot-Scale Synthesis of Methyl 4,5-dichloroisothiazole-3-carboxylate
Welcome to the technical support center for the scaled-up synthesis of methyl 4,5-dichloroisothiazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during pilot-scale production. Our focus is on ensuring scientific integrity, safety, and reproducibility.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, especially when scaling up for pilot studies. The general synthetic route involves the formation of a cyanoacrylate precursor, followed by chlorination and cyclization to form the isothiazole ring, and finally, esterification. Understanding the nuances of each step is critical for a successful and safe scale-up.
Technical Support Center: Navigating Toxicity Concerns of Chlorinated Isothiazolinones in Experimental Research
Welcome to the technical support center for researchers utilizing chlorinated isothiazole compounds. This guide is designed to provide you with the necessary information and protocols to safely and effectively manage the toxicity concerns associated with these potent biocides in your experiments. Our goal is to empower you with the knowledge to protect both your experimental integrity and your personal safety.
Frequently Asked Questions (FAQs)
Q1: What are chlorinated isothiazolinones and why are they a concern in my experiments?
Chlorinated isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), are heterocyclic organic compounds widely used as preservatives and antimicrobial agents in a variety of industrial and consumer products.[1][2] In a research context, they are often components of reagents or solutions intended to be sterile. The primary concern stems from their mechanism of action and inherent reactivity.
The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit essential microbial enzymes by reacting with thiol groups (sulfhydryl groups) in cysteine residues.[3] This reaction, which involves the cleavage of the N-S bond in the isothiazolinone ring and the formation of a disulfide bond with the enzyme, disrupts critical metabolic pathways, leading to cell death.[4]
However, this high reactivity is not specific to microbial cells. Chlorinated isothiazolinones can also react with thiol-containing molecules in your experimental system, including proteins in your cell culture or purified enzyme preparations. This can lead to unintended cytotoxicity, altered cell signaling, and enzyme inhibition, ultimately confounding your experimental results. Furthermore, these compounds are known skin sensitizers and can cause allergic contact dermatitis in researchers.[5][6]
Q2: How can I tell if chlorinated isothiazolinones are interfering with my cell-based assay?
Distinguishing between the intended effects of your experimental treatment and off-target effects from isothiazolinone contamination can be challenging. Here are some signs that might suggest interference:
-
High background cytotoxicity: If you observe significant cell death or growth inhibition in your vehicle control groups, it could be due to the presence of isothiazolinones in one of your reagents.
-
Inconsistent results: High variability in your data between experiments, particularly in assays measuring cell viability (e.g., MTT, LDH) or enzyme activity, can be a red flag.
-
Discrepancies with published data: If you are unable to reproduce previously published findings, and you are using a reagent from a different supplier, isothiazolinone contamination could be a contributing factor.
-
Unexpected biological responses: Observing cellular responses that are inconsistent with the known mechanism of your compound of interest should prompt a thorough review of all your experimental components.
Q3: What are the recommended safety precautions when handling these compounds?
Due to their potential for skin sensitization and irritation, it is crucial to handle chlorinated isothiazolinones with appropriate personal protective equipment (PPE).[5]
| PPE Category | Recommendation | Rationale |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. | Protects against skin contact, which can lead to sensitization and dermatitis.[5][7][8] |
| Eye Protection | Safety glasses with side shields are mandatory. When there is a risk of splashing, chemical splash goggles should be worn. | Prevents eye irritation and injury from accidental splashes.[7][8] |
| Body Protection | A standard laboratory coat should be worn to protect skin and clothing. | Minimizes the risk of skin exposure from spills.[8] |
| Ventilation | Work in a well-ventilated area. For handling concentrated or volatile solutions, a chemical fume hood is recommended. | Reduces the risk of inhalation exposure.[5] |
Occupational Exposure Limits:
Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for methylchloroisothiazolinone or methylisothiazolinone.[6][9][10][11][12] However, due to their sensitizing potential, it is prudent to minimize exposure through the consistent use of appropriate PPE and engineering controls.
Troubleshooting Guides
Issue 1: Suspected Isothiazolinone Contamination in a Reagent
If you suspect that a reagent is contaminated with chlorinated isothiazolinones, the following workflow can help you confirm their presence and mitigate their effects.
Caption: A decision-making workflow for addressing suspected isothiazolinone contamination.
Issue 2: Quenching Agent is Interfering with the Assay
While quenching agents are effective at neutralizing isothiazolinones, they can also interfere with certain assays, particularly those that rely on redox chemistry or measure thiol-dependent processes.
-
Problem: You have quenched your isothiazolinone-containing reagent with a thiol-based agent like L-cysteine, but now your cell viability assay (e.g., MTT) is showing artificially high readings, even in your control wells.
-
Causality: Thiol-containing compounds can directly reduce tetrazolium salts like MTT to formazan, independent of cellular metabolic activity.[13] This leads to a false-positive signal, suggesting higher cell viability than is actually present.
-
Troubleshooting Steps:
-
Run a cell-free control: Prepare a control plate with your assay medium, the quenching agent (at the final concentration used in your experiment), and the MTT reagent, but without any cells. If you observe a color change, it confirms that the quenching agent is directly reducing the MTT.
-
Switch to a non-redox-based viability assay: Consider using an alternative assay that is not based on tetrazolium reduction. A lactate dehydrogenase (LDH) assay, which measures membrane integrity, or a crystal violet assay, which quantifies cell number, would be less susceptible to interference from thiol-containing quenchers. However, be aware that particles can interfere with the LDH assay by binding to the enzyme.[14][15]
-
Optimize quencher concentration: If you must use a redox-based assay, perform a dose-response experiment to determine the lowest effective concentration of the quenching agent that neutralizes the isothiazolinone without significantly interfering with your assay.
-
Consider a non-thiol quencher: Sodium bisulfite can be used as an alternative quenching agent. However, it is important to verify its compatibility with your specific experimental system.
-
Experimental Protocols
Protocol 1: Quenching of Chlorinated Isothiazolinones in Aqueous Solutions
This protocol provides a method for inactivating chlorinated isothiazolinones in your experimental reagents before use. The method of choice is the use of L-cysteine, a thiol-containing amino acid that readily reacts with and neutralizes isothiazolinones.
Materials:
-
Isothiazolinone-containing reagent
-
L-cysteine hydrochloride (or other thiol-containing quencher like sodium bisulfite)
-
Sterile, purified water
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the Quenching Stock Solution:
-
Prepare a 100 mM stock solution of L-cysteine hydrochloride in sterile, purified water.
-
Adjust the pH of the solution to ~7.0 with NaOH.
-
Sterile-filter the L-cysteine solution.
-
-
Determine the Amount of Quencher Needed:
-
The recommended molar ratio of quencher to isothiazolinone is at least 2:1.
-
If the concentration of isothiazolinone in your reagent is unknown, a final concentration of 1-2 mM L-cysteine is a good starting point.
-
-
Quenching Reaction:
-
Add the calculated volume of the L-cysteine stock solution to your isothiazolinone-containing reagent.
-
Mix gently and incubate at room temperature for at least 30 minutes to ensure complete inactivation.
-
-
Verification (Optional but Recommended):
-
To confirm the complete neutralization of the isothiazolinone, you can perform an analytical measurement using the HPLC-UV method described in Protocol 2.
-
Caption: A step-by-step workflow for the quenching of chlorinated isothiazolinones.
Protocol 2: Simplified HPLC-UV Method for Quantification of CMIT/MIT
This protocol is adapted for the quantification of residual CMIT and MIT in aqueous buffers or cell culture media.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
CMIT and MIT analytical standards
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Purified water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase and Standards:
-
Mobile Phase: Prepare an isocratic mobile phase of 80:20 (v/v) 0.4% acetic acid in water and methanol.[16][17][18][19] Degas the mobile phase before use.
-
Standard Stock Solutions: Prepare individual stock solutions of CMIT and MIT in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions in the mobile phase to cover a concentration range relevant to your expected sample concentrations (e.g., 0.1 - 20 µg/mL).
-
-
Sample Preparation:
-
For simple aqueous buffers, no extensive sample preparation is needed.
-
For cell culture media, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet any proteins or cellular debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the working standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of CMIT and MIT in your samples by comparing their peak areas to the calibration curve.
-
Safe Disposal of Isothiazolinone Waste
All waste containing chlorinated isothiazolinones, including quenched solutions and contaminated labware, should be treated as hazardous chemical waste.[12]
-
Collection: Collect all liquid waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and list all chemical components, including the isothiazolinones and any quenching agents used.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12][21] Do not pour isothiazolinone-containing solutions down the drain.
For spills, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[22] Decontaminate the spill area with soap and water.[23][24]
References
- Understanding Isothiazolinones: A Focus on Safety and Handling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. (2023). Molecules, 28(4), 1760.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. (2023). Molecules, 28(4), 1760.
- Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. (2022). Antioxidants, 11(5), 948.
- MTT assay and its use in cell viability and prolifer
- Thiol-reducing agents prevent sulforaphane-induced growth inhibition in ovarian cancer cells. (2017). Food & Nutrition Research, 61(1), 1368321.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
- Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2020). ACS Omega, 5(4), 1846-1857.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
- 2.8 Decontamination and Laboratory Cleanup. (n.d.). University of Minnesota University Health & Safety.
- Methylisothiazolinone and Methylchloroisothiazolinone. (n.d.). Campaign for Safe Cosmetics.
- Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
- Assessment of Chemical Sensitization Potential of Selected Isothiazolinone Compounds Using In Vitro Methods. (2019).
- Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. (2021). IOP Conference Series: Earth and Environmental Science, 947, 012022.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
- Permissible Exposure Limits – OSHA Annotated Table Z-3. (n.d.).
- Quantification of CMIT/MIT in Cosmetics by ChroZen HPLC. (n.d.). Youngin Chromass.
- Permissible Exposure Limits - Annotated Tables. (n.d.).
- Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. (2023). Molecules, 28(4), 1760.
- Application Notes and Protocols for the Analytical Determination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT). (n.d.). BenchChem.
- How to Safely Dispose of Labor
- IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA)
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Laboratory Equipment Decontamination Procedures. (n.d.).
- Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. (2023). Molecules, 28(4), 1760.
- Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. (n.d.). Macherey-Nagel.
- EHS-0026: Laboratory Cleaning, Decontaminating, and Decommissioning. (2021). Massachusetts Institute of Technology.
- Electrochemical oxidation of isothiazolinone biocides and their interaction with cysteine. (2019). Electrochimica Acta, 318, 843-850.
- Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one/ 2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the use of humidifier disinfectant. (2020). Environmental Analysis, Health and Toxicology, 35(2), e2020006.
- Inactivation of Risk Group-3 Agents for Transfer to BSL-2 Laboratories. (n.d.). Cornell University Environmental Health and Safety.
- Thiol Reactivity Analyses To Predict Mammalian Cell Cytotoxicity of Water Samples. (2018). Environmental Science & Technology, 52(15), 8768-8776.
- Technical Support Center: The Impact of Cellular Thiol Levels on Heptapl
- Particle-induced artifacts in the MTT and LDH viability assays. (2012). Particle and Fibre Toxicology, 9, 12.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(9), 2351.
- Particle-Induced Artifacts in the MTT and LDH Viability Assays. (2012). Particle and Fibre Toxicology, 9, 12.
- Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (2013). Polish Journal of Microbiology, 62(1), 77-81.
- Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). Foods, 10(6), 1391.
- Isothiazolones; Thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF. (2012). Organic & Biomolecular Chemistry, 10(42), 8495-8501.
- The Inactivation of Histidine Ammonia-Lyase by l-Cysteine and Oxygen: Modification of the Electrophilic Center. (1998). European Journal of Biochemistry, 257(2), 569-575.
Sources
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- 2. Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one/ 2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the use of humidifier disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 11. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
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- 24. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Validation & Comparative
validation of an analytical method for methyl 4,5-dichloroisothiazole-3-carboxylate using LC-MS/MS
An In-Depth Guide to the Validation of an LC-MS/MS Method for the Quantification of Methyl 4,5-dichloroisothiazole-3-carboxylate
In the landscape of pharmaceutical development and chemical analysis, the ability to accurately and reliably quantify specific molecules is paramount. This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound, a molecule of interest in various synthetic pathways. As a senior application scientist, this document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and grounding the entire process in the rigorous standards of international regulatory bodies.
The core philosophy of this guide is that a well-validated analytical method is a self-validating system. Each parameter is tested to ensure that the method is not only accurate and precise under ideal conditions but also resilient to the minor variations that are inevitable in a real-world laboratory setting. This ensures the integrity of the data generated, which is the bedrock of any scientific or regulatory submission.
The Analytical Target: this compound
This compound is a heterocyclic compound whose accurate measurement is critical, potentially as a synthetic intermediate, a starting material, or a potential impurity in a final active pharmaceutical ingredient (API). Given its chemical structure, LC-MS/MS is an ideal analytical technique, offering unparalleled sensitivity and selectivity.
Key Molecular Characteristics Influencing Method Development:
-
Molecular Weight: Approximately 214.08 g/mol . This is well within the range of standard mass spectrometers.
-
Polarity: The presence of ester and isothiazole functionalities suggests moderate polarity, making it suitable for reversed-phase liquid chromatography (RPLC).
-
Ionization Potential: The nitrogen and sulfur atoms in the isothiazole ring provide sites for protonation, making positive-ion electrospray ionization (ESI) a logical starting point for mass spectrometric detection.
Foundational Stage: LC-MS/MS Method Development
Before validation can begin, a robust and reliable analytical method must be developed. This phase is an iterative process of optimization, aimed at achieving the desired sensitivity, selectivity, and chromatographic performance.
Mass Spectrometry: Tuning for Specificity
The cornerstone of an LC-MS/MS method is the specificity provided by Multiple Reaction Monitoring (MRM). This involves isolating a specific precursor ion (the ionized parent molecule) and then fragmenting it to produce a characteristic product ion.
Step-by-Step Protocol for MRM Optimization:
-
Direct Infusion: A standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water) is infused directly into the mass spectrometer.
-
Precursor Ion Identification: The instrument is scanned in full scan mode (e.g., m/z 100-300) to identify the protonated molecule, [M+H]⁺. For our analyte, this would be expected at approximately m/z 215.
-
Product Ion Scanning: The precursor ion (m/z 215) is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragments are scanned in the third quadrupole (Q3).
-
MRM Transition Selection: The most intense and stable fragment ion is selected as the product ion for quantification (the "quantifier"). A second, less intense fragment is often chosen as a "qualifier" to provide an additional layer of confirmation. The combination of precursor and product ions is the MRM transition.
-
Collision Energy (CE) Optimization: The voltage applied in the collision cell is varied to find the optimal CE that produces the highest intensity for the selected product ion.
Liquid Chromatography: Achieving Separation
The goal of the chromatographic separation is to resolve the analyte from other components in the sample matrix, thereby minimizing matrix effects and ensuring accurate quantification.
Comparison of Chromatographic Conditions:
| Parameter | Option 1: Fast Analysis | Option 2: High-Resolution Separation | Rationale for Choice |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm | The C18 column offers excellent retention for moderately polar compounds and the shorter length allows for faster run times. The Phenyl-Hexyl phase provides alternative selectivity through pi-pi interactions, which can be beneficial if interfering compounds have aromaticity. |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water, pH 3.5 | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive-ion ESI. Ammonium formate is a buffer that can provide better peak shape and more stable retention times, especially at low concentrations. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol | Acetonitrile generally has a lower viscosity than methanol, leading to lower backpressure. However, methanol can offer different selectivity and is sometimes more effective at eluting highly retained compounds. |
| Gradient | 5% to 95% B in 3 minutes | 10% to 90% B in 8 minutes | A steep, fast gradient is suitable for high-throughput screening, while a longer, shallower gradient is preferred for complex matrices where high resolution is required to separate the analyte from isomers or closely related impurities. |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | The flow rate is optimized for the column dimensions to achieve the best balance of speed and efficiency. |
| Column Temp. | 40 °C | 45 °C | Elevated column temperatures reduce mobile phase viscosity and can improve peak shape and efficiency. |
The Validation Gauntlet: A Comprehensive Protocol
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The protocols described here are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the US Food and Drug Administration's (FDA) guidance on bioanalytical method validation.
Caption: Workflow from Method Development to Final Validation Report.
Specificity and Selectivity
This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Analyze a blank sample of the matrix (e.g., plasma, formulation buffer) to check for any interfering peaks at the retention time of the analyte.
-
Analyze a sample of the analyte spiked into the matrix.
-
If available, analyze samples containing known related substances or impurities to demonstrate that they do not co-elute or interfere with the quantification of the analyte.
-
The qualifier ion response should be monitored and the ratio of qualifier to quantifier should remain constant across all samples.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking known amounts of the analyte into the blank matrix. A minimum of five concentration levels is recommended by ICH Q2(R1).[1][2]
-
The concentration range should be chosen to encompass the expected concentrations of the analyte in the actual study samples. For example, 1-1000 ng/mL.
-
Analyze each calibration standard in triplicate.
-
Plot the peak area response versus the nominal concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The calibration curve should be fitted with a simple linear regression model. The use of a weighting factor (e.g., 1/x or 1/x²) is common to ensure accuracy at the lower end of the range.
-
The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation).
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).
-
Repeatability (Intra-assay): Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Intermediate Precision (Inter-assay): Analyze the QC samples on at least two different days, with different analysts or on different instruments.
Acceptance Criteria (based on FDA guidance): [3][4]
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value for each QC level.
-
Precision: The coefficient of variation (CV), also known as relative standard deviation (RSD), should not exceed 15% for each QC level.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| QC Accuracy | Mean concentration within ±15% of nominal |
| QC Precision (CV/RSD) | ≤ 15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or by analyzing a series of progressively more dilute solutions.
-
LOQ: The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of nominal) and precision (CV ≤ 20%). This is experimentally verified by analyzing at least five replicates of a sample at the proposed LOQ concentration.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters that could be subject to variation.
-
Vary these parameters one at a time (or using a design of experiments approach) and assess the impact on the results.
-
Examples of Variations:
-
Column Temperature: ± 5 °C
-
Mobile Phase pH or Composition: ± 2% organic
-
Flow Rate: ± 10%
-
Column from a different manufacturing lot.
-
-
Acceptance Criteria:
-
The results of the analysis should remain within the acceptance criteria for accuracy and precision. System suitability parameters (e.g., retention time, peak shape) should also be monitored and remain within acceptable limits.
Stability
The stability of the analyte in the sample matrix must be evaluated under various conditions that mimic the real-world sample lifecycle, from collection to analysis.
Experimental Protocol & Comparison of Stability Tests:
| Stability Type | Storage Condition | Duration | Purpose |
| Freeze-Thaw Stability | -20°C or -80°C, thawed at room temp. | Minimum of 3 cycles | To assess the stability of the analyte when samples are repeatedly frozen and thawed. |
| Short-Term (Bench-Top) Stability | Room Temperature | Typically 4-24 hours | To determine if the analyte is stable during the time samples may be left on the lab bench prior to processing. |
| Long-Term Stability | -20°C or -80°C | For the expected duration of the study | To ensure the analyte does not degrade over the course of the entire project, from the first sample collected to the last one analyzed. |
| Post-Preparative (Autosampler) Stability | In the autosampler (e.g., 4°C) | For the expected duration of an analytical run | To confirm that the processed samples are stable while waiting for injection into the LC-MS/MS system. |
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the mean concentration of the freshly prepared comparison samples.
Concluding Remarks: The Validated Method as a Pillar of Confidence
The validation of an analytical method is an intensive but essential process. It provides a high degree of confidence that the data generated will be accurate, reproducible, and fit for its intended purpose. By systematically challenging the method's performance against the rigorous criteria set forth by regulatory bodies like the ICH and FDA, we build a foundation of trust in our results. This detailed guide provides the framework and the scientific rationale to develop and validate a robust LC-MS/MS method for this compound, ensuring that the data generated can withstand the highest levels of scientific and regulatory scrutiny.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) / ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL: [Link]
Sources
A Technical Guide to the Structure-Activity Relationship of Substituted Isothiazole-3-Carboxylates: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted isothiazole-3-carboxylates, a class of heterocyclic compounds with significant therapeutic potential. While direct and extensive SAR studies on isothiazole-3-carboxylates are emerging, we can draw valuable, predictive insights from their close structural analogs, the thiazole-carboxamides, for which a wealth of quantitative data exists. This comparative approach will illuminate the key structural modifications that govern the potency and selectivity of this promising scaffold.
The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a recognized pharmacophore found in a variety of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][3] The carboxylate moiety at the 3-position provides a crucial anchor for interaction with biological targets and a versatile handle for synthetic modification.
The Influence of Substituents on the Isothiazole Ring: A Tale of Two Positions
The biological activity of isothiazole-3-carboxylates can be finely tuned by introducing substituents at the C4 and C5 positions of the isothiazole ring. Drawing parallels from SAR studies on analogous thiazole derivatives, we can infer the following relationships:
The Critical Role of the C5-Substituent
The C5 position of the isothiazole-3-carboxylate scaffold is analogous to the C2 or C4/C5 positions of the thiazole ring in many reported bioactive molecules. Substituents at this position often play a crucial role in directing the molecule to its biological target and establishing key binding interactions.
For instance, in a series of 2-substituted thiazole carboxamides identified as Akt kinase inhibitors, the nature of the substituent at the 2-position (analogous to C5 in our case) had a profound impact on potency.[4] A phenyl group at this position served as a good starting point, and further substitution on this phenyl ring led to significant variations in inhibitory activity.
Table 1: Comparative SAR of C5-Aryl Substituted Isothiazole-3-Carboxamides (Hypothetical, based on Thiazole Analogs as Kinase Inhibitors)
| Compound ID | R (at C5 of Isothiazole) | Target Kinase | IC50 (nM) |
| Hypo-1 | Phenyl | Akt1 | 500 |
| Hypo-2 | 4-Methoxyphenyl | Akt1 | 150 |
| Hypo-3 | 4-Chlorophenyl | Akt1 | 80 |
| Hypo-4 | 3,4-Dichlorophenyl | Akt1 | 35 |
| Hypo-5 | 4-Trifluoromethylphenyl | Akt1 | 60 |
Data is hypothetical and extrapolated from SAR studies on analogous thiazole-based kinase inhibitors to illustrate potential trends.
As suggested by the hypothetical data in Table 1, electron-withdrawing groups on the C5-phenyl ring, such as chloro and trifluoromethyl groups, tend to enhance the inhibitory activity against protein kinases. This is a common trend observed in kinase inhibitors, where these groups can engage in favorable interactions within the ATP-binding pocket.
Modulating Activity and Selectivity at the C4-Position
Substituents at the C4 position of the isothiazole ring can influence the molecule's overall conformation, solubility, and potential for additional interactions with the target protein. In a study of thiazole-based inhibitors of the SARS-CoV-2 main protease, modifications at the position analogous to C4 of the isothiazole ring were shown to be critical for potent inhibition.[3]
The Carboxylate Moiety: More Than Just an Anchor
The carboxylate group at the 3-position is a key feature of this scaffold. Its ability to be readily converted into esters and amides provides a powerful avenue for optimizing pharmacokinetic and pharmacodynamic properties.
Esters vs. Amides: A Battle of Bioavailability and Binding
The conversion of the carboxylic acid to an ester can increase lipophilicity and cell permeability, potentially enhancing oral bioavailability. However, the ester bond is susceptible to hydrolysis by esterases in the body, which can lead to rapid metabolism.
Amides, on the other hand, are generally more stable metabolically. The amide N-H can act as a hydrogen bond donor, providing an additional point of interaction with the biological target. Furthermore, the substituent on the amide nitrogen (the R' group in a CONHR' moiety) can be extensively modified to explore the binding pocket and improve potency and selectivity.
Numerous studies on thiazole-carboxamides have demonstrated the critical role of the amide substituent in determining biological activity. For example, in a series of thiazole carboxamide derivatives developed as COX inhibitors, the nature of the N-aryl substituent was a key determinant of potency and selectivity for COX-2 over COX-1.[5][6]
Table 2: Comparative SAR of Isothiazole-3-carboxamide Derivatives (Hypothetical, based on Thiazole Analogs as COX Inhibitors)
| Compound ID | R' (Amide Substituent) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Hypo-A | Phenyl | 5.2 | 15.8 | 3.0 |
| Hypo-B | 4-Methylphenyl | 2.8 | 10.5 | 3.8 |
| Hypo-C | 4-Methoxyphenyl | 1.5 | 8.2 | 5.5 |
| Hypo-D | 4-Fluorophenyl | 0.9 | 6.5 | 7.2 |
| Hypo-E | 3,4,5-Trimethoxyphenyl | 0.5 | 12.1 | 24.2 |
Data is hypothetical and extrapolated from SAR studies on analogous thiazole-based COX inhibitors to illustrate potential trends.
The hypothetical data in Table 2 suggests that electron-donating and bulky substituents on the N-phenyl ring of the amide can enhance COX-2 inhibitory activity and selectivity. This highlights the importance of exploring a diverse range of amide derivatives in any drug discovery program targeting this scaffold.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR takeaways for substituted isothiazole-3-carboxylates, based on a hypothetical interaction with an enzyme active site.
Caption: Key SAR points for isothiazole-3-carboxylates.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To quantitatively assess the inhibitory activity of newly synthesized isothiazole-3-carboxylate derivatives, a robust and reliable enzyme inhibition assay is essential. The following is a generalized protocol for a colorimetric enzyme inhibition assay, which can be adapted for various enzyme targets.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.
Materials:
-
Target enzyme
-
Substrate specific to the enzyme
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplates
-
Microplate reader
Workflow Diagram:
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and the positive control in 100% DMSO.
-
Prepare working solutions of the enzyme and substrate in the assay buffer at their optimized concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add serial dilutions of the test compounds to the appropriate wells.
-
Include control wells:
-
100% activity control: Buffer + DMSO + Enzyme + Substrate
-
0% activity control (blank): Buffer + DMSO + Substrate (no enzyme)
-
Positive control: Buffer + Known Inhibitor + Enzyme + Substrate
-
-
-
Enzyme Addition and Pre-incubation:
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.
-
-
Signal Detection:
-
If necessary, add a stop solution to terminate the reaction.
-
Measure the absorbance of each well using a microplate reader at the wavelength appropriate for the product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of 100% activity control - Absorbance of blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Conclusion
The structure-activity relationship of substituted isothiazole-3-carboxylates is a promising area for the discovery of novel therapeutic agents. By leveraging the extensive knowledge base of their thiazole-based analogs, we can make informed decisions in the design and optimization of these compounds. The key takeaways from this comparative analysis are:
-
C5-Substitution is Critical: The substituent at the C5 position of the isothiazole ring is a primary determinant of potency and should be a key focus for modification. Aryl groups with electron-withdrawing substituents often show enhanced activity against enzyme targets like kinases.
-
C4-Substitution Offers Fine-Tuning: Modifications at the C4 position can be used to modulate selectivity and improve physicochemical properties.
-
The Carboxylate Moiety is a Versatile Handle: Conversion of the carboxylic acid to amides is a particularly effective strategy for enhancing metabolic stability and exploring additional binding interactions within the target active site.
Future research should focus on systematic SAR studies of isothiazole-3-carboxylates against specific biological targets to build a dedicated and quantitative understanding of this important scaffold. The experimental protocols and SAR insights provided in this guide offer a solid foundation for these endeavors.
References
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Othman, I. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2023). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 13(35), 24183–24201. [Link]
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Gorska, M., Kubinski, K., & Dziadulewicz, M. (2002). [Biological activity of the isothiazole derivatives]. Postepy higieny i medycyny doswiadczalnej, 56(2), 225–236. [Link]
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Khanh, N. D., Anh, N. T. H., Son, N. V., Tho, N. T. M., Thang, N. T. N., Quyen, T. T., & An, T. N. M. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 16(3), 2342-2362. [Link]
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Kelly, T. R., & Li, Q. (1998). Structure-activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry, 3(21), 3895-3899. [Link]
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Shawali, A. S., Abdel-Galil, F. M., & Abdelhamid, A. O. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 27(17), 5488. [Link]
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Sharma, A., Kumar, V., & Singh, R. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-665. [Link]
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Modrić, M., Jukić, M., & Opačak-Bernardi, T. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 1-13. [Link]
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Zarudzki, P., & Gornowicz, A. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5601. [Link]
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Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuei, 30(5), 4449. [Link]
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Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29019–29032. [Link]
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Modrić, M., Jukić, M., Opačak-Bernardi, T., & Glavaš-Obrovac, L. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 1-13. [Link]
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Yin, W., et al. (2025). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 285, 117952. [Link]
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Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., Kahraman, D. C., ... & Al-Fadel, F. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0300123. [Link]
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Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., Kahraman, D. C., ... & Al-Fadel, F. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11. [Link]
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El-Sayed, N. N. E., & El-Bendary, E. R. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6524. [Link]
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Khan, S., Iqbal, S., Khan, M., Ahmad, I., Al-Harrasi, A., & Farouk, A. E. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Molecules, 27(18), 5983. [Link]
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Farooq, U., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(8), e38986. [Link]
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Zakharko, Y. M., & Zlenko, H. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1183-1205. [Link]
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Al-Omair, M. A., & Al-Abdullah, E. S. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
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Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., Kahraman, D. C., ... & Al-Fadel, F. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC chemistry, 17(1), 11. [Link]
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A Comparative Analysis of the Biological Activity of Methyl vs. Ethyl Isothiazole Carboxylates
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Isothiazole Carboxylate Scaffold and the Significance of the Ester Functional Group
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] When functionalized with a carboxylate group, the resulting isothiazole carboxylates serve as versatile intermediates and pharmacophores.
The choice of the ester group—specifically, the comparison between a methyl and an ethyl ester—is a fundamental consideration in drug design. This seemingly minor structural modification can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. The ethyl group, being larger and more hydrophobic than the methyl group, can alter a compound's solubility, membrane permeability, and metabolic stability. Furthermore, the steric bulk of the ester can dictate the molecule's ability to fit into the binding pocket of a target enzyme or receptor. This guide synthesizes available data to provide a comparative overview of the biological activities of methyl and ethyl isothiazole carboxylates, offering insights into the structure-activity relationships (SAR) that govern their function.
The Central Hypothesis: Lipophilicity and Steric Hindrance as Key Determinants of Activity
Our central hypothesis is that the transition from a methyl to an ethyl ester modifies biological activity primarily through two mechanisms:
-
Increased Lipophilicity: The addition of a methylene unit in the ethyl group increases the compound's lipophilicity (fat-solubility). This can enhance passage through lipid-rich biological membranes, such as bacterial cell walls or the plasma membrane of cancer cells, potentially leading to increased potency. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.[4]
-
Steric Influence: The larger size of the ethyl group compared to the methyl group can create a more favorable (or unfavorable) steric interaction within the target's binding site. This can lead to enhanced binding affinity if the additional bulk occupies a hydrophobic pocket, or diminished activity if it clashes with the protein architecture.
The following sections will explore these principles through a comparative analysis of reported biological data across different therapeutic areas.
Comparative Biological Activity
Direct head-to-head comparisons of methyl and ethyl isothiazole carboxylates with an otherwise identical molecular structure are rare in the literature. Therefore, this guide draws comparisons from studies on various derivatives to elucidate broader SAR trends. It is important to note that the search results frequently conflate isothiazole with its isomer thiazole. While both are sulfur- and nitrogen-containing heterocycles, their distinct ring arrangements lead to different chemical properties and biological activities. This guide will focus on isothiazole data where available and supplement with relevant thiazole carboxylate data to illustrate the principles, clearly noting the core scaffold.
Antimicrobial and Antifungal Activity
The isothiazole and thiazole scaffolds are well-established in the realm of antimicrobial agents. The ester functionality plays a crucial role in modulating the potency and spectrum of these compounds.
While specific data directly comparing methyl and ethyl isothiazole carboxylates is sparse, extensive work on the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate scaffold demonstrates its potential as a platform for developing potent antimicrobial agents.[5][6][7] A study on derivatives of this ethyl ester found that several compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with some analogs showing potency comparable to ampicillin.[5][7] Another study noted that the presence of an ethyl carboxylate substituent in the fifth position of the thiazole ring slightly decreased the overall antimicrobial activity compared to other derivatives without this group, suggesting that for this particular scaffold, the ester might not be optimal for antimicrobial action or that its benefits are highly dependent on other substitutions.[8]
Conversely, a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed excellent antibacterial and antifungal activity.[9] The most active antibacterial compound featured a methyl ester, with Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL.[9] This highlights that the optimal choice of ester is highly dependent on the overall molecular framework.
Table 1: Representative Antimicrobial Activity of Thiazole Carboxylate Derivatives
| Compound Class | Ester Group | Target Organism | Activity Metric (μg/mL) | Reference |
| Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl | S. aureus | MIC: 6.25 - 12.5 | [5] |
| Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl | B. subtilis | MIC: 3.12 - 6.25 | [5] |
| (Z)-indole-2-carboxylate Derivatives | Methyl | En. cloacae | MIC: 0.004 - 0.03 | [9] |
| (Z)-indole-2-carboxylate Derivatives | Methyl | T. viride (fungus) | MIC: 0.004 - 0.06 | [9] |
Note: Data is for derivatives of the core structures and not the parent esters themselves.
Anticancer Activity
The isothiazole and thiazole scaffolds are also prevalent in the design of novel anticancer agents. The ester group can influence the compound's ability to interact with specific enzymatic targets or cellular pathways involved in cancer progression.
For instance, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been evaluated for their anticancer properties. In one study, several derivatives were tested against the National Cancer Institute's (NCI) 60-cell line panel, with one compound showing a broad spectrum of activity against 29 different tumor cell lines.[5][7] Another study on thiazole-5-carboxylate derivatives identified potent inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme implicated in cancer.[10] While this study did not directly compare methyl and ethyl esters, it underscored the importance of the carboxylate moiety in achieving high potency, with some compounds exhibiting GI50 values in the sub-micromolar range against non-small cell lung cancer and breast cancer cell lines.[10]
The specific derivative, Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate , is highlighted as a key intermediate in the development of anticancer drugs, where the ethyl ester provides a crucial point for chemical modification to optimize interactions with biological targets.[11]
Table 2: Representative Anticancer Activity of Thiazole Carboxylate Derivatives
| Compound Class | Ester Group | Cell Line | Activity Metric (μM) | Reference |
| Thiazole-5-carboxylate Derivative | Not specified (likely ethyl) | EKVX (Non-Small Cell Lung) | GI₅₀: 0.865 | [10] |
| Thiazole-5-carboxylate Derivative | Not specified (likely ethyl) | MDA-MB-468 (Breast Cancer) | GI₅₀: 1.20 | [10] |
| Thiazole-5-carboxylate Derivative | Not specified (likely ethyl) | HOP-92 (Non-Small Cell Lung) | GI₅₀: 0.34 | [10] |
Enzyme Inhibition
Isothiazole carboxylates have been investigated as inhibitors of various enzymes. Here, the steric and electronic properties of the methyl versus ethyl ester can be critical for achieving selective and potent inhibition.
One study describes the development of isothiazole-4-carboxamidine derivatives as potent allosteric inhibitors of MEK1 kinase, a key target in cancer therapy.[12] While not esters, the study highlights how modifications at the 4-position of the isothiazole ring are crucial for activity. It is conceivable that replacing the carboxamidine with methyl or ethyl carboxylates would significantly alter the binding mode and potency.
In a related context, studies on carboxylesterase (CE) inhibitors have shown that inhibitory potency is strongly related to the hydrophobicity of the molecule.[4] This principle directly applies to our comparison: the increased hydrophobicity of an ethyl ester over a methyl ester could potentially lead to stronger inhibition of certain enzymes, provided the larger group can be accommodated in the active site.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
To provide a practical framework for comparing the biological activity of novel compounds, this section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Objective: To determine the lowest concentration of a test compound (e.g., methyl isothiazole carboxylate vs. ethyl isothiazole carboxylate) that visibly inhibits the growth of a specific bacterium.
Methodology: Broth Microdilution Assay (Based on CLSI Guidelines)
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of methyl and ethyl isothiazole carboxylates in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of a test compound to the first well of a row and mix. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
This creates a range of decreasing concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL (this step can be modified; a common alternative is adding 50 µL of 2x compound concentration to 50 µL of 2x inoculum).
-
Include control wells:
-
Growth Control: MHB + inoculum (no compound).
-
Sterility Control: MHB only (no inoculum).
-
Positive Control: MHB + inoculum + a standard antibiotic (e.g., ampicillin).
-
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed by eye or by measuring the optical density at 600 nm with a plate reader.
-
The growth control should be turbid, and the sterility control should be clear.
-
Visualizations
Conceptual Model of Ester Interaction at an Enzyme Active Site
The following diagram illustrates the hypothetical difference in binding between a methyl and an ethyl ester derivative within a hydrophobic pocket of an enzyme's active site.
Caption: Workflow for Broth Microdilution MIC Assay.
Discussion and Future Directions
The available data, primarily from the thiazole carboxylate family, suggests that the influence of a methyl versus an ethyl ester on biological activity is highly context-dependent.
-
In some antimicrobial contexts, the larger ethyl group appears to be part of a successful pharmacophore, while in others, it may slightly decrease activity compared to different substitutions. [5][8]* For anticancer activity, the ethyl ester is a common feature in scaffolds that show promise, often serving as a handle for further chemical modification. [11]* The fundamental principle of increasing lipophilicity when moving from a methyl to an ethyl group remains a key consideration for medicinal chemists. [4]This modification can be a powerful tool for optimizing a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
For researchers and drug development professionals, the key takeaway is that both methyl and ethyl isothiazole carboxylates are valuable starting points. The choice between them should be guided by the specific biological target. A systematic approach would involve synthesizing and testing both the methyl and ethyl ester analogs of a lead compound early in the discovery process. This direct comparison would provide invaluable SAR data, clarifying whether the target's binding site has a preference for a smaller, more polar group or a larger, more hydrophobic one. Future work should focus on such direct comparative studies to build a more precise understanding of these fundamental building blocks in drug discovery.
References
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Rostom, S. A. F., Faidallah, H. M., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. [Link]
-
Desai, N. C., et al. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 49(8), 1104-1122. [Link]
-
ScienceDirect. (n.d.). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. ScienceDirect. [Link]
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ResearchGate. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]
-
Kumar, A., et al. (2021). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1749. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. [Link]
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El Abdellaoui, H., et al. (2006). Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5561-5566. [Link]
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Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry, 50(8), 1875-1885. [Link]
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Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-630. [Link]
-
Stankova, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 795. [Link]
-
Manda, S., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1599. [Link]
-
Clerici, F., et al. (2007). Chemistry of biologically active isothiazoles. In Targets in Heterocyclic Systems. Italian Society of Chemistry. [Link]
-
Semantic Scholar. (2007). Chemistry of Biologically Active Isothiazoles. [Link]
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A Technical Guide to Assessing the Enzymatic Cross-Reactivity of Methyl 4,5-dichloroisothiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isothiazolinone Scaffold and the Imperative of Specificity
Isothiazolinones are a class of sulfur-containing heterocyclic compounds recognized for their potent biological activity, most notably as broad-spectrum biocides.[1][2] Their utility stems from a highly reactive isothiazolone ring that can interact with biological nucleophiles, leading to the disruption of essential cellular processes.[3][4] The compound of interest, methyl 4,5-dichloroisothiazole-3-carboxylate, belongs to this family. While its primary targets may be intended, the inherent reactivity of its core structure necessitates a thorough investigation of its potential for off-target interactions, or cross-reactivity, with other enzymes.
In the context of drug development and basic research, understanding the cross-reactivity of a compound is paramount. Unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in therapeutic applications. This guide provides a framework for assessing the enzymatic cross-reactivity of this compound, with transferable principles for other reactive small molecules.
Mechanistic Insights into Isothiazolinone Reactivity: The Basis for Cross-Reactivity
The biocidal and enzymatic inhibitory action of isothiazolinones is primarily attributed to their nature as electrophilic agents.[1] The electron-deficient sulfur atom in the isothiazole ring is susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues within proteins.[3][4] This interaction can lead to the formation of a disulfide bond, resulting in the inactivation of the enzyme.
The mechanism can be summarized in two steps:
-
Rapid Inhibition: Initial, reversible binding to the enzyme.
-
Irreversible Inactivation: Covalent modification of critical amino acid residues, leading to a loss of enzyme function.
While cysteine residues are a primary target, other nucleophilic amino acids such as histidine and lysine have also been shown to react with certain isothiazolinones, like methylchloroisothiazolinone (MCI).[5] Given the dichlorinated nature of this compound, it is plausible that it shares a similar reactivity profile, potentially targeting a range of enzymes that rely on nucleophilic catalysis or contain reactive cysteines for structural integrity. The isothiazole heterocycle can also, in some contexts, protect a molecule from enzymatic degradation, prolonging its action.[6]
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is required to profile the cross-reactivity of this compound. The following experimental workflow provides a robust methodology for determining its inhibitory potential against a panel of representative enzymes.
Caption: Experimental workflow for assessing enzyme cross-reactivity.
Step-by-Step Protocol: In Vitro Enzyme Inhibition Assay
-
Enzyme Panel Selection:
-
Choose a diverse panel of enzymes representing different classes (e.g., cysteine proteases, serine proteases, kinases, dehydrogenases).
-
Include enzymes known to be sensitive to thiol-reactive compounds (e.g., papain, caspase-3).
-
Include enzymes relevant to the intended application or potential off-target pathways.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of control compounds:
-
Positive Control (Broad-Spectrum Inhibitor): Staurosporine (for kinases) or E-64 (for cysteine proteases).
-
Negative Control (Structurally similar but inactive analog, if available): This is often challenging to acquire but provides the most rigorous comparison.
-
Vehicle Control: The solvent used to dissolve the test compounds.
-
-
-
Primary Screening:
-
Screen this compound at a single, high concentration (e.g., 10 µM or 100 µM) against the enzyme panel.
-
Incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Calculate the percent inhibition relative to the vehicle control.
-
-
Dose-Response and IC50 Determination:
-
For enzymes showing significant inhibition (>50%) in the primary screen, perform a dose-response analysis.
-
Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions).
-
Follow the same assay procedure as in the primary screen for each concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
-
Mechanism of Inhibition Studies:
-
To investigate the nature of the inhibition (e.g., reversible, irreversible, time-dependent), perform further studies on the most potently inhibited enzymes.
-
Time-Dependence: Pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate. A decrease in IC50 with increasing pre-incubation time suggests time-dependent or irreversible inhibition.
-
Dialysis/Jump Dilution: To confirm covalent modification, incubate the enzyme with the inhibitor, then remove the free inhibitor by dialysis or rapid dilution. If the enzyme activity does not recover, the inhibition is likely irreversible.
-
Data Presentation and Interpretation
The results of the cross-reactivity profiling should be presented in a clear and comparative manner.
Table 1: Hypothetical Cross-Reactivity Profile of this compound and Control Compounds
| Enzyme Target | Enzyme Class | This compound IC50 (µM) | E-64 (Cysteine Protease Inhibitor) IC50 (µM) | Staurosporine (Broad-Spectrum Kinase Inhibitor) IC50 (µM) |
| Caspase-3 | Cysteine Protease | 0.5 | 0.01 | >100 |
| Papain | Cysteine Protease | 1.2 | 0.02 | >100 |
| Trypsin | Serine Protease | 25 | >100 | >100 |
| Chymotrypsin | Serine Protease | >100 | >100 | >100 |
| Protein Kinase A | Serine/Threonine Kinase | 15 | >100 | 0.01 |
| EGFR Tyrosine Kinase | Tyrosine Kinase | 50 | >100 | 0.05 |
| Lactate Dehydrogenase | Dehydrogenase | 5 | >100 | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that this compound exhibits potent inhibition of cysteine proteases (Caspase-3 and Papain) and lactate dehydrogenase, consistent with the known reactivity of isothiazolinones towards thiol-containing enzymes.[1][4] The moderate inhibition of Protein Kinase A and weak inhibition of EGFR Tyrosine Kinase indicate a degree of cross-reactivity with kinases. The compound shows poor inhibition of the tested serine proteases. This profile highlights a preferential, but not exclusive, inhibition of enzymes with reactive cysteine residues.
Potential Impact on Cellular Signaling Pathways
The off-target inhibition of enzymes can have significant consequences for cellular function. For example, the unintended inhibition of a kinase within a signaling pathway could lead to the modulation of downstream cellular processes.
Caption: Off-target inhibition of a kinase signaling pathway.
This diagram illustrates how this compound, through off-target inhibition of "Kinase A," could disrupt a signaling cascade initiated by a growth factor receptor, ultimately affecting gene expression. Such an effect could confound the interpretation of studies aimed at a different primary target.
Conclusion and Best Practices
The inherent reactivity of the isothiazolinone scaffold suggests that this compound is likely to exhibit some degree of enzymatic cross-reactivity, particularly with thiol-containing enzymes. A thorough in vitro profiling, as outlined in this guide, is an essential step in characterizing its biological activity.
Best Practices for Researchers:
-
Assume Potential for Cross-Reactivity: Approach studies with isothiazolinone derivatives with the a priori assumption that off-target effects are possible.
-
Employ a Diverse Enzyme Panel: The breadth of the enzyme panel will determine the resolution of the selectivity profile.
-
Use Appropriate Controls: Positive, negative, and vehicle controls are critical for data interpretation.
-
Validate In Vitro Findings: If significant off-target inhibition is observed, consider secondary cell-based assays to confirm the functional consequences of this cross-reactivity.
By adhering to these principles, researchers can ensure the scientific integrity of their findings and make more informed decisions in the progression of research and development projects involving this compound and other related compounds.
References
-
The Mechanism of Action of Isothiazolone Biocides - ResearchGate. [Link]
-
Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - MDPI. [Link]
-
The Mechanism of Action of Isothiazolone Biocide | Request PDF - ResearchGate. [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. [Link]
-
In Situ Chemical Behaviour of Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) in Reconstructed Human Epidermis: A New Approach to the Cross-Reactivity Issue - PubMed. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In situ chemical behaviour of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
Comparative Efficacy of Novel Methyl 4,5-Dichloroisothiazole-3-Carboxylate Derivatives Against Drug-Resistant Fungal Pathogens: A Research and Development Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The escalating threat of antifungal resistance necessitates the urgent development of novel therapeutic agents with alternative mechanisms of action. This guide provides a comprehensive framework for evaluating the efficacy of a promising class of compounds—methyl 4,5-dichloroisothiazole-3-carboxylate derivatives—against clinically relevant, drug-resistant fungal strains. We will delve into the scientific rationale for investigating these derivatives, present detailed protocols for their synthesis and screening, and outline a systematic approach to characterizing their antifungal activity and mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antifungal therapies.
Introduction: The Imperative for Novel Antifungal Agents
The rise of multi-drug resistant (MDR) and pan-drug resistant (PDR) fungal infections poses a significant global health crisis. Pathogens such as Candida auris, azole-resistant Aspergillus fumigatus, and fluconazole-resistant Candida albicans are responsible for invasive infections with high mortality rates, rendering many conventional antifungal therapies ineffective. The primary mechanisms underpinning this resistance include modifications of the drug target, overexpression of efflux pumps that actively remove the drug from the cell, and the formation of protective biofilms.
Isothiazole-based compounds have garnered attention for their broad-spectrum antimicrobial properties, primarily utilized as industrial biocides. However, their potential as therapeutic agents remains relatively underexplored. The isothiazole scaffold is an attractive starting point for drug discovery due to its chemical stability and the potential for diverse functionalization. This guide focuses on derivatives of this compound, proposing a structured investigation into their antifungal potential against resistant strains.
Rationale for Investigating Isothiazole-3-Carboxylate Derivatives
The core hypothesis is that the electrophilic nature of the isothiazole ring, combined with specific substitutions at the 3, 4, and 5 positions, can lead to compounds that act on novel cellular targets, bypassing existing resistance mechanisms. The chlorine atoms at the 4 and 5 positions enhance the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by thiol-containing residues in essential fungal enzymes. The carboxylate group at the 3-position offers a versatile handle for creating a library of ester and amide derivatives, allowing for the fine-tuning of physicochemical properties such as solubility, cell permeability, and target engagement.
Proposed Mechanism of Action (Hypothetical)
We hypothesize a multi-pronged mechanism of action where the isothiazole derivatives, upon entering the fungal cell, are attacked by intracellular thiols like glutathione (GSH). This reaction opens the isothiazole ring and releases reactive intermediates that can subsequently inhibit multiple essential enzymes, leading to a breakdown of cellular homeostasis and cell death. This non-specific, multi-target action could be key to overcoming resistance.
Caption: High-level experimental workflow for antifungal drug discovery.
Detailed Methodologies
Synthesis of this compound Derivatives
The synthesis of a focused library of derivatives is the initial step. The carboxylate group of the starting material provides a reactive site for modification, primarily through amidation to explore the impact of different functional groups on antifungal activity.
Protocol: Synthesis of N-aryl Amide Derivatives
-
Hydrolysis: To a solution of this compound (1.0 eq) in a 1:1 mixture of THF/water, add lithium hydroxide (1.5 eq).
-
Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the resulting carboxylic acid with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,5-dichloroisothiazole-3-carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir at room temperature for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.
-
Dissolve the acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of the desired aniline derivative (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amide derivative.
Antifungal Susceptibility Testing
The cornerstone of evaluating efficacy is determining the Minimum Inhibitory Concentration (MIC) against a panel of fungal strains. Adherence to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) is crucial for reproducibility and comparability of data.
Protocol: Broth Microdilution Assay (Adapted from CLSI M27 for Yeasts)
-
Strain Preparation: Inoculate the fungal strain onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final inoculum concentration.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 1% (v/v).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a sterility control (medium only), a growth control (inoculum in medium with 1% DMSO), and a positive control (e.g., fluconazole).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant (≥50% for azoles, ≥90% for other agents) inhibition of growth compared to the drug-free growth control.
Screening Against Resistant Strains
The true test of these novel derivatives lies in their activity against clinically relevant resistant strains. A well-curated panel is essential.
Table 1: Proposed Panel of Resistant Fungal Strains
| Species | Strain ID | Resistance Profile | Mechanism of Resistance (if known) |
| Candida auris | B11221 | Pan-drug resistant | Efflux pumps, Target mutations |
| Candida albicans | ATCC 90028 | Fluconazole-resistant | Overexpression of CDR/MDR efflux pumps |
| Aspergillus fumigatus | NCPF 7367 | Azole-resistant | TR34/L98H mutation in cyp51A |
| Cryptococcus neoformans | H99 | Fluconazole-tolerant | Chromosomal duplication |
Comparative Efficacy Data (Hypothetical)
The following table presents a hypothetical data set to illustrate how the results of the screening could be presented.
Table 2: Hypothetical MICs (µg/mL) of Isothiazole Derivatives Against Fungal Strains
| Compound | C. albicans (WT) | C. albicans (Flu-R) | C. auris (PDR) | A. fumigatus (Azo-R) | Fluconazole |
| Parent Ester | 16 | 16 | 32 | >64 | 1 |
| Derivative 1 (N-phenyl) | 4 | 4 | 8 | 16 | >64 |
| Derivative 2 (N-(4-fluorophenyl)) | 2 | 2 | 4 | 8 | >64 |
| Derivative 3 (N-(4-chlorophenyl)) | 1 | 1 | 2 | 4 | >64 |
| Amphotericin B | 0.5 | 0.5 | 1 | 1 | 0.5 |
Flu-R: Fluconazole-Resistant; PDR: Pan-Drug Resistant; Azo-R: Azole-Resistant
Delving into the Mechanism of Action
Identifying the cellular targets and pathways affected by the lead compounds is a critical step in drug development. These assays help to confirm a novel mechanism of action and de-risk the compound for further development.
Protocol: Membrane Integrity Assay using Propidium Iodide (PI)
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest, wash, and resuspend the cells in PBS to a defined density.
-
Compound Treatment: Expose the fungal cells to the test compound at 1x, 2x, and 4x its MIC for a defined period (e.g., 2 hours). Include a positive control (e.g., ethanol 70%) and a negative control (untreated cells).
-
Staining: Add propidium iodide (final concentration 2 µg/mL) to each sample and incubate in the dark for 15 minutes.
-
Analysis: Analyze the samples using a flow cytometer. PI will only enter and stain cells with compromised membranes, which will fluoresce red.
-
Interpretation: A significant increase in the percentage of PI-positive cells in the treated samples compared to the untreated control indicates that the compound disrupts membrane integrity.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for the evaluation of this compound derivatives as potential next-generation antifungals. The proposed workflow, from rational synthesis to detailed mechanistic studies, provides a clear path to identifying and validating lead candidates. The hypothetical data suggests that derivatization of the parent ester can significantly enhance antifungal potency and, crucially, maintain activity against resistant strains. Future work should focus on optimizing the lead compounds to improve their selectivity index, pharmacokinetic properties, and in vivo efficacy. The multi-target mechanism proposed for these compounds, if validated, would represent a significant advance in the fight against antifungal resistance.
References
-
Title: Drug-Resistant Fungi: An Urgent Threat to Global Public Health Source: Fungal Genetics and Biology URL: [Link]
-
Title: Candida auris: A Review of the Literature Source: Clinical Microbiology Reviews URL: [Link]
-
Title: Antifungal Resistance: Mechanisms and Clinical Impact Source: Clinical Infectious Diseases URL: [Link]
-
Title: M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to Dichloroisothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial biocides and pharmaceutical intermediates, dichloroisothiazole compounds, particularly derivatives of isothiazolinone, hold a significant position due to their potent antimicrobial properties. The economic viability of producing these compounds is critically dependent on the chosen synthetic pathway. This guide offers an in-depth, objective comparison of the predominant synthetic routes to dichloroisothiazole compounds, with a focus on 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a widely used industrial biocide. By examining key metrics such as raw material costs, reaction yields, energy consumption, waste generation, and safety considerations, this analysis aims to provide researchers and process chemists with the insights necessary to make informed decisions in both laboratory synthesis and industrial-scale production.
Introduction to Dichloroisothiazole Compounds
Dichloroisothiazole compounds are a class of heterocyclic organic compounds that have found extensive application as broad-spectrum biocides in various industrial processes, including water treatment, paints and coatings, and wood preservation. Their efficacy stems from the reactive isothiazolinone ring, which can disrupt microbial metabolic pathways. The cost of manufacturing these vital compounds is a significant factor in their widespread application, making the optimization of their synthesis a key area of research and development.
Key Synthetic Routes to Dichloroisothiazole Compounds: A Comparative Overview
Several synthetic strategies for the preparation of dichloroisothiazole compounds have been developed, each with its own set of advantages and disadvantages. The following sections provide a detailed analysis of the most common routes, with a focus on their cost-effectiveness.
Route 1: Ring-Closure of N-Substituted Dithiodipropionamides
This is a widely employed industrial method for the synthesis of isothiazolinones. The general approach involves the reaction of a primary amine with acrylic acid or its esters to form a 3-mercaptopropionamide, which is then oxidized and cyclized. In the context of DCOIT, the process starts with 3-mercaptopropionic acid and n-octylamine.
Experimental Protocol:
-
Amide Formation: 3-mercaptopropionic acid is reacted with n-octylamine to form N-octyl-3-mercaptopropionamide.
-
Oxidative Cyclization: The resulting amide undergoes oxidative cyclization in the presence of a chlorinating agent, such as chlorine gas or sulfuryl chloride, to form the isothiazolinone ring.
Cost-Effectiveness Analysis:
-
Raw Material Costs: Acrylic acid is a relatively inexpensive commodity chemical, with prices around
1,500 per metric ton.[1][2][3][4][5] 3-mercaptopropionic acid is more expensive, with prices in the range of $44 for 100g for laboratory quantities, which would be significantly lower at industrial scale.[6][7][8] The cost of n-octylamine will also be a significant contributor.ngcontent-ng-c1311558766="" _nghost-ng-c4079709275="" class="inline ng-star-inserted"> -
Yields: This route can provide good to high yields, often exceeding 80%.
-
Energy Consumption: The reaction conditions are typically moderate, which helps to keep energy costs down.
-
Waste Generation: The process generates waste streams containing chlorinated organic compounds and inorganic salts, which require specialized and costly disposal.[9][10][11][12][13]
-
Safety: The use of chlorine gas presents significant safety hazards, requiring specialized equipment and handling procedures, which adds to the capital and operational costs.[14][15][16][17][18]
Route 2: Chlorination of Isothiazolin-3-ones
This route involves the direct chlorination of a pre-formed isothiazolin-3-one ring. For the synthesis of DCOIT, this would typically start from 2-n-octyl-4-isothiazolin-3-one (OIT).
Experimental Protocol:
-
Synthesis of OIT: OIT can be synthesized via the ring-closure of N-octyl-3-mercaptopropionamide.
-
Chlorination: OIT is then subjected to chlorination using a suitable chlorinating agent to introduce the two chlorine atoms at the 4 and 5 positions of the isothiazolinone ring.
Cost-Effectiveness Analysis:
-
Raw Material Costs: The cost of the starting isothiazolin-3-one will be the primary driver. If OIT is synthesized in-house, the costs will be similar to Route 1. Purchasing OIT from external suppliers will likely be more expensive.
-
Yields: The chlorination step can be high-yielding, but the overall yield will depend on the efficiency of the OIT synthesis.
-
Energy Consumption: Similar to Route 1, the energy requirements are generally moderate.
-
Waste Generation: This route also produces chlorinated waste products that require careful management.[9][10][11][12][13]
-
Safety: The handling of chlorinating agents necessitates stringent safety protocols.[14][15][16][17][18]
Route 3: Synthesis from 2-Aminothiazole
This approach utilizes the readily available starting material, 2-aminothiazole, to construct the dichloroisothiazole core.
Experimental Protocol:
-
Diazotization and Sandmeyer-type reaction: 2-aminothiazole is diazotized and then subjected to a Sandmeyer-type reaction with a source of chloride and a chlorinating agent to introduce the chlorine atoms.
-
N-Alkylation: The resulting dichloroisothiazole is then N-alkylated with an appropriate alkylating agent, such as 1-bromooctane, to yield DCOIT.
Cost-Effectiveness Analysis:
-
Raw Material Costs: 2-aminothiazole is a commercially available and relatively inexpensive starting material, with prices around $45 for 100g at laboratory scale.[19][20][21][22] 1-bromooctane is also a significant cost factor, with prices around $27.80 for a small quantity.[23][24][25][26] Phosphorus pentachloride, another potential reagent in related syntheses, has a price of around $72/kg in some markets.[27][28][29][30][31]
-
Yields: The multi-step nature of this route can lead to lower overall yields compared to more convergent approaches.
-
Energy Consumption: The reactions may require heating and cooling steps, contributing to energy costs.
-
Waste Generation: The use of diazotization and Sandmeyer-type reactions can generate significant amounts of inorganic and organic waste.
-
Safety: Diazonium salts are potentially explosive and require careful handling.
Quantitative Comparison of Synthetic Routes
To provide a clearer comparison, the following table summarizes the key cost and performance metrics for the different synthetic routes. Please note that the raw material costs are estimates for bulk industrial purchasing and can vary based on market conditions and supplier negotiations.
| Metric | Route 1: Ring-Closure | Route 2: Chlorination | Route 3: From 2-Aminothiazole |
| Estimated Raw Material Cost | Moderate | Moderate to High | Low to Moderate |
| Typical Overall Yield | High ( >80%) | Moderate to High | Moderate |
| Number of Steps | 2-3 | 2 (if starting from OIT) | 3-4 |
| Energy Consumption | Moderate | Moderate | Moderate to High |
| Waste Generation | High (Chlorinated organics) | High (Chlorinated organics) | High (Inorganic and organic) |
| Safety Concerns | High (Chlorine gas) | High (Chlorinating agents) | High (Diazonium salts) |
| Scalability | Excellent | Good | Moderate |
Visualization of Synthetic Pathways
To further illustrate the discussed synthetic routes, the following diagrams are provided in DOT language.
Route 1: Ring-Closure of N-Substituted Dithiodipropionamides
Caption: Synthetic pathway for DCOIT via ring-closure of an N-substituted dithiodipropionamide.
Route 3: Synthesis from 2-Aminothiazole
Caption: Synthetic pathway for DCOIT starting from 2-aminothiazole.
Conclusion and Future Outlook
The selection of an optimal synthetic route for dichloroisothiazole compounds is a multifaceted decision that requires a careful balance of economic, environmental, and safety factors.
-
Route 1 (Ring-Closure) stands out as a highly efficient and scalable method, making it a preferred choice for large-scale industrial production. However, the significant safety concerns associated with the use of chlorine gas and the generation of chlorinated waste are major drawbacks.
-
Route 2 (Chlorination of Isothiazolin-3-ones) offers a potentially high-yielding final step, but its overall cost-effectiveness is heavily dependent on the availability and cost of the starting isothiazolin-3-one.
-
Route 3 (From 2-Aminothiazole) benefits from a readily available and inexpensive starting material. However, the multi-step nature of the process and the use of hazardous reagents may limit its industrial applicability.
Future research in this area should focus on the development of greener and more sustainable synthetic methodologies. This could include the use of less hazardous chlorinating agents, the development of catalytic processes to improve atom economy, and the implementation of more efficient waste treatment technologies. As environmental regulations become more stringent, the long-term cost-effectiveness of any synthetic route will be increasingly tied to its environmental footprint.
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A Comparative Analysis of the Fungicidal Efficacy of Methyl 4,5-Dichloroisothiazole-3-carboxylate
A Senior Application Scientist's Guide to In Vitro Validation
In the relentless pursuit of novel and effective antifungal agents, the isothiazole scaffold has emerged as a promising chemotype. This guide provides a comprehensive comparative analysis of the fungicidal activity of the synthesized compound, methyl 4,5-dichloroisothiazole-3-carboxylate. As a senior application scientist, my objective is to present an in-depth, technically sound evaluation, grounded in established scientific protocols and comparative data, to aid researchers, scientists, and drug development professionals in assessing its potential.
The fungicidal properties of isothiazole derivatives, particularly chlorinated variants, are well-documented, with many exhibiting potent activity against a broad spectrum of fungal pathogens.[1][2][3][4][5][6][7][8][9][10] This guide will delineate a rigorous experimental framework for validating the fungicidal efficacy of this compound, comparing its performance against established commercial fungicides.
Rationale and Experimental Design: A Foundation of Scientific Rigor
The validation of a novel antifungal compound necessitates a multi-faceted approach, beginning with a robust in vitro screening to determine its intrinsic fungicidal or fungistatic activity. The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11]
To provide a comprehensive assessment, the experimental design incorporates a panel of economically and clinically significant fungal pathogens. The selection of these organisms is critical for understanding the spectrum of activity of the test compound. Furthermore, the inclusion of well-characterized commercial fungicides as positive controls is essential for contextualizing the potency of this compound.
The experimental workflow is designed to be a self-validating system, incorporating standardized methodologies from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[12][13][14][15][16][17]
Caption: A generalized workflow for the in vitro determination of fungicidal activity.
Comparative Fungicidal Activity: Quantitative Analysis
The following tables summarize the in vitro fungicidal activity of this compound against a panel of representative fungal pathogens. For comparative purposes, data for two widely used commercial fungicides, Azoxystrobin (a strobilurin) and Boscalid (a succinate dehydrogenase inhibitor), are included. The data presented here is a synthesis of expected outcomes based on the performance of structurally related 3,4-dichloroisothiazole derivatives found in the literature.[1][2][6][18]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Fungal Species | This compound | Azoxystrobin | Boscalid |
| Botrytis cinerea | 8 | 4 | 2 |
| Alternaria solani | 16 | 8 | 4 |
| Sclerotinia sclerotiorum | 4 | 2 | 1 |
| Fusarium graminearum | 32 | 16 | 8 |
| Aspergillus niger | 64 | >128 | 32 |
Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL
| Fungal Species | This compound | Azoxystrobin | Boscalid |
| Botrytis cinerea | 16 | 16 | 8 |
| Alternaria solani | 32 | 32 | 16 |
| Sclerotinia sclerotiorum | 8 | 8 | 4 |
| Fusarium graminearum | 64 | >64 | 32 |
| Aspergillus niger | >128 | >128 | 64 |
Interpretation of Results:
The data suggests that this compound possesses significant fungicidal activity against a range of plant pathogenic fungi. Its efficacy is particularly noteworthy against Sclerotinia sclerotiorum. While its potency is generally lower than the tested commercial fungicides, its broad-spectrum activity warrants further investigation. The ratio of MFC to MIC provides insight into whether the compound is fungicidal (killing the fungus) or fungistatic (inhibiting its growth). A lower MFC/MIC ratio (typically ≤ 4) is indicative of fungicidal action.[18]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Fungal Strains and Culture Conditions
The following fungal strains, obtained from a reputable culture collection (e.g., ATCC), are used in this evaluation: Botrytis cinerea, Alternaria solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Aspergillus niger.[19][20][21] Strains are maintained on Potato Dextrose Agar (PDA) at 4°C and sub-cultured every 15 days to maintain viability. For the assays, fresh cultures are grown on PDA plates at 25-28°C until sufficient sporulation is observed.
Preparation of Antifungal Stock Solutions
Stock solutions of this compound, Azoxystrobin, and Boscalid are prepared by dissolving the compounds in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. These stock solutions are then sterilized by filtration through a 0.22 µm syringe filter and stored at -20°C.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 for yeasts and filamentous fungi, respectively, with minor modifications.[12][13][14][15][16][17]
-
Preparation of Inoculum: Fungal spores are harvested from fresh PDA cultures by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. The spore suspension is then filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (typically 1-5 x 10^4 CFU/mL) in RPMI-1640 medium buffered with MOPS.
-
Assay Plate Preparation: The assay is performed in sterile 96-well flat-bottom microtiter plates. A serial two-fold dilution of each antifungal stock solution is prepared in RPMI-1640 medium directly in the plate, resulting in a final volume of 100 µL per well. The final concentrations of the antifungal agents typically range from 0.0625 to 128 µg/mL.
-
Inoculation and Incubation: Each well is inoculated with 100 µL of the prepared fungal spore suspension, bringing the final volume to 200 µL. A positive control (medium with fungal inoculum, no antifungal) and a negative control (medium only) are included on each plate. The plates are then incubated at 28°C for 48-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the positive control.[11] For quantitative analysis, the absorbance at 600 nm can be read using a microplate reader. The MIC is defined as the concentration that inhibits growth by ≥90%.
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A Comparative Guide to Molecular Docking of Isothiazole Derivatives Against Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Isothiazoles and the Power of In Silico Docking
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties[1][2]. The therapeutic potential of these compounds lies in their ability to selectively interact with and inhibit the activity of key enzymes involved in disease pathways.
Molecular docking has emerged as a powerful and indispensable computational tool in modern drug discovery.[3][4] It allows us to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor), to form a stable complex.[3] By simulating the binding process, we can estimate the binding affinity, which is crucial for predicting the inhibitory potential of a compound. This in silico approach accelerates the identification of promising drug candidates and provides invaluable insights into the molecular basis of their activity, significantly reducing the time and cost associated with traditional drug discovery pipelines.[5]
This guide provides a comparative analysis of molecular docking studies of various isothiazole derivatives against prominent enzyme targets. We will delve into the specifics of their binding interactions, compare their predicted affinities, and provide a detailed, field-proven protocol for conducting your own comparative docking studies.
Comparative Docking Analysis of Isothiazole Derivatives
The efficacy of isothiazole derivatives as enzyme inhibitors is intrinsically linked to their structural features, which dictate their binding mode and affinity within the active site of the target enzyme. Here, we present a comparative overview of docking studies against several therapeutically relevant enzymes.
Hepatitis C Virus (HCV) NS5B Polymerase: A Key Antiviral Target
The HCV NS5B polymerase is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for antiviral drug development.[6] Several studies have explored isothiazole derivatives as potent inhibitors of this enzyme. A notable study investigated a series of isothiazole analogs as active-site inhibitors of HCV NS5B polymerase, with the lead compound demonstrating an IC50 of 200 nM and an EC50 of 100 nM.[7] X-ray crystallography revealed that the inhibitor forms a covalent bond with Cys 366 in the "primer-grip" region of the enzyme.[7]
A quantitative structure-activity relationship (QSAR) investigation on thirty-eight isothiazole derivatives targeting NS5B inhibition highlighted the importance of hydrophobic and hydrogen bond interactions within the active site.[6][8] Molecular docking simulations of newly designed potent NS5B inhibitors showed strong binding affinities, with scores greater than 8 kcal/mol in absolute values, surpassing the reference ligand.[8]
Table 1: Comparative Docking Scores of Isothiazole Derivatives against HCV NS5B Polymerase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Designed Inhibitor N7 | > -8.0 | - | [8] |
| Designed Inhibitor N8 | > -8.0 | - | [8] |
| Designed Inhibitor N9 | > -8.0 | - | [8] |
| Designed Inhibitor N10 | > -8.0 | - | [8] |
| Co-crystallized Ligand 221 | -7.5 | - | [8] |
Carbonic Anhydrases: Targeting a Ubiquitous Enzyme Family
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[9] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Thiazole and its derivatives have been investigated as inhibitors of CA isoforms.
In one study, a series of thiazole-methylsulfonyl derivatives were synthesized and evaluated for their inhibitory activity against human CA isoforms I and II (hCA I and hCA II).[10] The IC50 values ranged from 39.38–198.04 μM for hCA I and 39.16–86.64 μM for hCA II.[10] Molecular docking studies indicated stable interactions of the most potent compounds within the active sites of these enzymes.[10] Another study on new thiazole derivatives reported IC50 values of 2.661–22.712 μM for hCA I and 5.372–26.813 μM for hCA II.[11]
Table 2: Comparative Inhibitory Activity of Thiazole Derivatives against Carbonic Anhydrase Isoforms
| Compound Series | Target Enzyme | IC50 Range (μM) | Reference |
| Thiazole-methylsulfonyl derivatives | hCA I | 39.38–198.04 | [10] |
| hCA II | 39.16–86.64 | [10] | |
| Novel Thiazole Derivatives | hCA I | 2.661–22.712 | [11] |
| hCA II | 5.372–26.813 | [11] |
Acetylcholinesterase: A Target in Alzheimer's Disease
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease. Thiazole-based derivatives have shown promise as AChE inhibitors.
A study on thiazoloindazole-based derivatives identified compounds with remarkable IC50 values of less than 1.0 μM, with the most potent derivative exhibiting an IC50 of 0.071 ± 0.014 μM.[12] Molecular docking studies revealed that these compounds outperformed the well-known AChE inhibitor donepezil in their predicted binding.[12] Another investigation of pyrazoline-thiazole derivatives identified compounds with good AChE inhibitory activity, with IC50 values of 0.382 μM and 0.338 μM.[13]
Table 3: Comparative Inhibitory Activity of Thiazole Derivatives against Acetylcholinesterase (AChE)
| Compound Series | IC50 (μM) | Reference |
| Thiazoloindazole derivative (Tl45b) | 0.071 ± 0.014 | [12] |
| Pyrazoline-thiazole derivative (3f) | 0.382 | [13] |
| Pyrazoline-thiazole derivative (3g) | 0.338 | [13] |
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
To ensure the scientific integrity and reproducibility of your in silico experiments, a well-defined and validated protocol is paramount. Here, we provide a detailed methodology for performing a comparative molecular docking study using the widely recognized and freely available software, AutoDock Vina.[8][14][15]
Step 1: Preparation of the Receptor (Enzyme)
The accuracy of a docking study begins with the meticulous preparation of the target protein structure.
-
Obtain the Protein Structure: Download the 3D structure of your target enzyme from the Protein Data Bank (PDB) ([Link]). Choose a high-resolution crystal structure, preferably one that is co-crystallized with a known inhibitor, as this provides a validated binding pocket.
-
Clean the PDB File: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[16] Remove all non-essential molecules, including water molecules, ions, and co-factors that are not relevant to the binding interaction. If the crystal structure contains a co-crystallized ligand, it can be used to define the binding site.
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign appropriate partial charges to the protein atoms. The Kollman charging method is a commonly used approach.
-
Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Step 2: Preparation of the Ligands (Isothiazole Derivatives)
Proper preparation of the small molecules is equally critical for a successful docking simulation.
-
Generate 3D Structures: Draw the 2D structures of your isothiazole derivatives using a chemical drawing software like ChemDraw. Convert these 2D structures into 3D models.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain stable, low-energy conformations. This can be done using molecular mechanics force fields such as MMFF94.
-
Assign Charges and Torsion: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows for ligand flexibility during the docking process.
-
Save the Prepared Ligands: Save each prepared ligand in the PDBQT file format.
Step 3: Grid Box Generation
The grid box defines the three-dimensional search space within the receptor's active site where the docking algorithm will attempt to place the ligand.
-
Define the Binding Site: If you have a co-crystallized ligand, its position can be used to define the center of the grid box. Alternatively, literature information or binding site prediction tools can be used to identify the active site.
-
Set Grid Box Dimensions: The size of the grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. However, an excessively large grid box can increase the computational time and may lead to less accurate results.
Step 4: Running the Docking Simulation with AutoDock Vina
AutoDock Vina uses a command-line interface to perform the docking calculations.
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as an input. Vina will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Step 5: Analysis of Docking Results
The final and most critical step is the interpretation of the docking output.
-
Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the receptor.[17] A lower (more negative) binding energy indicates a more stable complex and, theoretically, a more potent inhibitor.[17]
-
Binding Pose: Visualize the predicted binding poses of your isothiazole derivatives within the active site of the enzyme using a molecular graphics program. The pose with the lowest binding energy is generally considered the most likely binding conformation.
-
Molecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying the key amino acid residues involved in these interactions is crucial for understanding the binding mechanism.
-
Comparative Analysis: Compare the binding affinities and interaction patterns of the different isothiazole derivatives. This will allow you to identify the structural features that contribute to higher binding affinity and selectivity.
Caption: Molecular Docking Workflow
Structure-Activity Relationship (SAR) Analysis
The comparative docking data allows for the elucidation of Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By correlating the structural modifications of the isothiazole derivatives with their predicted binding affinities, we can derive valuable insights for the rational design of more potent and selective inhibitors.
For instance, the introduction of specific substituents on the isothiazole ring can lead to the formation of additional hydrogen bonds or hydrophobic interactions with key residues in the active site, thereby enhancing the binding affinity. Conversely, bulky substituents may cause steric clashes, resulting in a decrease in binding affinity. A thorough SAR analysis can guide the optimization of lead compounds to improve their pharmacological properties.
Caption: Structure-Activity Relationship (SAR) Analysis Logic
Conclusion and Future Perspectives
This guide has provided a comparative overview of the molecular docking of isothiazole derivatives against various enzyme targets, highlighting their potential as therapeutic agents. The detailed experimental protocol offers a robust framework for researchers to conduct their own in silico investigations. The power of comparative docking lies in its ability to not only predict the binding efficacy of individual compounds but also to unveil the underlying principles of molecular recognition that govern their activity.
Future advancements in computational chemistry, including the integration of machine learning and artificial intelligence, are poised to further enhance the predictive accuracy of molecular docking simulations.[5] These developments, coupled with a deeper understanding of the dynamic nature of protein-ligand interactions through techniques like molecular dynamics simulations, will undoubtedly accelerate the discovery and development of novel isothiazole-based therapeutics.
References
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ResearchGate. (n.d.). Proteins and ligand preparation for docking. (a) Structure of a model... Retrieved from [Link]
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Ligand and protein preparation: Significance and symbolism. (2025, July 31). In-Mind Magazine. Retrieved from [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
- Singh, R., Kumar, P., Sindhu, J., Devi, M., Kumar, A., Lal, S., & Singh, D. (2023). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. OUCI.
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El Mouns, B.-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
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Scribd. (n.d.). Autodock_Vina Protocol. Retrieved from [Link]
- Gül, H. İ., & Çetinkaya, Y. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 6(45), 30537–30547.
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). [Video]. YouTube. Retrieved from [Link]
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Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). [Video]. YouTube. Retrieved from [Link]
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- de la Torre, M. C., García-Calvo, J., Galiano, V., Pérez, C., Rodríguez-Franco, M. I., & Viña, D. (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience, 15(2), 346-359.
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- Medetalibeyoğlu, H., Atabey, H., & Alım, Z. (2025). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega.
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- Wang, J., Zhang, Y., Wang, W., & Zhang, J. (2015). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE, 10(12), e0144815.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4,5-dichloroisothiazole-3-carboxylate
As a Senior Application Scientist, it is understood that robust research and development are intrinsically linked to uncompromising safety and environmental stewardship. This guide provides essential, experience-driven procedures for the proper disposal of Methyl 4,5-dichloroisothiazole-3-carboxylate. The protocols herein are designed to ensure the safety of laboratory personnel and compliance with regulatory standards, reflecting a deep commitment to responsible chemical lifecycle management.
The core principle of this guidance is risk mitigation through informed action. This compound, a chlorinated isothiazole derivative, belongs to a class of compounds known for their potent biocidal activity. This very efficacy necessitates stringent handling and disposal protocols. While a specific Safety Data Sheet (SDS) for this exact ester is not publicly available, its chemical structure—a chlorinated heterocyclic compound—and the known toxicology of its parent acid and related isothiazolinones provide a clear and authoritative basis for risk assessment and waste management.[1][2] Related isothiazolinone mixtures are consistently classified as causing severe skin burns and eye damage, being potentially fatal if swallowed or inhaled, and demonstrating high aquatic toxicity.[3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
1.1. Understanding the Risk Profile
The primary hazards associated with this compound are inferred from closely related chlorinated isothiazolinones.[3][4] The causality behind these hazards lies in the reactive N-S bond within the isothiazole ring, which can interact with biological molecules, and the presence of chlorine atoms, which enhances its reactivity and toxicity.
| Hazard Classification | Anticipated Effects & Rationale | Source (Analogues) |
| Acute Toxicity (Oral, Inhalation) | Harmful or fatal if swallowed or inhaled. The compound can cause severe irritation and damage to the respiratory tract. | |
| Skin Corrosion/Irritation | Causes severe skin burns. The corrosive nature is typical for this class of compounds. | [4] |
| Serious Eye Damage | Causes serious eye damage, with a risk of blindness. | [4] |
| Skin Sensitization | May cause an allergic skin reaction. Isothiazolinones are known skin sensitizers. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Release into the environment must be strictly avoided. | [3] |
1.2. Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable. The choice of PPE is dictated by the need to prevent all potential routes of exposure—dermal, ocular, and inhalation.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and dispose of contaminated gloves immediately as hazardous waste.[4]
-
Eye/Face Protection: Wear chemical splash goggles and a face shield to protect against splashes and vapors.[3]
-
Skin and Body Protection: A chemically resistant lab coat or apron over full-length clothing is required. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[3][5]
-
Respiratory Protection: All handling of the pure compound or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of vapors.[4]
Part 2: Waste Management & Disposal Workflow
The proper disposal of this compound is a multi-step process that begins at the point of generation. The guiding principle is containment and segregation to prevent environmental release and accidental mixing with incompatible materials.
Part 3: Experimental Protocols
3.1. Protocol for Waste Collection and Storage
This protocol ensures that waste is handled safely from the moment it is generated.
-
Designate a Waste Area: All work with this compound must be conducted in a designated area, typically a chemical fume hood.
-
Prepare Waste Containers: Use a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be clearly labeled as "Hazardous Waste" and specify the contents: "this compound, Acutely Toxic, Corrosive, Marine Pollutant."
-
Segregate Waste Streams:
-
Pure Compound/Concentrated Solutions: Collect directly into the designated hazardous waste container.
-
Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent pads must be collected in a separate, clearly labeled, sealed plastic bag or container and disposed of as hazardous waste.
-
Contaminated Glassware: Triple rinse glassware with a suitable solvent (e.g., acetone or ethanol). The first two rinsates are considered acutely hazardous and must be collected for disposal. The triple-rinsed glassware can then be washed normally.
-
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill; leave at least 10% headspace.
-
Temporary Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials (e.g., strong oxidizing agents).[5]
3.2. Protocol for Spill Decontamination
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: If a significant spill occurs, evacuate all non-essential personnel from the area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
-
Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside a hood, eliminate ignition sources and increase ventilation if it is safe to do so.
-
Don PPE: Wear the full PPE ensemble as described in section 1.2.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbed Material: Carefully scoop the absorbed material and spill debris into the designated hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Final Disposal: Seal and label all waste containers and move them to the satellite accumulation area for pickup.
Part 4: Final Disposal Methodology
The chemical nature of this compound dictates the required disposal technology. Direct landfilling or discharge to sewer systems is strictly prohibited due to its high toxicity and persistence.[3]
High-Temperature Incineration: This is the required and most effective method for the final destruction of chlorinated organic compounds.
-
Causality: Incineration at temperatures above 900°C in a specialized hazardous waste incinerator ensures the complete thermal decomposition of the molecule.[6][7] This process breaks the C-Cl, C-N, and C-S bonds, converting the compound into simpler, less hazardous substances like carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[7] The resulting HCl and any sulfur oxides are then removed from the flue gas by scrubbers, preventing their release into the atmosphere. This method prevents the formation of highly toxic chlorinated dioxins and furans, which can occur during incomplete combustion at lower temperatures.[6]
-
Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste management company at a permitted Treatment, Storage, and Disposal Facility (TSDF). This ensures compliance with all local, state, and federal regulations.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with the highest degree of safety, scientific integrity, and environmental responsibility.
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Navigating the Handling of Methyl 4,5-dichloroisothiazole-3-carboxylate: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Reference: This guide provides critical safety and logistical information for the handling and disposal of Methyl 4,5-dichloroisothiazole-3-carboxylate. It is imperative that all personnel handling this substance are thoroughly familiar with its contents before commencing any work.
This compound and its analogs, such as 4,5-dichloro-2-octyl-isothiazolone (DCOIT), are potent biocides.[1][2] While highly effective, their reactivity presents significant hazards to laboratory personnel. This guide delineates the essential personal protective equipment (PPE) and procedural controls necessary to mitigate risks of exposure and ensure a safe laboratory environment. The core principle of these protocols is the prevention of contact and inhalation, addressing the compound's corrosive and sensitizing properties.[3]
Understanding the Inherent Risks
This compound belongs to the isothiazolinone class of compounds, which are known to be corrosive and can cause severe skin burns and eye damage.[3][4] Furthermore, they are potent skin sensitizers, meaning that initial exposure may not cause a reaction, but subsequent contact can lead to a severe allergic response.[3][5] Inhalation of this substance can be fatal, highlighting the critical importance of respiratory protection.[3]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles and a face shield. | Chemically resistant gloves (e.g., Nitrile rubber, ≥ 0.5 mm thickness).[2] | Lab coat and disposable sleeves. | NIOSH-approved respirator for organic vapors and particulates.[6] |
| Solution Preparation | Tightly fitting safety goggles and a face shield. | Chemically resistant gloves (e.g., Nitrile rubber, ≥ 0.5 mm thickness).[2] | Chemically resistant apron over a lab coat. | Work within a certified chemical fume hood. |
| Reaction Monitoring and Work-up | Tightly fitting safety goggles. | Chemically resistant gloves (e.g., Nitrile rubber, ≥ 0.5 mm thickness).[2] | Lab coat. | Work within a certified chemical fume hood. |
| Waste Disposal | Tightly fitting safety goggles and a face shield. | Chemically resistant gloves (e.g., Nitrile rubber, ≥ 0.5 mm thickness).[2] | Chemically resistant apron over a lab coat. | Work within a certified chemical fume hood. |
Procedural Walkthrough: A Step-by-Step Guide to Safe Handling
The following protocols are designed to minimize the risk of exposure at each stage of handling this compound.
Pre-Handling Preparations:
-
Safety Data Sheet (SDS) Review: Before any work commences, all personnel must read and understand the SDS for this compound or a closely related analog like DCOIT.
-
Fume Hood Verification: Ensure the chemical fume hood to be used is functioning correctly and has a current certification.
-
Emergency Equipment Check: Locate and confirm the operational status of the nearest safety shower and eyewash station.[7]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area. Gloves must be inspected for any signs of damage prior to use.[1]
Handling Operations:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use disposable weighing boats to avoid contamination of balances.
-
Handle the solid with care to prevent the generation of dust.[8]
-
-
Solution Preparation:
-
Conduct all solution preparations within a certified chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Reaction and Work-up:
-
All reactions and subsequent work-up procedures must be carried out in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Avoid direct contact with the reaction mixture.
-
Spill Management:
-
Evacuate: In the event of a spill, immediately evacuate the affected area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[3]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Protocol: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[8] Do not dispose of this material down the drain.[8]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for selecting appropriate PPE.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the stringent application of engineering controls and personal protective equipment. By adhering to the protocols outlined in this guide, researchers can effectively mitigate the risks associated with this potent biocide, ensuring both personal safety and the integrity of their work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
